Hexylphosphonic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
hexylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAEWLHSDGBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963772 | |
| Record name | Hexylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-24-8 | |
| Record name | 4721-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Hexylphosphonic Acid: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylphosphonic acid (HPA) is an organophosphorus compound belonging to the class of phosphonic acids. It is characterized by a hexyl group attached to a phosphorus atom, which is also bonded to two hydroxyl groups and one oxygen atom. This structure imparts amphiphilic properties to the molecule, with a hydrophobic hexyl tail and a hydrophilic phosphonic acid head group. These characteristics make HPA a versatile molecule with applications in surface modification, nanoparticle synthesis, and as a surfactant.[1] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and analysis of this compound.
Chemical Structure and Formula
The chemical identity of this compound is well-defined by its molecular formula and various structural representations.
-
Molecular Formula: C H O P
-
Molecular Weight: 166.16 g/mol
-
IUPAC Name: this compound
-
CAS Number: 4721-24-8
Different notations are used to represent the structure of this compound, including:
-
SMILES (Simplified Molecular Input Line Entry System): CCCCCCP(=O)(O)O
-
InChI (International Chemical Identifier): InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
The structure consists of a six-carbon alkyl chain (hexyl group) single-bonded to the phosphorus atom of a phosphonic acid moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | |
| Melting Point | 97-103 °C | [2] |
| Boiling Point | 299.7 °C at 760 mmHg | |
| Solubility | Slightly soluble in water (7.1 g/L at 25 °C) | |
| pKa | 2.66 ± 0.10 (Predicted) | |
| LogP | 1.74440 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
One common method for the synthesis of alkylphosphonic acids is the Michaelis-Arbuzov reaction.[3][4][5][6] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. A subsequent hydrolysis step yields the phosphonic acid.
Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (1 equivalent) and 1-bromohexane (1.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Hydrolysis: To the resulting diethyl hexylphosphonate, add concentrated hydrochloric acid. Heat the mixture to reflux for 6-12 hours to hydrolyze the ester groups.
-
Isolation and Purification: Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials or byproducts. The aqueous layer containing the this compound can be concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone).
-
Drying: Dry the purified this compound under vacuum over a desiccant like P O .
A schematic representation of the synthesis workflow is provided below.
Caption: Workflow for the synthesis of this compound.
Analytical Methods
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the separation and quantification of this compound. Due to its polar nature, a reversed-phase column with an aqueous mobile phase is typically employed.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Gradient back to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% phosphoric acid) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ³¹P NMR are informative.
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum.
-
Expected signals:
-
A triplet corresponding to the terminal methyl group (CH₃) of the hexyl chain.
-
A series of multiplets for the methylene (B1212753) groups (CH₂) of the hexyl chain.
-
A multiplet for the methylene group adjacent to the phosphorus atom, which will show coupling to the phosphorus atom.
-
A broad singlet for the acidic protons of the phosphonic acid group (if in a non-exchanging solvent).
-
-
-
³¹P NMR:
-
Acquire a proton-decoupled phosphorus NMR spectrum.
-
A single resonance is expected for the phosphorus atom in this compound. The chemical shift will be characteristic of an alkylphosphonic acid.
-
The general workflow for the analysis of a synthesized batch of this compound is depicted below.
Caption: General workflow for the analysis and characterization of this compound.
Applications in Research and Development
This compound's unique properties make it a valuable tool in various scientific and industrial applications.
-
Surface Modification: The phosphonic acid head group can strongly bind to metal oxide surfaces, forming self-assembled monolayers (SAMs). The hexyl tail then provides a hydrophobic outer layer, which can be used to modify the surface properties of materials, for instance, to create water-repellent coatings.
-
Nanoparticle Synthesis: HPA can act as a capping agent during the synthesis of nanoparticles, such as quantum dots and metal nanoparticles.[7][8][9][10][11] It controls the growth and prevents the aggregation of the nanoparticles, thereby influencing their size and stability.
A simplified logical relationship illustrating the role of this compound in surface modification is shown below.
Caption: Logical flow of surface modification using this compound.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain detailing the direct involvement of this compound in specific biological signaling pathways. Organophosphonates, as a class, are known to interact with biological systems, often by mimicking phosphates. Further research is required to elucidate the specific biological effects and potential signaling pathway modulation by this compound.
Conclusion
This compound is a valuable chemical compound with well-defined structural and physicochemical properties. Its synthesis, primarily through the Michaelis-Arbuzov reaction, is achievable through standard organic chemistry techniques. Reliable analytical methods, such as HPLC and NMR, are available for its characterization and quality control. The primary applications of HPA currently lie in materials science, particularly in surface modification and nanoparticle synthesis. While its direct biological activity and role in signaling pathways are not yet well-understood, its structural similarity to endogenous phosphates suggests potential for future exploration in the life sciences. This guide provides a foundational technical overview for researchers and professionals working with or interested in the applications of this compound.
References
- 1. hiyka.com [hiyka.com]
- 2. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Phosphonate-stabilized silver nanoparticles: one-step synthesis and monolayer assembly - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
An In-Depth Technical Guide to the Synthesis of n-Hexylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for n-hexylphosphonic acid, a valuable compound in surface chemistry, materials science, and as an intermediate in chemical synthesis. The document details the most common and effective methods for its preparation, including the Michaelis-Arbuzov reaction followed by hydrolysis, and the Grignard reaction. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to select and perform the optimal synthesis for their specific applications.
Introduction to n-Hexylphosphonic Acid
n-Hexylphosphonic acid is an organophosphorus compound characterized by a hexyl group attached to a phosphonic acid moiety. This structure imparts amphiphilic properties, making it useful as a surfactant, for surface modification of materials to enhance hydrophobicity, and in the preparation of nanoparticles like quantum dots.[1][2][3] Its ability to form self-assembled monolayers on various substrates makes it a key component in coatings and for imparting water-repellency to textiles.[1][2]
Primary Synthesis Pathways
The synthesis of n-hexylphosphonic acid is typically achieved through a two-step process: first, the formation of a carbon-phosphorus bond to create a dialkyl n-hexylphosphonate, followed by the hydrolysis of the phosphonate (B1237965) ester to the desired phosphonic acid. The most prevalent methods for the initial C-P bond formation are the Michaelis-Arbuzov reaction and the reaction of a Grignard reagent with a dialkyl phosphite (B83602).
Michaelis-Arbuzov Reaction Pathway
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[4][5] It involves the reaction of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, a 1-halohexane (e.g., 1-bromohexane).[5][6] The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the dialkyl alkylphosphonate.[4][5]
This protocol is adapted from the general procedure for the Michaelis-Arbuzov reaction.[7]
-
Materials:
-
1-Bromohexane
-
Triethyl phosphite
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromohexane (1 equivalent) and triethyl phosphite (1.2 to 1.5 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The reaction is typically exothermic.
-
Maintain the temperature and monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is generally complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. Diethyl n-hexylphosphonate is a colorless oil.
-
| Parameter | Value | Reference |
| Reactants | 1-Bromohexane, Triethyl phosphite | [7] |
| Molar Ratio | 1 : 1.2-1.5 (Bromohexane : Phosphite) | [7] |
| Temperature | 150-160 °C | [7] |
| Reaction Time | 2-4 hours | [7] |
| Typical Yield | >85% |
Table 1: Quantitative data for the synthesis of diethyl n-hexylphosphonate.
Hydrolysis of Diethyl n-Hexylphosphonate
The final step in the synthesis is the hydrolysis of the diethyl n-hexylphosphonate to n-hexylphosphonic acid. This can be achieved through several methods, with acidic hydrolysis being the most common.[6][8] Alternative methods using silyl (B83357) halides, such as bromotrimethylsilane (B50905) (TMSBr), offer milder reaction conditions.[8]
This protocol is a general and widely used method for the hydrolysis of dialkyl phosphonates.[6][8]
-
Materials:
-
Diethyl n-hexylphosphonate
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, add diethyl n-hexylphosphonate and an excess of concentrated hydrochloric acid (e.g., 6-12 M).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110°C).
-
Maintain reflux for 8-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR.
-
After the reaction is complete, cool the mixture and remove the excess HCl and water by vacuum distillation.
-
The resulting crude n-hexylphosphonic acid can be further purified by recrystallization.
-
This method provides a milder alternative to strong acid hydrolysis.[8]
-
Materials:
-
Diethyl n-hexylphosphonate
-
Bromotrimethylsilane (TMSBr)
-
-
Procedure:
-
To a solution of diethyl n-hexylphosphonate in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of bromotrimethylsilane at room temperature under a nitrogen atmosphere.
-
Stir the mixture for several hours until the reaction is complete (monitored by ³¹P NMR).
-
Carefully add methanol to the reaction mixture to hydrolyze the silyl ester intermediate.
-
Remove the solvent and volatile byproducts under reduced pressure to yield n-hexylphosphonic acid.
-
| Parameter | Acidic Hydrolysis | TMSBr Hydrolysis |
| Reagents | Concentrated HCl | TMSBr, Methanol |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Reaction Time | 8-12 hours | 2-6 hours |
| Typical Yield | >90% | >95% |
| References | [6][8] | [8] |
Table 2: Comparison of hydrolysis methods for diethyl n-hexylphosphonate.
Grignard Reaction Pathway
This protocol outlines the general steps for this synthesis route.[9]
-
Materials:
-
1-Bromohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Diethyl phosphite
-
Aqueous acid (e.g., HCl) for workup
-
-
Procedure:
-
Prepare the n-hexylmagnesium bromide Grignard reagent by reacting 1-bromohexane with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
In a separate flask, cool a solution of diethyl phosphite in the same anhydrous solvent to a low temperature (e.g., 0°C).
-
Slowly add the prepared Grignard reagent to the diethyl phosphite solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified period.
-
Quench the reaction by carefully adding an aqueous acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The resulting n-hexylphosphonic acid can be purified by recrystallization or chromatography.
-
| Parameter | Value | Reference |
| Reactants | n-Hexylmagnesium bromide, Diethyl phosphite | [9] |
| Solvent | Anhydrous diethyl ether or THF | [9] |
| Temperature | 0 °C to room temperature | [9] |
| Workup | Acidic (e.g., HCl) | [9] |
| Typical Yield | Moderate to good | [9] |
Table 3: General quantitative data for the Grignard synthesis of n-hexylphosphonic acid.
Other Synthetic Approaches
While the Michaelis-Arbuzov and Grignard pathways are the most common, other methods for the synthesis of phosphonic acids exist, though they are less frequently employed for simple alkylphosphonic acids like n-hexylphosphonic acid. These include the oxidation of corresponding phosphines or phosphinites and the Pudovik reaction, which is more relevant for the synthesis of α-aminophosphonates.[11]
Conclusion
The synthesis of n-hexylphosphonic acid is well-established, with the Michaelis-Arbuzov reaction followed by acid or silyl halide-mediated hydrolysis being the most reliable and high-yielding pathway. The choice of hydrolysis method can be tailored based on the desired reaction conditions, with McKenna's method offering a milder alternative to strong acid reflux. The Grignard reaction provides a viable alternative route, particularly when the starting alkyl halide is not suitable for the Michaelis-Arbuzov reaction. This guide provides the fundamental protocols and quantitative data necessary for the successful synthesis of n-hexylphosphonic acid for a variety of research and development applications.
References
- 1. hiyka.com [hiyka.com]
- 2. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. grokipedia.com [grokipedia.com]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility of Hexylphosphonic Acid: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of hexylphosphonic acid in aqueous and organic media, addressing current data gaps and providing a methodological framework for experimental determination.
For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds and excipients is a cornerstone of formulation and delivery. This compound, a versatile intermediate and surface-modifying agent, presents a unique solubility profile that is critical to its application. This technical guide synthesizes the available data on its solubility, clarifies existing ambiguities in the literature, and provides detailed experimental protocols for researchers to determine its solubility in various solvent systems.
Quantitative Solubility Data
Aqueous Solubility
There are conflicting reports regarding the solubility of this compound in water. While several chemical suppliers classify it as insoluble, at least one source provides a quantitative value indicating slight solubility. This discrepancy may arise from differences in the physical form of the acid (e.g., crystalline solid vs. liquid) or the experimental conditions under which solubility was determined.
Table 1: Reported Aqueous Solubility of this compound
| Solubility Description | Quantitative Value (at 25°C) | Source(s) |
| Insoluble | Not specified | [1][2][3][4] |
| Slightly Soluble (微溶) | 7.1 g/L | [5][6] |
| Soluble | Not specified | [6] |
Given these inconsistencies, it is imperative for researchers to experimentally determine the aqueous solubility of this compound under their specific conditions of use.
Organic Solvent Solubility
This compound is generally described as having good to excellent solubility in organic solvents, a property attributed to its hexyl chain.[7] It is reported to be soluble in methanol.[1][3][8][9] However, specific quantitative data for its solubility in a range of common organic solvents is largely absent from the literature.
To provide a point of reference, the table below includes qualitative data for this compound and quantitative data for a shorter-chain analogue, propylphosphonic acid. This comparison suggests that other polar organic solvents are likely to be effective for this compound as well.
Table 2: Solubility of this compound and a Related Compound in Organic Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Methanol | Soluble | Not Specified |
| Propylphosphonic Acid | Ethanol | ~ 30 mg/mL | Not Specified |
| Propylphosphonic Acid | Dimethyl Sulfoxide (DMSO) | ~ 2 mg/mL | Not Specified |
| Propylphosphonic Acid | Dimethylformamide (DMF) | ~ 5 mg/mL | Not Specified |
The lack of comprehensive quantitative data underscores the need for experimental determination of the solubility of this compound in solvents relevant to specific research and development applications.
Experimental Protocol for Solubility Determination
For researchers needing to generate precise solubility data for this compound, the isothermal saturation method is a robust and widely accepted technique. The following protocol is a generalized procedure adapted from methods used for similar phosphonic acids, such as phenylphosphonic acid.
Principle of the Isothermal Saturation Method
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By allowing the system to reach thermodynamic equilibrium, the concentration of the dissolved solute in the liquid phase represents its solubility at that temperature.
Materials and Apparatus
-
This compound (solid, of known purity)
-
Solvent of interest (analytical grade)
-
Jacketed glass vessel or temperature-controlled shaker bath
-
Magnetic stirrer and stir bars
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven
Step-by-Step Procedure
-
Temperature Control: Set the jacketed glass vessel or shaker bath to the desired experimental temperature. Allow the system to equilibrate.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in the vessel. The presence of undissolved solid is crucial to ensure that the solution remains saturated.
-
Equilibration: Seal the vessel to prevent solvent evaporation and stir the mixture vigorously for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to over 24 hours. It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and re-weigh to determine the mass of the solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Continue drying until a constant mass is achieved.
-
Calculation of Solubility: Weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container. The solubility can then be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.
Visualizing the Experimental Workflow
The logical flow of the isothermal saturation method for determining solubility can be visualized as follows:
Logical Solvent Selection Pathway
The choice of a suitable solvent for this compound depends on the intended application. The following diagram illustrates a logical pathway for solvent selection based on solubility and other critical factors.
References
- 1. N-HEXYLPHOSPHONIC ACID CAS#: 4721-24-8 [m.chemicalbook.com]
- 2. N-HEXYLPHOSPHONIC ACID | 4721-24-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. n-Hexylphosphonic acid | Fisher Scientific [fishersci.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4721-24-8 CAS MSDS (N-HEXYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to n-Hexylphosphonic Acid (CAS 4721-24-8): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Hexylphosphonic acid (HPA), identified by CAS number 4721-24-8, is an organophosphorus compound with a growing presence in materials science and industrial applications. Its amphiphilic nature, stemming from a six-carbon alkyl chain and a polar phosphonic acid headgroup, allows it to function effectively as a surface modifying agent, corrosion inhibitor, and nanoparticle capping ligand. This technical guide provides a comprehensive overview of the known chemical and physical properties of HPA, its primary uses, and available experimental data. While its applications in materials science are well-documented, this guide also addresses the current scarcity of data regarding its biological activity and potential roles in drug development, an area ripe for future investigation.
Chemical and Physical Properties
n-Hexylphosphonic acid is a white to off-white crystalline solid at room temperature. Its chemical structure consists of a hexyl group covalently bonded to a phosphorus atom, which is double-bonded to one oxygen atom and single-bonded to two hydroxyl groups. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule.
Table 1: Physicochemical Properties of n-Hexylphosphonic Acid
| Property | Value | Reference(s) |
| CAS Number | 4721-24-8 | [1][2] |
| Molecular Formula | C₆H₁₅O₃P | [1][2] |
| Molecular Weight | 166.16 g/mol | [2][3] |
| IUPAC Name | Hexylphosphonic acid | [3] |
| Synonyms | HPA, 1-Hexanephosphonic acid | [4] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 108-110 °C | [4] |
| Boiling Point | 299.7 °C at 760 mmHg | [4] |
| Density | 1.132 g/cm³ | [4] |
| Solubility | Soluble in methanol, insoluble in water. | [1][4] |
| pKa | 2.66 ± 0.10 (Predicted) | [4] |
Table 2: Chemical Identifiers
| Identifier | String | Reference(s) |
| SMILES | CCCCCCP(=O)(O)O | [3] |
| InChI | InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | [3] |
| InChIKey | GJWAEWLHSDGBGG-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of n-hexylphosphonic acid typically involves the Michaelis-Arbuzov reaction, a widely used method for forming carbon-phosphorus bonds.[6] A general scheme for this synthesis is presented below.
Caption: General synthesis of n-hexylphosphonic acid.
Illustrative Experimental Protocol: Synthesis of n-Alkylphosphonic Acids
While a specific, detailed protocol for n-hexylphosphonic acid was not available in the searched literature, the following is a representative procedure for the synthesis of alkylphosphonic acids, which can be adapted for HPA.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite.
-
Addition of Alkyl Halide: Slowly add 1-bromohexane to the triethyl phosphite at room temperature with constant stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the Michaelis-Arbuzov reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.
-
Hydrolysis: The resulting diethyl hexylphosphonate is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with concentrated hydrochloric acid for several hours.[6]
-
Isolation: The solvent is removed in vacuo, and the crude n-hexylphosphonic acid is purified by recrystallization from a suitable solvent.
Core Applications
The primary applications of n-hexylphosphonic acid are centered around its ability to interact with and modify surfaces.
Corrosion Inhibition
n-Hexylphosphonic acid is an effective corrosion inhibitor for various metals and alloys.[7] The phosphonic acid group has a strong affinity for metal oxide surfaces, where it can form a self-assembled monolayer (SAM). This monolayer acts as a protective barrier, preventing the underlying metal from coming into contact with corrosive agents in the environment.[8][9] The hexyl chain of the molecule contributes to the formation of a dense, hydrophobic layer, further enhancing the protective effect.[10]
Table 3: Representative Corrosion Inhibition Data for a Phosphonic Acid System
| Inhibitor System | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (Low Chloride) | - | -720 | 15.8 | - | [11] |
| TBP + Zn²⁺ + Citrate | TBP: 50, Zn²⁺: 30, Citrate: 200 | -680 | 1.2 | 92.4 | [11] |
| Note: This data is for a tertiary butyl phosphonate (B1237965) system and is presented as a representative example of the type of quantitative data obtained in corrosion inhibition studies. |
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
The following protocol outlines a standard weight loss method for evaluating the efficacy of a corrosion inhibitor.[11]
Caption: Experimental workflow for the weight loss method.
-
Specimen Preparation: Metal coupons (e.g., carbon steel) of known dimensions are polished, degreased, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of n-hexylphosphonic acid.
-
Exposure: The coupons are left in the solutions for a predetermined period under controlled temperature.
-
Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).
-
Final Weighing: The final weight of the cleaned and dried coupons is recorded.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated.
Nanoparticle Synthesis and Surface Modification
n-Hexylphosphonic acid is widely used as a capping agent or surfactant in the synthesis of nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots.[1][2][12] During the synthesis, HPA molecules bind to the surface of the growing nanocrystals. This serves two main purposes: it controls the growth and size of the nanoparticles, and it provides a stable colloidal dispersion by preventing aggregation.[13] The length of the alkyl chain of the phosphonic acid can influence the final shape and size of the nanoparticles.[12]
Illustrative Experimental Protocol: Synthesis of CdSe Quantum Dots
The following is a general procedure for the synthesis of CdSe quantum dots where HPA can be used as a capping agent.[13][14][15]
-
Precursor Preparation: A cadmium precursor is prepared by dissolving a cadmium salt (e.g., cadmium oxide) in a high-boiling point solvent with a coordinating ligand, which can be n-hexylphosphonic acid. A selenium precursor is prepared separately.
-
Injection: The selenium precursor is rapidly injected into the hot cadmium precursor solution under an inert atmosphere.
-
Growth: The temperature is maintained at a specific level to allow for the growth of the CdSe nanocrystals. The size of the quantum dots can be controlled by the reaction time and temperature.
-
Quenching and Isolation: The reaction is stopped by cooling the mixture. The quantum dots are then precipitated, isolated by centrifugation, and washed to remove unreacted precursors.
-
Characterization: The resulting quantum dots are characterized by techniques such as UV-Vis and photoluminescence spectroscopy to determine their optical properties, and transmission electron microscopy (TEM) to determine their size and shape.
Biological Activity and Drug Development Potential
A thorough review of the available scientific literature reveals a significant lack of data on the specific biological activities of n-hexylphosphonic acid. There are no readily available studies on its cytotoxicity, mechanism of action in biological systems, or its potential as a therapeutic agent.
While the broader class of phosphonic acids has been explored for various biomedical applications, and nanoparticles functionalized with phosphonic acids are being investigated for drug delivery and bioimaging, specific data for n-hexylphosphonic acid in these areas is absent. One study on N,N-hexyl,methyl-polyethylenimine (HMPEI) showed biocompatibility and biofilm inhibition, but this is a different compound.[16][17]
Researchers and drug development professionals should be aware that any potential biological application of n-hexylphosphonic acid would require extensive foundational research, including in vitro and in vivo toxicity studies, to establish its safety profile and therapeutic potential.
Analytical Data
Table 4: Expected Spectroscopic Data for n-Hexylphosphonic Acid
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the hexyl chain, with distinct chemical shifts for the protons on the carbon adjacent to the phosphorus atom. A broad singlet for the acidic protons of the P(O)(OH)₂ group. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the hexyl chain. The carbon atom directly bonded to the phosphorus will show coupling (J-coupling) with the phosphorus atom. |
| ³¹P NMR | A single resonance in the phosphonate region of the spectrum. |
| FT-IR | Characteristic broad O-H stretching vibrations from the P(O)(OH)₂ group, C-H stretching vibrations from the hexyl chain, a strong P=O stretching vibration, and P-O-H bending vibrations.[9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (166.16 g/mol ) and fragmentation patterns characteristic of an alkylphosphonic acid. |
Conclusion
n-Hexylphosphonic acid is a versatile molecule with established applications in materials science, primarily as a corrosion inhibitor and a surface-modifying agent in nanoparticle synthesis. Its chemical and physical properties are well-characterized, and general synthetic routes are established. However, there is a significant gap in the scientific literature regarding its biological properties and potential for use in drug development. This presents an opportunity for future research to explore the biocompatibility, cytotoxicity, and potential therapeutic applications of this and related alkylphosphonic acids, which could open up new avenues for their use in the biomedical field.
References
- 1. N-HEXYLPHOSPHONIC ACID | 4721-24-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. n-Hexylphosphonic acid 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiyka.com [hiyka.com]
- 11. benchchem.com [benchchem.com]
- 12. reinste.com [reinste.com]
- 13. researchgate.net [researchgate.net]
- 14. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 15. scribd.com [scribd.com]
- 16. Biocompatibility and biofilm inhibition of N,N-hexyl,methyl-polyethylenimine bonded to Boston Keratoprosthesis materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocompatibility and biofilm inhibition of N,N-hexyl,methyl-polyethylenimine bonded to Boston Keratoprosthesis materials - PMC [pmc.ncbi.nlm.nih.gov]
Hexylphosphonic Acid: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental physicochemical properties of hexylphosphonic acid, specifically its molecular weight and density. The information is presented to support research, development, and application of this compound in various scientific fields.
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Unit |
| Molecular Weight | 166.16 | g/mol |
| Density | 1.132 | g/cm³ |
Detailed Physicochemical Characteristics
A more comprehensive breakdown of the key identifiers and properties of this compound is provided below.
| Parameter | Data |
| Chemical Formula | C₆H₁₅O₃P |
| CAS Number | 4721-24-8 |
| Molecular Weight | 166.16 g/mol [1][2][3][4] |
| Density | 1.132 g/cm³[5] |
| Appearance | White to off-white powder or solid |
| Melting Point | 108-110 °C[5] |
Experimental Protocols
While specific experimental documentation for this compound is not extensively detailed in publicly available literature, the following protocols describe standard methodologies for determining the molecular weight and density of solid organic acids like this compound.
Determination of Molecular Weight by Mass Spectrometry
Objective: To determine the precise molecular mass of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like phosphonic acids. The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular weight is determined from the peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The high resolution of the instrument allows for the determination of the exact molecular weight.
Determination of Density by Gas Pycnometry
Objective: To determine the true density of solid this compound.
Methodology:
-
Sample Preparation: A known mass of dry this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.
-
Instrumentation: A gas pycnometer, which measures the volume of a solid by displacement of a non-reactive gas (typically helium), is used.
-
Measurement Principle: The instrument works based on Boyle's Law. It has two chambers of known volume. The gas is first introduced into a reference chamber, and the pressure is measured. Then, a valve is opened to allow the gas to expand into the sample chamber.
-
Data Acquisition: The pressure change after the expansion is measured. This allows for the calculation of the volume of the solid sample, as the volume of the chambers is known.
-
Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume
-
Replicates: The measurement is typically repeated several times to ensure accuracy and precision, and the average value is reported.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of the molecular weight and density of this compound.
Caption: Workflow for determining the molecular weight and density of this compound.
References
Thermal Stability of Hexylphosphonic Acid for High-Temperature Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexylphosphonic acid (HPA) is a versatile organophosphorus compound utilized in a range of applications, including as a surface modifier for nanoparticles, a corrosion inhibitor, and a surfactant.[1][2] For its effective use in high-temperature environments, a thorough understanding of its thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics and thermal decomposition behavior. Due to the limited availability of direct, publicly accessible quantitative thermal analysis data for this compound, this guide also draws upon data from related phosphonic acids to infer potential decomposition mechanisms and temperature limitations. Detailed experimental protocols for key thermal analysis techniques are also provided to enable researchers to conduct their own assessments.
Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅O₃P | [7] |
| Molecular Weight | 166.16 g/mol | [7] |
| Melting Point | 97-110 °C | [4] |
| Boiling Point | 299.7 °C at 760 mmHg | [4] |
| Density | 1.132 g/cm³ | [4] |
| Flash Point | 135 °C | [4] |
Table 1: Physical and Thermal Properties of this compound
Thermal Decomposition of Alkylphosphonic Acids
The thermal decomposition of phosphonic acids generally involves the cleavage of the carbon-phosphorus (C-P) bond.[5] For alkylphosphonic acids, this process is expected to yield phosphorus-containing species and hydrocarbons. The exact decomposition products and pathway can be influenced by factors such as the temperature, heating rate, and the surrounding atmosphere.
While a detailed, experimentally verified decomposition mechanism for this compound is not available, a plausible pathway based on the decomposition of other phosphonic acids is illustrated in the diagram below. This proposed mechanism involves the initial dehydration of the phosphonic acid group, followed by the cleavage of the C-P bond at higher temperatures.
Figure 1: Proposed Thermal Decomposition Pathway for this compound. This diagram illustrates a potential decomposition mechanism involving dehydration followed by C-P bond cleavage.
Experimental Protocols for Thermal Stability Analysis
To rigorously assess the thermal stability of this compound for high-temperature applications, a suite of analytical techniques should be employed. The following sections detail the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a material.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the residual mass at the final temperature.
Figure 2: Experimental Workflow for Thermogravimetric Analysis (TGA). This diagram outlines the key steps in performing TGA to determine thermal decomposition temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[2]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Figure 3: Experimental Workflow for Differential Scanning Calorimetry (DSC). This diagram shows the process for identifying thermal transitions in a material using DSC.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[4][8]
Methodology:
-
Sample Preparation: A very small amount of this compound (micrograms) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000°C) in an inert atmosphere.[8]
-
GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.
-
MS Detection: The separated components are introduced into a mass spectrometer, which generates a mass spectrum for each component, allowing for their identification.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products, providing insight into the decomposition mechanism.
Figure 4: Experimental Workflow for Py-GC-MS. This diagram details the steps for identifying thermal decomposition products using Py-GC-MS.
High-Temperature Applications and Considerations
This compound's ability to form self-assembled monolayers on various substrates makes it a candidate for applications requiring thermal stability, such as in protective coatings and as a surface modifier for materials used in high-temperature processes.[1] However, the thermal stability of the alkyl chain is often the limiting factor in the overall stability of such monolayers.[6] For applications exceeding 200°C, it is crucial to consider the potential for decomposition of the hexyl group, which could lead to a loss of performance. The choice of substrate can also influence the thermal stability of the phosphonic acid layer, with metal oxides often providing a very stable anchoring point for the phosphonate (B1237965) headgroup.[6]
Conclusion
This technical guide has summarized the available information on the thermal stability of this compound for high-temperature applications. While direct quantitative data for HPA is limited, analysis of related compounds and standard thermal analysis techniques provide a framework for its evaluation. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to determine the precise thermal limits and decomposition behavior of this compound in their specific applications. For use in high-temperature environments, careful consideration of the potential for decomposition of the alkyl chain is essential to ensure material performance and longevity.
References
- 1. Investigation of thermal decomposition of phosphonic acids | Semantic Scholar [semanticscholar.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. shop.plasmachem.com [shop.plasmachem.com]
- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Safety and handling precautions for Hexylphosphonic acid in a lab setting.
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Hexylphosphonic acid in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid that can cause irritation upon contact.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals.[3][4] |
Source: Safety Data Sheets from multiple suppliers.[1][2][3][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₆H₁₅O₃P[1] |
| Molecular Weight | 166.16 g/mol [1] |
| Physical State | Solid, Crystal - Powder[5] |
| Melting Point | 97-103 °C |
| Partition coefficient: n-octanol/water (log Pow) | 1.171[6] |
| Storage Class Code | 11 - Combustible Solids |
Source: Safety Data Sheets and chemical databases.[1][5][6]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
3.1. Handling
-
Ventilation: Handle in a well-ventilated area.[3] Use a local exhaust ventilation system to control airborne dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[7]
-
Avoid Inhalation and Ingestion: Avoid breathing dust and avoid ingestion.[2][7]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
3.2. Storage
-
Container: Keep container tightly closed in a dry and well-ventilated place.[1][2][7]
-
Conditions: Store in a cool, dark place.[3]
-
Incompatible Materials: Store away from strong bases and oxidizing agents.[2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Emergency Procedures
Immediate and appropriate response is crucial in case of an emergency.
5.1. First Aid Measures
Caption: First aid procedures for different routes of exposure to this compound.
5.2. Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Logical workflow for handling a this compound spill.
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated.[6] The available data indicates the following:
Table 3: Summary of Toxicological Data
| Effect | Result | Target Organs |
| Carcinogenicity | No data available.[1] | Not applicable |
| Reproductive toxicity | No data available.[1] | Not applicable |
| STOT-single exposure | Category 3.[1][2] | Respiratory system.[1][2] |
| STOT-repeated exposure | No data available.[1] | No information available.[1] |
| Aspiration hazard | Not applicable.[1] | Not applicable |
Source: Safety Data Sheets.[1][2]
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints listed above are not provided in the publicly available safety data sheets. These classifications are typically based on studies conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental details, it is recommended to consult the primary toxicological literature or contact the manufacturer.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains.[6]
This guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before working with this compound and ensure that all laboratory personnel are trained on its proper handling and emergency procedures.
References
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound >98.0% 4721-24-8 1G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Spectroscopic Analysis of Hexylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for hexylphosphonic acid, a molecule of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic vibrational frequencies for Fourier-Transform Infrared (FTIR) and Raman spectroscopy based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visual workflow for spectroscopic analysis.
Predicted and Characteristic Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are derived from typical ranges for the respective functional groups and should be considered as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (H-6) | ~ 0.9 | Triplet (t) | ~ 7 |
| -(CH₂)₄- (H-2 to H-5) | ~ 1.3 - 1.6 | Multiplet (m) | - |
| P-CH₂ (H-1) | ~ 1.7 - 2.0 | Multiplet (m) | - |
| P-(OH)₂ | Variable, broad | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-6 (CH₃) | ~ 14 |
| C-5 | ~ 22 |
| C-4 | ~ 31 |
| C-3 | ~ 30 |
| C-2 | ~ 25 |
| C-1 (P-CH₂) | ~ 28 (doublet due to ¹J-PC) |
Table 3: Predicted ³¹P NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ³¹P | ~ 25 - 40 |
Note: NMR chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. The exact chemical shifts can be influenced by the solvent and concentration.
Vibrational Spectroscopy
Table 4: Characteristic FTIR and Raman Data for this compound
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Intensity |
| O-H stretch (P-OH) | 2500-3300 | 2500-3300 | Strong, very broad (FTIR) |
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (FTIR & Raman) |
| P=O stretch | 1150-1300 | 1150-1300 | Strong (FTIR) |
| P-O stretch | 900-1050 | 900-1050 | Strong (FTIR) |
| C-P stretch | 650-800 | 650-800 | Medium (FTIR & Raman) |
| CH₂ bend/scisso | 1450-1470 | 1450-1470 | Medium (FTIR & Raman) |
| O-P-O bend | 400-600 | 400-600 | Medium (Raman) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
2.1.1. Sample Preparation [1][2][3][4][5]
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃)).[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Cap the NMR tube securely.
2.1.2. Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]
-
For ³¹P NMR , acquire the spectrum with proton decoupling.[6] A coaxial insert containing 85% H₃PO₄ can be used as an external reference. The chemical shift range for phosphonates is typically broad, so ensure the spectral width is set accordingly.[6][7][8]
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation.
-
Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale.
Fourier-Transform Infrared (FTIR) Spectroscopy[9]
2.2.1. Sample Preparation (KBr Pellet Method) [9][10]
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9]
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]
2.2.2. Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Raman Spectroscopy[11]
2.3.1. Sample Preparation
-
Place a small amount of solid this compound onto a microscope slide or into a capillary tube.
2.3.2. Data Acquisition [11][12][13]
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample. A laser with an excitation wavelength that does not cause fluorescence (e.g., 785 nm or 1064 nm) is often preferred for organic compounds.[14]
-
Set the laser power to a level that provides a good signal without causing sample degradation.
-
Acquire the Raman spectrum by collecting the scattered light. An appropriate acquisition time and number of accumulations should be used to obtain a high-quality spectrum.
-
The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound such as this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. 31P [nmr.chem.ucsb.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. A Typical Raman Spectrometer Setup [iridian.ca]
- 12. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Corrosion Inhibitors
Introduction
Corrosion is the natural degradation of a material, typically a metal, due to chemical or electrochemical reactions with its environment.[1][2] This process leads to significant economic losses and safety concerns across various industries, including oil and gas, construction, and chemical processing.[1][3] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can effectively decrease the rate of corrosion.[4][5] They are a primary method for protecting metallic materials from corrosive damage.[6] This guide provides a comprehensive overview of the classification, mechanisms of action, and evaluation methodologies for corrosion inhibitors, tailored for researchers and scientists in the field.
Classification of Corrosion Inhibitors
Corrosion inhibitors can be classified based on their chemical nature or their mechanism of action.
-
Based on Chemical Nature:
-
Inorganic Inhibitors: These are metallic compounds such as chromates, molybdates, phosphates, nitrates, and silicates.[1][4] They typically work by forming a protective passivation film on the metal surface.[1][7]
-
Organic Inhibitors: These compounds, including amines, amino acids, and alcohols, function by adsorbing onto the metal surface to form a protective barrier.[4][8] They are widely used in industries like oil and gas and petrochemicals.[4]
-
-
Based on Mechanism of Action:
-
Anodic Inhibitors: These substances slow the corrosion process by inhibiting the anodic (oxidation) reaction.[5] They achieve this by forming a passive film over anodic sites on the metal surface.[2][5] Examples include chromates, molybdates, and nitrites.[5]
-
Cathodic Inhibitors: These inhibitors retard the cathodic (reduction) reaction.[5] They can either precipitate as a film on cathodic sites or "poison" the cathodic reaction itself.[5] Zinc salts and polyphosphates are common examples.[5][9]
-
Mixed-Type Inhibitors: These inhibitors reduce the rate of both the anodic and cathodic reactions, often by adsorbing over the entire metal surface to form a protective film.[4][5][9] Many organic inhibitors fall into this category.[5]
-
Core Mechanisms of Action
The efficacy of a corrosion inhibitor is determined by its ability to interact with the metal surface and the corrosive environment. The primary mechanisms are adsorption and film formation.
Adsorption Mechanism (Primarily Organic Inhibitors)
Organic inhibitors protect metals by adsorbing onto the surface and creating a barrier between the metal and the corrosive medium.[4][10] This adsorption process can be categorized as physisorption or chemisorption.[3][11]
-
Physisorption (Physical Adsorption): This involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.[3][11] This process is typically reversible.
-
Chemisorption (Chemical Adsorption): This involves stronger chemical bonds formed by charge sharing or transfer from the inhibitor molecules to the metal surface.[11][12] Organic inhibitors containing heteroatoms like nitrogen, oxygen, sulfur, and phosphorus, or multiple bonds, can donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond.[11] This type of adsorption is stronger and more stable.
Often, the adsorption process is a combination of both physisorption and chemisorption.[12] The inhibitor molecules displace water molecules from the metal surface, forming a protective hydrophobic layer that prevents corrosive species from reaching the metal.[8][11]
Film Formation and Passivation (Primarily Inorganic Inhibitors)
Passivation is a process where a material becomes "passive," or less reactive to its environment, through the formation of a protective outer layer.[13][14] Many inorganic inhibitors function by facilitating the creation of this passive film.[1][13]
There are several theories for how these films form:
-
Oxide Film Theory: Anodic inhibitors, like chromates and molybdates, are oxidizing agents that help form a thin, stable, and tightly adherent layer of metal oxide (e.g., γ-Fe₂O₃) on the metal surface.[2][10] This passivating layer acts as an electronic barrier, preventing further oxidation of the metal.[2][13]
-
Precipitation Film Theory: Some inhibitors react with ions in the solution or with metal ions produced during corrosion to form insoluble precipitates on the metal surface.[10] For example, cathodic inhibitors like zinc salts can precipitate as zinc hydroxide (B78521) at cathodic sites, physically blocking the reduction reaction.[5] This film can be porous and may offer less protection than a true passive layer.[10]
Synergistic Effects
Synergism occurs when the combined inhibition effect of two or more components is greater than the sum of their individual effects.[15][16] This approach can improve the stability and uniformity of the protective film on the metal surface.[15] For example, the combination of certain organic compounds (cations) and anions (like iodide ions) can enhance adsorption and significantly increase inhibition efficiency.[15][17]
Experimental Protocols for Inhibitor Evaluation
Evaluating the performance of corrosion inhibitors requires standardized experimental techniques. The most common methods are weight loss measurements and electrochemical tests.[11][18]
Weight Loss Method
This is a fundamental gravimetric technique to determine the corrosion rate.[18][19]
Methodology:
-
Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, dried, and precisely weighed.
-
Immersion: The coupons are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[20]
-
Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, dried, and reweighed.[19]
-
Calculation:
-
The weight loss (ΔW) is calculated.
-
The corrosion rate (CR) is determined using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
The Inhibition Efficiency (IE%) is calculated as:[21] IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid corrosion rate measurements and insights into the inhibitor's mechanism (anodic, cathodic, or mixed).[18][22]
Methodology:
-
Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[23]
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (E_corr) is allowed to stabilize.[24]
-
Potential Scan: The potential of the working electrode is scanned at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to E_corr to a potential anodic to E_corr.[25][26]
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot).
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to E_corr. The inhibition efficiency is calculated using the corrosion current densities:[17] IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the properties of the metal/solution interface and the mechanism of inhibition.[18][27]
Methodology:
-
Cell Setup and Stabilization: The same three-electrode setup as for PDP is used. The system is allowed to reach a steady state at its E_corr.[23]
-
AC Signal Application: A small amplitude sinusoidal AC potential signal (e.g., 10 mV) is applied to the working electrode at its E_corr over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[28][29]
-
Data Acquisition: The resulting AC current response is measured. The impedance (Z) is calculated as the ratio of the AC potential to the AC current at each frequency.[30]
-
Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots. The Nyquist plot for a simple corrosion process often shows a semicircle.
-
The diameter of the semicircle corresponds to the charge transfer resistance (R_ct).
-
A larger R_ct value indicates a slower corrosion process and higher inhibition efficiency.[31]
-
Inhibition efficiency can be calculated using the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Data Presentation
Quantitative data from inhibitor evaluation studies should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 15.2 | 1.85 | - |
| 0.1 | 5.8 | 0.71 | 61.6 |
| 0.5 | 2.1 | 0.26 | 85.9 |
| 1.0 | 1.3 | 0.16 | 91.4 |
Table 2: Electrochemical Data from Potentiodynamic Polarization
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| 0 (Blank) | -450 | 155.0 | 75 | -125 | - |
| 0.1 | -435 | 58.9 | 72 | -121 | 62.0 |
| 0.5 | -428 | 22.3 | 70 | -118 | 85.6 |
| 1.0 | -420 | 13.2 | 68 | -115 | 91.5 |
Table 3: Electrochemical Data from EIS Measurements
| Inhibitor Conc. (mM) | R_s (Ω·cm²) | R_ct (Ω·cm²) | CPE-T (µF/cm²) | CPE-n | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| 0 (Blank) | 1.5 | 180 | 250 | 0.85 | - |
| 0.1 | 1.6 | 485 | 180 | 0.88 | 62.9 |
| 0.5 | 1.4 | 1250 | 125 | 0.90 | 85.6 |
| 1.0 | 1.5 | 2180 | 95 | 0.92 | 91.7 |
(Note: R_s = Solution resistance, R_ct = Charge transfer resistance, CPE = Constant Phase Element)
Conclusion
Corrosion inhibitors are vital for protecting metallic assets by interfering with the electrochemical processes of corrosion. Their mechanisms of action are primarily based on forming a protective barrier at the metal-environment interface, either through the adsorption of organic molecules or the formation of a passivating inorganic film. A thorough understanding of these mechanisms, combined with rigorous evaluation using techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, is essential for the development and application of new and more effective corrosion inhibitors.
References
- 1. tribology.rs [tribology.rs]
- 2. usbr.gov [usbr.gov]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]
- 5. Corrosion Inhibitor: Types, Examples & Real-Life Uses [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. icmt.ohio.edu [icmt.ohio.edu]
- 9. 10 Types of Corrosion Inhibitors in oil and gas Industry | Trident Energy International [tridentenergyintl.com]
- 10. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 11. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 14. besttechnologyinc.com [besttechnologyinc.com]
- 15. researchgate.net [researchgate.net]
- 16. onepetro.org [onepetro.org]
- 17. emerald.com [emerald.com]
- 18. infinitalab.com [infinitalab.com]
- 19. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Potentiodynamic polarization [corrosion-doctors.org]
- 23. metrohm.com [metrohm.com]
- 24. researchgate.net [researchgate.net]
- 25. farsi.msrpco.com [farsi.msrpco.com]
- 26. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 27. tandfonline.com [tandfonline.com]
- 28. nanoscience.com [nanoscience.com]
- 29. nlab.pl [nlab.pl]
- 30. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 31. mdpi.com [mdpi.com]
The Dual Role of Hexylphosphonic Acid: A Technical Guide for Researchers
Introduction
Hexylphosphonic acid (HPA) is an organophosphorus compound featuring a six-carbon alkyl chain (hexyl group) and a phosphonic acid functional group. This unique molecular structure imparts amphiphilic properties, enabling its function as both a surfactant and a capping agent in various scientific and industrial applications, particularly in the realm of nanotechnology and materials science. This technical guide provides an in-depth exploration of the dual roles of HPA, offering researchers, scientists, and drug development professionals a comprehensive overview of its properties, experimental applications, and the underlying chemical principles.
This compound as a Surfactant
As a surfactant, this compound possesses a hydrophilic phosphonic acid "head" and a hydrophobic hexyl "tail". This amphiphilic nature allows it to reduce the surface tension between two immiscible phases, such as oil and water, facilitating the formation of stable emulsions and dispersions.[1]
Mechanism of Surfactant Action and Critical Micelle Concentration (CMC)
In an aqueous solution, HPA molecules initially accumulate at the air-water or oil-water interface, orienting their hydrophobic tails away from the water. As the concentration of HPA increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the HPA molecules self-assemble in the bulk of the solution to form spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules. This micellization is a key aspect of a surfactant's ability to solubilize hydrophobic substances in aqueous media.[2][3][4]
The CMC is a crucial parameter for any surfactant, as it indicates the minimum concentration required for micelle formation and, consequently, for achieving significant solubilizing effects. A lower CMC value generally signifies a more efficient surfactant.
Quantitative Surfactant Properties of Alkylphosphonic Acids
Based on the trend observed in longer-chain alkylphosphonic acids, it can be reasonably estimated that the CMC of this compound would be significantly higher than that of its longer-chain counterparts.
| Alkylphosphonic Acid | Number of Carbon Atoms | Critical Micelle Concentration (CMC) (mol/L) |
| This compound (C6) | 6 | Not experimentally determined in cited sources (estimated to be >0.1 M) |
| Octylphosphonic Acid (C8) | 8 | Not experimentally determined in cited sources |
| Decylphosphonic Acid (C10) | 10 | Not experimentally determined in cited sources |
| Dodecylphosphonic Acid (C12) | 12 | Not experimentally determined in cited sources |
| Tridecylphosphonic Acid (C13) | 13 | 0.032[1] |
| Tetradecylphosphonic Acid (C14) | 14 | 0.015[1] |
| Hexadecylphosphonic Acid (C16) | 16 | 0.003[1] |
Table 1: Critical Micelle Concentration (CMC) of n-Alkylphosphonic Acids. Note that the CMC values for shorter-chain acids, including this compound, were not available in the cited literature and the trend suggests they would be higher than the values listed.
This compound as a Capping Agent
In the synthesis of nanoparticles, this compound serves as a highly effective capping agent, also referred to as a ligand or stabilizer. Capping agents are crucial for controlling the size, shape, and stability of nanoparticles during and after their formation.
Mechanism of Capping and Surface Functionalization
The primary mechanism behind the efficacy of HPA as a capping agent lies in the strong affinity of the phosphonic acid group for the surface of metal oxide and semiconductor nanoparticles.[5] The phosphonate (B1237965) headgroup can form robust, multidentate (bidentate or tridentate) coordinate bonds with metal atoms on the nanoparticle surface. This strong interaction provides a stable, passivating layer that prevents the uncontrolled growth and aggregation of the nanoparticles.[5] The hexyl chains then extend outwards from the nanoparticle surface, providing steric hindrance and enhancing the dispersibility of the nanoparticles in nonpolar organic solvents.
dot graph "Micelle_Formation" { layout=neato; node [shape=circle, style=filled, label=""]; edge [color="#5F6368"];
} . Caption: Self-assembly of HPA molecules into a micelle above the CMC.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of nanoparticles using this compound as a capping agent. These protocols are adapted from established methods for similar nanoparticles and capping agents.[5][6][7][8][9][10] Researchers should optimize the specific parameters (e.g., temperature, time, and precursor concentrations) for their particular application.
General Synthesis of Metal Oxide Nanoparticles (e.g., ZnO, TiO₂)
Materials:
-
Metal precursor (e.g., Zinc acetate (B1210297) dihydrate for ZnO, Titanium isopropoxide for TiO₂)
-
This compound (HPA)
-
Solvent (e.g., Diethylene glycol, Triethylene glycol, or a high-boiling point ether)
-
Anti-solvent for precipitation (e.g., Ethanol, Acetone)
-
Deionized water
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and temperature controller
-
Condenser
-
Schlenk line or inert atmosphere setup
-
Syringes and needles
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Precursor Preparation: In a three-neck flask under inert atmosphere (N₂ or Ar), dissolve the metal precursor and this compound in the chosen solvent. The molar ratio of the metal precursor to HPA will influence the final particle size and should be optimized.
-
Reaction: Heat the mixture to the desired reaction temperature (typically between 180°C and 250°C) with vigorous stirring. The reaction time can vary from 30 minutes to several hours, depending on the desired nanoparticle size.
-
Purification: After the reaction, cool the mixture to room temperature. Add an anti-solvent to precipitate the nanoparticles.
-
Washing: Collect the nanoparticles by centrifugation. Discard the supernatant and re-disperse the nanoparticles in a suitable solvent (e.g., ethanol) with the aid of ultrasonication. Repeat the centrifugation and washing steps at least twice to remove unreacted precursors and excess HPA.
-
Drying: Dry the purified nanoparticles under vacuum or in a low-temperature oven.
General Synthesis of Semiconductor Quantum Dots (e.g., CdSe)
Materials:
-
Cadmium precursor (e.g., Cadmium oxide)
-
Selenium precursor (e.g., Selenium powder)
-
This compound (HPA)
-
Coordinating solvents (e.g., Trioctylphosphine oxide (TOPO), Trioctylphosphine (TOP))
-
Non-coordinating solvent (e.g., 1-Octadecene)
-
Anti-solvent for precipitation (e.g., Methanol, Acetone)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and temperature controller
-
Condenser
-
Schlenk line or inert atmosphere setup
-
Syringes and needles
-
Centrifuge
-
UV-Vis and Fluorescence spectrophotometers for monitoring growth
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask under inert atmosphere, combine the cadmium precursor, this compound, and TOPO/1-Octadecene. Heat the mixture to a high temperature (e.g., 250-300°C) until a clear solution is formed, indicating the formation of the cadmium-phosphonate complex.
-
Selenium Precursor Preparation: In a separate flask or glovebox, dissolve selenium powder in TOP.
-
Nucleation and Growth: Cool the cadmium precursor solution to the desired injection temperature (e.g., 220-280°C). Rapidly inject the selenium precursor solution into the hot cadmium solution with vigorous stirring. The temperature will drop and then stabilize. The growth of the quantum dots can be monitored by taking small aliquots at different time points and measuring their UV-Vis absorption and photoluminescence spectra.
-
Quenching and Purification: Once the desired quantum dot size is reached (as indicated by the spectra), cool the reaction mixture to room temperature to stop the growth.
-
Washing: Precipitate the quantum dots by adding an anti-solvent. Centrifuge to collect the quantum dots, discard the supernatant, and re-disperse them in a nonpolar solvent like toluene (B28343) or hexane. Repeat the washing process to remove excess ligands and unreacted precursors.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₅O₃P |
| Molecular Weight | 166.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 97-103 °C[7] |
| Solubility | Sparingly soluble in water, soluble in some organic solvents |
| CAS Number | 4721-24-8 |
Table 2: Key physical and chemical properties of this compound.
Conclusion
This compound is a versatile molecule that plays a crucial dual role as both a surfactant and a capping agent. Its amphiphilic nature, arising from the combination of a polar phosphonic acid headgroup and a nonpolar hexyl tail, governs its functionality. As a surfactant, it reduces surface tension and forms micelles, although its specific CMC requires further experimental determination. As a capping agent, it offers robust stabilization of nanoparticles through strong, multidentate binding to their surfaces, enabling control over their growth and dispersibility. The generalized experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in the synthesis of a wide range of nanomaterials for applications in drug delivery, diagnostics, catalysis, and advanced materials. Further research into the specific surfactant properties of HPA and other short-chain alkylphosphonic acids would be beneficial for the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 4. nanoscience.com [nanoscience.com]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid green-synthesis of TiO2 nanoparticles for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
Interaction of Hexylphosphonic Acid with Metal Oxide Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between hexylphosphonic acid (HPA) and various metal oxide surfaces. This compound is a key surface modification agent, enabling the tuning of surface properties for applications ranging from biocompatible coatings on medical implants to controlled drug delivery systems. This document details the fundamental principles of self-assembled monolayer (SAM) formation, presents quantitative data, outlines experimental protocols for characterization, and provides visual representations of key processes.
Core Principles of this compound Self-Assembled Monolayers on Metal Oxides
The formation of a stable and well-ordered monolayer of this compound on a metal oxide surface is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide. This interaction results in the formation of a self-assembled monolayer (SAM), a highly organized molecular film.
The primary binding mechanism involves a condensation reaction between the phosphonic acid group (-PO(OH)₂) of HPA and the hydroxyl groups (-OH) present on the metal oxide surface. This reaction forms robust, covalent metal-oxygen-phosphorus (M-O-P) bonds, providing exceptional thermal and chemical stability to the monolayer compared to other common surface modification chemistries like thiols on gold.[1]
The phosphonate (B1237965) headgroup can adopt several binding configurations with the metal oxide surface:
-
Monodentate: One oxygen atom from the phosphonic acid group binds to a metal atom on the surface.
-
Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two metal atoms on the surface.
-
Tridentate: All three oxygen atoms from the phosphonic acid group interact with the surface metal atoms.
The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface crystallography, the reaction conditions (e.g., solvent, temperature), and the packing density of the monolayer.[2] The flexible hexyl chains of the HPA molecules then align and pack together through van der Waals interactions, contributing to the overall order and stability of the SAM.
Quantitative Data on this compound-Metal Oxide Interactions
The following tables summarize key quantitative data regarding the interaction of this compound and other relevant phosphonic acids with various metal oxide surfaces. This data is essential for predicting and controlling surface properties.
Table 1: Binding and Adsorption Data
| Phosphonic Acid | Metal Oxide | Parameter | Value | Analytical Method |
| This compound | TiO₂ | Adsorption Constant (K) | 13,000 M⁻¹ | Thermogravimetric Analysis (TGA) |
| This compound | TiO₂ | Free Binding Energy (ΔG) | -5 kcal·mol⁻¹ | Thermogravimetric Analysis (TGA) |
| Octadecylphosphonic Acid | Al₂O₃ | Packing Density | 4.3 - 4.7 molecules/nm² | Theoretical Calculation |
Table 2: Surface Characterization Data
| Phosphonic Acid | Metal Oxide | Contact Angle (Water) | Film Thickness | Analytical Method |
| This compound | Al₂O₃ | Not Specified | Protective adsorbed monolayer | Atomic Force Microscopy (AFM)[3] |
| Octadecylphosphonic Acid | TiO₂ | ~110° | Not Specified | Contact Angle Goniometry |
| Octadecylphosphonic Acid | ZnO | Not Specified | Dense, well-packed monolayer | Infrared Reflection-Absorption Spectroscopy (IRRAS)[4][5] |
| Bare Fe₃O₄ | - | 25 ± 5° | - | Contact Angle Goniometry[6] |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Binding Energies
| Element | Functional Group | Metal Oxide | Binding Energy (eV) |
| P 2p | Phosphonate | Aluminum Oxide | 133.4 - 134.5 |
| P 2s | Phosphonate | Aluminum Oxide | 191.3 |
| O 1s | P-O-Al | Aluminum Oxide | ~532.5 |
| O 1s | P=O | Aluminum Oxide | ~531.0 |
| Zn 2p₃/₂ | ZnO | - | ~1022 |
| Zn 2p₁/₂ | ZnO | - | ~1045 |
| Al 2p | Al₂O₃ | - | ~74-75 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formation and characterization of high-quality this compound SAMs.
Preparation of this compound Self-Assembled Monolayers
This protocol outlines a general solution deposition method for forming HPA SAMs on metal oxide surfaces.
Materials:
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃, ZnO, or Fe₃O₄ wafer or nanoparticles)
-
This compound (HPA)
-
Solvent (e.g., ethanol, isopropanol, tetrahydrofuran (B95107) (THF))
-
Beakers, tweezers, nitrogen gas line
-
Sonicator
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Surface Activation (Optional but Recommended): For many metal oxides, an oxygen plasma or UV-ozone treatment can generate a higher density of surface hydroxyl groups, leading to a more robust and well-ordered SAM.[4][5]
-
Drying: Dry the cleaned substrate under a stream of high-purity nitrogen gas.
-
Phosphonic Acid Solution Preparation: Prepare a dilute solution of HPA in the chosen solvent. A typical concentration is in the range of 1 mM. Ensure the HPA is fully dissolved, using sonication if necessary.
-
SAM Deposition: Immerse the cleaned and dried substrate into the HPA solution. The deposition is typically carried out for several hours to 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: After deposition, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any non-covalently bound (physisorbed) molecules.
-
Final Drying: Dry the SAM-modified substrate under a stream of nitrogen gas.
-
Annealing (Optional): A post-deposition annealing step (e.g., at 120-140°C) can be performed to promote the formation of more stable covalent bonds between the phosphonic acid and the substrate surface.[7]
Characterization Techniques
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.
Procedure:
-
Sample Introduction: Mount the SAM-modified substrate onto the XPS sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface. The presence of a phosphorus peak (P 2p or P 2s) confirms the presence of the phosphonic acid.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., P 2p, C 1s, O 1s, and the primary substrate metal peak). Use a low pass energy for better energy resolution.
-
Data Analysis: Analyze the binding energies and peak shapes to determine the chemical states and confirm the formation of the M-O-P linkage. Deconvolution of the O 1s peak can help differentiate between the metal oxide, hydroxyl groups, and phosphonate oxygen.
FTIR spectroscopy provides information about the vibrational modes of the molecules and is particularly useful for determining the binding mode of the phosphonic acid.
Procedure:
-
Background Spectrum: Acquire a background spectrum of the bare metal oxide substrate.
-
Sample Spectrum: Acquire the spectrum of the HPA-modified substrate.
-
Data Analysis: The disappearance or shifting of specific vibrational bands provides insight into the binding mode:
-
Monodentate: Presence of P=O, P-O, and shifted P-O-H stretching vibrations.[2]
-
Bidentate: Disappearance of the P-O-H stretch, with the presence of P=O and P-O stretches.[2]
-
Tridentate: Disappearance of both P=O and P-O-H stretching vibrations, with the appearance of a broad PO₃ stretching band.[2][4][5]
-
AFM is used to visualize the surface topography and morphology of the SAM.
Procedure:
-
Sample Preparation: The SAM-modified substrate is mounted on an AFM sample puck.
-
Imaging Mode: Tapping mode is typically used for imaging soft organic monolayers to minimize sample damage.
-
Image Acquisition: The surface is scanned with a sharp tip, and the topography is recorded.
-
Data Analysis: The AFM images can reveal the completeness of the monolayer, the presence of defects or aggregates, and the overall surface roughness.
This technique measures the wettability of the SAM-modified surface, which provides an indication of the monolayer's quality and packing density.
Procedure:
-
Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is placed on the SAM-modified surface.
-
Image Capture: A goniometer is used to capture a profile image of the droplet on the surface.
-
Angle Measurement: The angle between the substrate surface and the tangent of the droplet at the three-phase contact line is measured. A higher water contact angle indicates a more hydrophobic and well-ordered monolayer of this compound.
Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films.
Procedure:
-
Measurement of Bare Substrate: The optical properties of the bare metal oxide substrate are first measured and modeled.
-
Measurement of SAM-coated Substrate: The ellipsometric parameters (Psi and Delta) are then measured for the HPA-modified substrate.
-
Modeling and Data Analysis: A model consisting of the substrate and an organic layer with an assumed refractive index (typically ~1.45 for an alkyl chain monolayer) is used to fit the experimental data and determine the film thickness.[8]
Visualizing Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the interaction of this compound with metal oxide surfaces.
Caption: Logical workflow of this compound SAM formation on a metal oxide surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Organic Film Behavior on Alloy and Metal Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Alkylphosphonic Acids: An In-depth Technical Guide to their Environmental Impact and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of alkylphosphonic acids, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Due to their widespread use in industrial applications, agriculture, and as intermediates in chemical synthesis, understanding their environmental impact and biodegradability is of critical importance. This document details their persistence, ecotoxicity, and the microbial pathways involved in their degradation. It also provides standardized experimental protocols for assessing their environmental risk.
Environmental Persistence and Ecotoxicity
The defining feature of alkylphosphonic acids is the C-P bond, which is highly resistant to chemical hydrolysis, thermal decomposition, and photolysis, contributing to their potential persistence in the environment.[1] Their environmental fate is therefore largely determined by microbial degradation. The ecotoxicity of alkylphosphonic acids varies depending on the specific compound and the trophic level being assessed.
Abiotic Degradation
Alkylphosphonic acids are generally resistant to abiotic degradation pathways such as hydrolysis and photolysis under typical environmental conditions.[1] However, some studies have shown that photodegradation can occur, for instance, methylphosphonic acid has shown photolysis rate constants of 0.037 h⁻¹ at pH 3 and 0.054 h⁻¹ at pH 8 under UV irradiation.[2] Abiotic degradation can also be influenced by the presence of metals.[3]
Ecotoxicity Data
The ecotoxicity of alkylphosphonic acids has been evaluated against various aquatic organisms. The following tables summarize available data for key compounds. It is important to note that data for a wide range of specific alkylphosphonic acids is limited in publicly accessible literature.
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| Isopropyl methylphosphonic acid (IMPA) | Notemigonus crysoleucas (Golden shiner) - eggs | LC50 (72h) | 66.6 | [4] |
| Isopropyl methylphosphonic acid (IMPA) | Ictalurus punctatus (Channel catfish) - eggs | LC50 (168h) | 167.5 | [4] |
| Isopropyl methylphosphonic acid (IMPA) | Notemigonus crysoleucas (Golden shiner) - fry | LC50 (96h) | 93.9 | [4] |
| Isopropyl methylphosphonic acid (IMPA) | Ictalurus punctatus (Channel catfish) - fry | LC50 (96h) | 144.1 | [4] |
| Aminomethylphosphonic acid (AMPA) | Pimephales promelas (Fathead minnow) - early life stage | NOAEC | 12 | [5] |
| Aminomethylphosphonic acid (AMPA) | Daphnia magna | NOEC | 15 | [5] |
Table 1: Ecotoxicity of Selected Alkylphosphonic Acids to Aquatic Vertebrates and Invertebrates.
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| Data not available for specific alkylphosphonic acids. General toxicity data for other organophosphorus compounds exists. | Pseudokirchneriella subcapitata | EC50 | - |
Table 2: Ecotoxicity of Alkylphosphonic Acids to Algae.
Biodegradation of Alkylphosphonic Acids
Microbial activity is the primary mechanism for the breakdown of alkylphosphonic acids in the environment. Several bacterial pathways have been identified that can cleave the stable C-P bond, allowing these organisms to utilize phosphonates as a phosphorus source, particularly in phosphate-limited conditions.
Microbial Degradation Pathways
Three main enzymatic pathways for the microbial degradation of phosphonates have been characterized:
-
The C-P Lyase Pathway: This is a multi-enzyme complex with broad substrate specificity, capable of cleaving the C-P bond in a variety of alkyl-, aminoalkyl-, and arylphosphonates.[5] The pathway is encoded by the phn operon in many bacteria, such as Escherichia coli.[6]
-
The Phosphonatase Pathway: This pathway is more specific, primarily acting on 2-aminoethylphosphonate (2-AEP). It involves a two-step process catalyzed by a transaminase and a phosphonatase (phosphonoacetaldehyde hydrolase).[7]
-
Oxidative Pathways: More recently, oxidative pathways for the degradation of some phosphonates have been discovered. For example, an oxidative pathway for the catabolism of methylphosphonic acid has been identified in Gimesia maris.[8]
Regulation of Biodegradation Pathways
The expression of the genes involved in phosphonate (B1237965) degradation is often tightly regulated. In many bacteria, the phn operon, which encodes the C-P lyase pathway, is part of the Pho regulon.[9] The Pho regulon is a global regulatory system that controls the expression of genes involved in phosphorus acquisition and metabolism in response to phosphate (B84403) availability.[10] The two-component system PhoB-PhoR acts as the central regulator.[11][12]
Biodegradability Data
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. Alkylphosphonic acids are generally not considered readily biodegradable.[13] However, they can exhibit inherent biodegradability, meaning they have the potential to biodegrade under favorable conditions, such as after a period of acclimation of the microbial population.
| Compound | Test Type | Duration (days) | Degradation (%) | Classification | Reference |
| Aminomethylphosphonic acid (AMPA) | Soil microcosm | 112 | >70 (in some conditions) | Inherently Biodegradable | [6][14] |
| 1-Hydroxyethane 1,1-diphosphonic acid (HEDP) | OECD 301 | 28 | Not readily biodegradable | Not Readily Biodegradable | [13] |
| Various Synthetic Phosphonates | OECD 301 | 28 | 0-40 | Not Readily Biodegradable | [15] |
Table 3: Biodegradability of Selected Alkylphosphonic Acids.
Experimental Protocols
Standardized testing guidelines from the OECD and the U.S. Environmental Protection Agency (EPA) are crucial for evaluating the environmental fate and effects of chemicals, including alkylphosphonic acids.
Ready Biodegradability: OECD 301B (CO2 Evolution Test)
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.[1][11][16][17][18]
Methodology:
-
Test Setup: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge).
-
Incubation: The test vessels are incubated in the dark under aerobic conditions at a constant temperature (e.g., 20-25°C) for 28 days.
-
CO2 Measurement: The carbon dioxide evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is quantified by titration or by a total organic carbon (TOC) analyzer.
-
Blank Controls: Parallel blanks containing the inoculum and mineral medium but without the test substance are run to account for endogenous CO2 production.
-
Reference Compound: A readily biodegradable reference compound (e.g., sodium benzoate) is tested in parallel to validate the test procedure.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced in the blank control.
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[18]
Inherent Biodegradability: OECD 302B (Zahn-Wellens/EMPA Test)
Objective: To assess the inherent, ultimate biodegradability of a water-soluble, non-volatile chemical substance.[4][6][19][20][21]
Methodology:
-
Test Setup: A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is prepared in an aqueous medium.
-
Incubation: The mixture is aerated and agitated in the dark or in diffuse light at a controlled temperature (20-25°C) for up to 28 days.
-
Measurement of Degradation: Biodegradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals.
-
Blank and Reference Controls: A blank control (sludge and nutrients only) and a reference control with a known biodegradable substance are run in parallel.
-
Calculation of Biodegradation: The percentage of degradation is calculated based on the removal of DOC or COD over time, corrected for the blank.
-
Interpretation: A removal of >70% is considered as evidence of inherent, ultimate biodegradability.[6]
Fish Acute Toxicity Test: EPA OCSPP 850.1075
Objective: To determine the acute toxicity of a chemical to freshwater and saltwater fish.[13][22][23]
Methodology:
-
Test Organisms: Recommended freshwater species include rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus).
-
Test System: The test can be conducted under static, semi-static (static-renewal), or flow-through conditions.
-
Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.
-
Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Controls: A control group is maintained in water without the test substance. If a solvent is used to dissolve the test substance, a solvent control is also required.
-
Data Analysis: The 96-hour median lethal concentration (LC50), which is the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.
Aquatic Invertebrate Acute Toxicity Test: EPA OCSPP 850.1010
Objective: To determine the acute toxicity of a chemical to freshwater aquatic invertebrates, typically daphnids (Daphnia magna or Daphnia pulex).[8][24][25]
Methodology:
-
Test Organisms: Neonates (<24 hours old) of Daphnia magna or Daphnia pulex are used.
-
Test System: The test is typically conducted under static conditions for 48 hours.
-
Exposure: Daphnids are exposed to a series of concentrations of the test substance.
-
Observations: Immobilization (the inability to swim) is the primary endpoint and is observed at 24 and 48 hours.
-
Controls: A control group in clean water is run concurrently.
-
Data Analysis: The 48-hour median effective concentration (EC50), the concentration estimated to cause immobilization in 50% of the daphnids, is calculated.
Algal Toxicity Test: EPA OCSPP 850.5400
Objective: To determine the effect of a chemical on the growth of a selected species of algae.[26][27][28][29]
Methodology:
-
Test Organism: A common test species is the freshwater green alga Pseudokirchneriella subcapitata.
-
Test System: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.
-
Incubation: The cultures are incubated under continuous, uniform illumination and constant temperature for 72 to 96 hours.
-
Measurement of Growth: Algal growth is measured at least daily by cell counts, fluorescence, or other measures of biomass.
-
Controls: A control culture without the test substance is maintained under the same conditions.
-
Data Analysis: The concentration that causes a 50% reduction in algal growth (EC50) is determined by comparing the growth in the test cultures to that of the control.
Visualizations
Microbial Degradation Pathways
Caption: Major microbial degradation pathways for alkylphosphonic acids.
Experimental Workflow: OECD 301B Ready Biodegradability Test
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Regulatory Signaling Pathway: Pho Regulon Control of the phn Operon
Caption: Simplified signaling pathway of the Pho regulon controlling the phn operon.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Abiotic degradation of glyphosate into aminomethylphosphonic acid in the presence of metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity of isopropyl methylphosphonic acid, a breakdown product of sarin, to eggs and fry of golden shiner and channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation and Isotope Source Tracking of Glyphosate and Aminomethylphosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. dr-stoecker.de [dr-stoecker.de]
- 8. researchgate.net [researchgate.net]
- 9. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemsafetypro.com [chemsafetypro.com]
- 23. dspace.emu.ee [dspace.emu.ee]
- 24. ufz.de [ufz.de]
- 25. A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ENVIRONMENTAL [oasis-lmc.org]
- 27. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexylphosphonic Acid: A Technical Guide to Suppliers, Commercial Availability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hexylphosphonic acid, a key organophosphorus compound utilized in a range of scientific and industrial applications. This document details its commercial availability from key suppliers, presents its core physicochemical properties, and outlines detailed experimental protocols for its synthesis and application in surface modification and nanoparticle functionalization.
Commercial Availability and Key Suppliers
This compound is readily available from several chemical suppliers in various purities and quantities, catering primarily to research and industrial laboratories.[1] It is important to note that this chemical is intended for professional manufacturing and research use only and is not for medical or consumer applications.[1]
Below is a summary of key suppliers and their product specifications:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 4721-24-8 | 95% | 1 g, 5 g[2][3][4] |
| TCI America | This compound | 4721-24-8 | >98.0% | 1 g, 5 g[1][5] |
| Thermo Scientific | n-Hexylphosphonic acid | 4721-24-8 | ≥97.0% | 2 g, 10 g[6][7] |
| Strem Chemicals | n-Hexylphosphonic acid, min. 97% HPA | 4721-24-8 | min. 97% | 1 g, 5 g[8] |
| Hiyka | n-Hexylphosphonic acid, tech. | 4721-24-8 | > 97% | 1g, 5g, 10g, 50g[9] |
| SIKÉMIA | n-Hexylphosphonic acid | 4721-24-8 | 98% | 1g, 5g[10] |
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[6][8] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅O₃P | [2][5][11] |
| Molecular Weight | 166.16 g/mol | [2][4][11] |
| CAS Number | 4721-24-8 | [1][2][6] |
| Melting Point | 97-103 °C | [2][3][4] |
| Appearance | White to off-white powder/solid | [6][8][10] |
| SMILES | CCCCCCP(O)(O)=O | [2][3][4] |
| InChI Key | GJWAEWLHSDGBGG-UHFFFAOYSA-N | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of alkylphosphonic acids, including this compound, and their application in surface functionalization.
Synthesis of Alkylphosphonic Acids via Olefin and Phosphorous Acid Reaction
This method offers a direct, one-step process for the preparation of alkylphosphonic acids without the use of alcohols or the generation of halogenated byproducts.[1]
Materials:
-
Phosphorous acid (H₃PO₃)
-
Short-chain olefin (e.g., 1-hexene (B165129) for this compound synthesis)
-
Free-radical initiator (e.g., an azo compound)
-
Acetic acid or ethyl acetate (B1210297) (optional solvent)[1]
-
Reaction vessel (autoclave)
-
Rotary evaporator
Procedure:
-
The reaction can be carried out without a solvent in a melt of the phosphorous acid.[1] Alternatively, acetic acid or ethyl acetate can be used as a solvent.[1]
-
Charge the reaction vessel with phosphorous acid.
-
If using a solvent, add it to the vessel.
-
Introduce the olefin (e.g., 1-hexene) into the reaction vessel. The reaction is typically carried out under the pressure of the olefin, ranging from 1 to 20 bar.[1]
-
Add the free-radical initiator. Azo compounds are commonly used for this purpose.[1]
-
Heat the reaction mixture to a temperature between 40 to 200 °C, with a preferred range of 70 to 130 °C.[1]
-
Maintain the reaction under these conditions until the desired conversion is achieved.
-
After the reaction is complete, cool the mixture and vent any excess pressure.
-
Add 100 ml of water to the reaction mixture and heat to boiling.[1]
-
Remove the solvents and any catalyst decomposition products using a rotary evaporator.[1]
-
Unreacted phosphorous acid can be removed from the final product by recrystallization.[1]
Synthesis of Alkyl Phosphonates via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates, which can then be hydrolyzed to phosphonic acids. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[2][6][12]
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite)
-
Alkyl halide (e.g., 1-bromohexane)
-
Reaction flask with a condenser
-
Heating mantle
Procedure:
-
Combine the trialkyl phosphite and the alkyl halide in a reaction flask.
-
Heat the mixture, typically between 120 °C and 160 °C.[12]
-
The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate.[3][12]
-
The displaced halide anion then dealkylates the phosphonium salt in another Sₙ2 reaction to yield the dialkyl alkylphosphonate.[3][12]
-
The resulting dialkyl hexylphosphonate can be isolated and subsequently hydrolyzed to this compound using strong acid (e.g., concentrated HCl) and heat.[13]
Functionalization of Nanoparticles with this compound
Phosphonic acids are excellent ligands for the surface modification of metal oxide nanoparticles due to their strong binding affinity.[14] This protocol provides a general procedure for the functionalization of nanoparticles.
Materials:
-
Metal oxide nanoparticles (e.g., Zirconia, Iron Oxide)
-
This compound
-
Solvent (e.g., Toluene)
-
Reaction flask with a condenser
-
Heating mantle
-
Centrifuge
-
Ultrasonicator
-
Distilled water
-
Ethanol
Procedure:
-
Disperse the metal oxide nanoparticles in the chosen solvent within a reaction flask.
-
Add a solution of this compound in the same solvent to the nanoparticle dispersion.
-
Heat the mixture to reflux (e.g., 100 °C for toluene) under continuous stirring for approximately 4 hours. This facilitates the condensation reaction between the phosphonic acid groups and the hydroxyl groups on the nanoparticle surface.[14]
-
After the reaction, allow the suspension to cool to room temperature.
-
Purify the functionalized nanoparticles by centrifugation at high speed (e.g., 12,000 x g) for 15-30 minutes to form a pellet.[14]
-
Discard the supernatant containing unbound this compound.
-
Resuspend the nanoparticle pellet in distilled water with the aid of ultrasonication for 5-10 minutes.[14]
-
Repeat the centrifugation and washing steps at least two more times with distilled water and a final wash with ethanol.[14]
-
Dry the purified functionalized nanoparticles in an oven at 60-80 °C overnight or by lyophilization to obtain a fine powder.[14]
-
Characterize the dried, functionalized nanoparticles using techniques such as FTIR, DLS, Zeta Potential, TGA, XPS, and TEM/SEM to confirm successful surface modification.[14]
Applications in Research and Development
This compound and other long-chain phosphonic acids are pivotal in materials science and drug development for several reasons:
-
Surface Modification: They are extensively used to modify the surfaces of various materials, including metals and metal oxides. This can impart hydrophobicity, improve adhesion, and enhance corrosion resistance.[9]
-
Nanoparticle Synthesis and Functionalization: Alkylphosphonic acids act as capping agents and stabilizers in the synthesis of nanoparticles, such as quantum dots, nano-metals, and nano-ceramics.[11][15] The functionalization of nanoparticles with these acids is crucial for their application in drug delivery, bioimaging, and diagnostics, as it can improve their stability and biocompatibility.[14]
-
Self-Assembled Monolayers (SAMs): Phosphonic acids readily form dense and ordered self-assembled monolayers on various oxide surfaces. These SAMs are instrumental in the development of biosensors, molecular electronics, and for controlling surface properties at the nanoscale.
-
Drug Delivery: While direct applications of this compound in drug formulations are not widespread, its use in functionalizing nanocarriers is a key area of research. Modified nanoparticles can exhibit controlled drug release profiles and targeted delivery capabilities.[14][16]
References
- 1. US6420598B1 - Process for preparing alkylphosphonic acids - Google Patents [patents.google.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. n-Hexylphosphonic acid 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Self-assembled monolayers of 2-(thienyl)this compound on native oxide surface of silicon fabricated by air-liquid interface-assisted method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. updates.reinste.com [updates.reinste.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101429214B - Process for producing alkyl phosphonic acid - Google Patents [patents.google.com]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Item - Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors - American Chemical Society - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
Theoretical Studies on Hexylphosphonic Acid Binding Mechanisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the binding mechanisms of hexylphosphonic acid and related organophosphorus compounds. It covers binding to both inorganic surfaces and biological macromolecules, details common experimental protocols, and presents available quantitative data.
Introduction to this compound
This compound (HPA) is an organophosphorus compound characterized by a six-carbon alkyl chain attached to a phosphonic acid moiety (-PO(OH)₂). This structure imparts amphiphilic properties, with a hydrophilic phosphonic acid headgroup and a hydrophobic hexyl tail. The phosphonic acid group is a particularly strong metal chelator and hydrogen bond donor/acceptor, making it a highly effective anchor for various substrates. Consequently, HPA and its analogues are of significant interest in materials science for surface modification and in medicinal chemistry as potential enzyme inhibitors. Understanding the precise mechanisms and thermodynamics of its binding is crucial for these applications.
Binding Mechanisms
The binding of this compound is primarily dictated by the phosphonic acid group's interaction with the target substrate. The nature of this interaction varies significantly between inorganic surfaces and biological macromolecules.
Binding to Inorganic Surfaces (e.g., Metal Oxides)
This compound is widely used to form stable, self-assembled monolayers (SAMs) on various metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO).[1][2] This process is critical for applications like preventing corrosion, creating hydrophobic coatings, and functionalizing nanoparticles.
The primary binding mechanism involves the formation of covalent bonds between the phosphonic acid group and the metal atoms on the oxide surface.[3] This interaction is a condensation reaction where water is eliminated. Depending on the surface chemistry, atomic arrangement of the substrate, and pH, several binding modes are possible[2][4]:
-
Monodentate: One oxygen atom from the phosphonate (B1237965) group binds to a single metal site on the surface.
-
Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can be either chelating (binding to the same metal atom) or bridging (binding to two different metal atoms).
-
Tridentate: All three oxygen atoms of the phosphonate group interact with the surface metal atoms.
Theoretical studies using Density Functional Theory (DFT) suggest that the formation of bidentate and tridentate linkages is generally favored, leading to the formation of highly stable and robust monolayers.[4] The hexyl chains then orient themselves away from the surface, creating a well-defined organic layer.
References
Methodological & Application
Protocol for synthesizing Hexylphosphonic acid in the laboratory.
For Researchers, Scientists, and Drug Development Professionals
Application Note
Hexylphosphonic acid is an organophosphorus compound with a variety of applications, including as a ligand for nanoparticle synthesis, a corrosion inhibitor, and in the formation of self-assembled monolayers.[1][2] Its synthesis in the laboratory is typically achieved through a well-established two-step sequence: the Michaelis-Arbuzov reaction to form a dialkyl hexylphosphonate, followed by hydrolysis of the ester to yield the final phosphonic acid.[3][4][5]
This document provides a detailed protocol for the synthesis of this compound from 1-bromohexane (B126081) using a convenient one-pot procedure. This method, adapted from the work of Katritzky et al., involves the initial formation of diethyl hexylphosphonate via the Michaelis-Arbuzov reaction, followed by in-situ silylation and subsequent hydrolysis to afford the desired product.[6] This one-pot approach offers advantages in terms of efficiency and reduced workup steps.[7][8]
The Michaelis-Arbuzov reaction is a cornerstone in carbon-phosphorus bond formation, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[9][10][11] The subsequent hydrolysis of the resulting phosphonate (B1237965) ester is a critical step, and various methods, including strong acid hydrolysis and silyl-mediated cleavage, have been employed.[12] The presented protocol utilizes a silyl-mediated hydrolysis which is known for its mild conditions and high efficiency.[6][12]
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | 1-Bromohexane, Triethyl phosphite, Chlorotrimethylsilane (B32843), Sodium iodide | [6] |
| Solvents | Acetonitrile (B52724) (anhydrous) | [6] |
| Reaction Temperature | Step 1: 120-130°C; Step 2: 60°C; Step 3: Room Temperature | [6] |
| Reaction Time | Step 1: 12 hours; Step 2: 2.5-5 hours; Step 3: 5 minutes | [6] |
| Intermediate | Diethyl hexylphosphonate, Bis(trimethylsilyl) hexylphosphonate | [6] |
| Purification Method | Recrystallization | [6] |
| Expected Yield | High (Specific yield not reported, but the silylation step is quantitative) | [6] |
| Physical Appearance | White to off-white powder | [2] |
| Melting Point | 105-106 °C | [2] |
Experimental Protocol
This protocol is based on the one-pot procedure for the preparation of phosphonic acids from alkyl halides as described by Katritzky et al.[6]
Materials:
-
1-Bromohexane
-
Triethyl phosphite
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Anhydrous acetonitrile
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Michaelis-Arbuzov Reaction (Formation of Diethyl Hexylphosphonate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromohexane and a molar equivalent of triethyl phosphite.
-
Heat the reaction mixture to 120-130°C with continuous stirring for 12 hours.
-
The progress of the reaction can be monitored by ¹H-NMR spectroscopy by observing the disappearance of the starting alkyl halide signals.
-
After 12 hours, allow the reaction mixture to cool to room temperature. The crude product at this stage is diethyl hexylphosphonate.
Step 2: Silylation
-
Dissolve the crude diethyl hexylphosphonate from Step 1 in anhydrous acetonitrile (approximately 50 mL for a 0.1 mol scale reaction).
-
To this solution, add three molar equivalents of chlorotrimethylsilane and three molar equivalents of sodium iodide (or potassium iodide). Caution: This step should be performed in a well-ventilated fume hood as ethyl chloride is evolved.
-
Heat the mixture to 60°C and stir for 2.5-5 hours. The formation of a precipitate (sodium chloride or potassium chloride) will be observed.
-
The reaction can be monitored by ¹H-NMR until the complete conversion to the bis(trimethylsilyl) hexylphosphonate is observed. This step is reported to proceed with 100% yield.[6]
Step 3: Hydrolysis and Isolation
-
After the silylation is complete, cool the reaction mixture to room temperature.
-
Filter off the precipitated sodium chloride.
-
Remove the low-boiling materials (acetonitrile, excess chlorotrimethylsilane) from the filtrate using a rotary evaporator.
-
To the residue, add distilled water (approximately 50 mL for a 0.1 mol scale reaction) and stir vigorously at room temperature for 5 minutes.
-
This compound will precipitate as a solid.
-
Collect the solid product by filtration.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an organic solvent mixture).
Mandatory Visualization
Caption: One-pot synthesis workflow for this compound.
References
- 1. reinste.com [reinste.com]
- 2. N-HEXYLPHOSPHONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiyka.com [hiyka.com]
- 10. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide to Forming Self-Assembled Monolayers (SAMs) with Hexylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organophosphonic acids offer a robust and versatile method for modifying the surfaces of a wide variety of materials, particularly those with a native oxide layer. The strong interaction between the phosphonic acid headgroup and metal oxide surfaces results in the formation of stable, well-ordered monolayers. This stability, combined with the ability to tailor the terminal functional group of the alkyl chain, makes phosphonic acid SAMs highly valuable in fields such as biomedical engineering, biosensing, corrosion inhibition, and organic electronics.[1][2][3] Hexylphosphonic acid, with its six-carbon alkyl chain, provides a hydrophobic surface modification. This guide presents a detailed, step-by-step protocol for the formation of SAMs using this compound.
The formation of phosphonic acid SAMs is driven by the condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface.[3] This reaction leads to the formation of strong, covalent M-O-P bonds (where M is a metal atom from the substrate), which can exist in monodentate, bidentate, or tridentate binding modes.[3] The van der Waals interactions between the adjacent alkyl chains then promote the long-range ordering of the monolayer.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for alkylphosphonic acid SAMs. While specific values for this compound may vary slightly, these provide representative expectations for a well-formed monolayer.
| Parameter | Value | Substrate | Notes |
| Water Contact Angle | ~110° | Aluminum Oxide (AlOx) | For a comparable dodecylphosphonic acid SAM, indicating a hydrophobic surface.[4] |
| SAM Thickness | ~5.1 nm | Aluminum Oxide (AlOx) | For a comparable dodecylphosphonic acid SAM. The thickness is dependent on the alkyl chain length.[4] |
| Surface Energy | ~19 mN/m | Aluminum Oxide (AlOx) | For a comparable dodecylphosphonic acid SAM.[4] |
| Leakage Current Density (@3V) | ~10 µA/cm² | Al/AlOx/SAM/Au | For a comparable dodecylphosphonic acid SAM, demonstrating good dielectric properties.[4] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound SAMs on common substrates. The most common method is solution deposition.
Materials and Equipment
-
Substrates: Silicon wafers with a native oxide layer, glass slides, titanium (or its alloys), aluminum, or other metal oxide surfaces.
-
Reagents:
-
This compound
-
Solvents: Anhydrous ethanol, isopropanol, or tetrahydrofuran (B95107) (THF) of high purity.[3][4][5]
-
Cleaning solutions: Acetone, isopropanol, deionized water. Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for aggressive cleaning of silicon and glass (Extreme warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment. ).
-
-
Equipment:
-
Ultrasonic bath
-
Beakers and petri dishes
-
Tweezers
-
Nitrogen gas source for drying
-
Oven or hotplate for annealing
-
Glove box (optional, for moisture-sensitive substrates or to minimize contamination)
-
Substrate Preparation (Critical Step)
The quality of the SAM is highly dependent on the cleanliness and hydroxylation of the substrate surface.
Method 2.1: Standard Cleaning for Metal and Silicon Substrates
-
Place the substrates in a beaker and sonicate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Optional: Treat the substrates with UV/Ozone for 15-20 minutes to remove any remaining organic contaminants and to ensure a well-hydroxylated surface.
Method 2.2: Piranha Cleaning for Silicon and Glass Substrates
-
Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes.
-
Rinse the substrates copiously with deionized water.
-
Dry the substrates under a stream of dry nitrogen.
SAM Formation by Solution Deposition
-
Solution Preparation: Prepare a 1-2 mM solution of this compound in the chosen anhydrous solvent (e.g., ethanol, isopropanol, or THF).[4][5] Ensure the this compound is fully dissolved, using sonication if necessary.
-
Immersion: Immerse the cleaned and dried substrates into the this compound solution in a sealed container to prevent solvent evaporation and contamination.[6]
-
Incubation: Allow the substrates to remain in the solution for a period of 1 to 24 hours.[4][6] While initial monolayer formation can be rapid, longer immersion times often lead to a more ordered and densely packed monolayer.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.[4][6]
-
Drying: Dry the substrates under a gentle stream of dry nitrogen.
-
Annealing (Optional but Recommended): To improve the stability and order of the monolayer, anneal the coated substrates at a temperature of 120-150°C for 1-2 hours.[2][3] This step helps to drive off any remaining solvent and promote the formation of covalent bonds between the phosphonic acid and the substrate.
Visualization of Workflow and Binding
Caption: Experimental workflow for the formation of this compound SAMs.
Caption: Binding mechanism of phosphonic acid to a hydroxylated metal oxide surface.
References
Application Notes and Protocols for Surface Modification of Titanium Implants with Hexylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of titanium and its alloys (e.g., Ti-6Al-4V) with hexylphosphonic acid (HPA) to create self-assembled monolayers (SAMs). This surface treatment is designed to enhance the biocompatibility and other surface properties of medical implants.
Introduction
Titanium and its alloys are primary materials for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2][3] The native oxide layer (primarily TiO₂) that forms on the surface of titanium is key to its bio-inertness.[1][4] However, surface modification can further enhance the biological performance and longevity of these implants.[2][4][5] The formation of self-assembled monolayers (SAMs) of organophosphonates, such as this compound, offers a robust and versatile method to tailor the surface chemistry of titanium implants at the nanoscale.[5][6]
Phosphonic acids form strong covalent bonds with the titanium oxide surface, leading to the formation of dense, ordered monolayers.[6] This modification can alter surface properties such as wettability, protein adsorption, and cellular interaction, and can improve corrosion resistance.[7] Two primary methods for the deposition of HPA SAMs are passive chemisorption (adsorption) and active electro-assisted deposition.[4][6]
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of titanium surfaces before and after modification with this compound.
Table 1: Surface Wettability - Contact Angle Measurements
| Surface Type | Contact Angle (°) | Reference |
| Bare Ti-6Al-4V | 65 - 75 | [7][8] |
| HPA Modified (Chemisorption) | ~45 | [7] |
| HPA Modified (Electro-assisted) | ~40 | [7] |
Lower contact angles indicate a more hydrophilic surface.
Table 2: Surface Composition - X-ray Photoelectron Spectroscopy (XPS)
| Surface Type | C 1s (%) | O 1s (%) | P 2p (%) | Ti 2p (%) | Reference |
| Bare Ti-6Al-4V | 15 - 25 | 45 - 55 | 0 | 25 - 35 | [7][8] |
| HPA Modified (Chemisorption) | 40 - 50 | 30 - 40 | 5 - 10 | 10 - 15 | [7] |
| HPA Modified (Electro-assisted) | 45 - 55 | 25 - 35 | 8 - 12 | 5 - 10 | [7] |
Increased carbon and phosphorus content and decreased titanium signal confirm the presence of the HPA monolayer.
Table 3: Corrosion Resistance - Electrochemical Impedance Spectroscopy (EIS)
| Surface Type | Polarization Resistance (Rp) (kΩ·cm²) | Corrosion Current (Icorr) (nA/cm²) | Reference |
| Bare Ti-6Al-4V | 150 - 250 | 10 - 20 | [7] |
| HPA Modified (Chemisorption) | 300 - 500 | 5 - 10 | [7] |
| HPA Modified (Electro-assisted) | 500 - 800 | 1 - 5 | [7] |
Higher polarization resistance and lower corrosion current indicate enhanced corrosion resistance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Titanium Substrate Preparation
-
Mechanical Polishing:
-
Polish titanium (e.g., Ti-6Al-4V) discs or implants with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200, and 2400 grit).
-
Follow with polishing using a suspension of alumina (B75360) nanoparticles (e.g., 1 µm, 0.3 µm, and 0.05 µm) on a polishing cloth to achieve a mirror-like finish.
-
-
Ultrasonic Cleaning:
-
Sonicate the polished substrates sequentially in acetone, ethanol (B145695), and ultrapure water for 15 minutes each to remove organic contaminants and polishing debris.
-
-
Drying:
-
Dry the cleaned substrates under a stream of high-purity nitrogen or argon gas.
-
-
Passivation (Optional but Recommended):
-
Immerse the cleaned substrates in a nitric acid solution (e.g., 20-40% v/v) for 30 minutes to ensure a uniform and stable oxide layer.
-
Rinse thoroughly with ultrapure water and dry as described above.
-
Protocol 2: this compound SAM Formation - Passive Chemisorption
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in a suitable organic solvent such as ethanol or tetrahydrofuran (B95107) (THF).
-
-
Immersion:
-
Immerse the prepared titanium substrates in the this compound solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing:
-
Remove the substrates from the solution and rinse thoroughly with the pure solvent (ethanol or THF) to remove any physisorbed molecules.
-
-
Drying:
-
Dry the coated substrates under a stream of nitrogen or argon gas.
-
Protocol 3: this compound SAM Formation - Electro-assisted Deposition
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell with the prepared titanium substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
-
Electrolyte Preparation:
-
Prepare a 1-5 mM solution of this compound in an electrolyte solution (e.g., 0.1 M NaClO₄ in ethanol).
-
-
Deposition:
-
Immerse the electrodes in the electrolyte.
-
Apply a constant anodic potential (e.g., +1.5 V to +2.5 V vs. SCE) to the working electrode for a short duration (e.g., 1-10 minutes).
-
-
Rinsing and Drying:
-
After deposition, turn off the potential, remove the working electrode, and rinse it thoroughly with the pure solvent.
-
Dry the coated substrate under a stream of nitrogen or argon gas.
-
Protocol 4: Surface Characterization
-
Contact Angle Goniometry:
-
Place a droplet of deionized water (typically 1-5 µL) on the surface of the bare and modified titanium substrates.
-
Measure the static contact angle using a goniometer. Perform measurements at multiple locations on each sample to ensure reproducibility.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition and chemical states of the surface using an XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire survey scans to identify the elements present and high-resolution scans of the C 1s, O 1s, P 2p, and Ti 2p regions for detailed chemical state analysis.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in a simulated body fluid (SBF) or phosphate-buffered saline (PBS) solution using the three-electrode setup.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.
-
Model the impedance data using an equivalent electrical circuit to determine parameters such as polarization resistance.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the surface modification process.
Caption: Experimental workflow for titanium surface modification and characterization.
Caption: Logical relationship of the HPA surface modification process.
References
- 1. Cleaning and modification of intraorally contaminated titanium discs with calcium phosphate powder abrasive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface characterizations of variously treated titanium materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of Hexylphosphonic Acid in the Synthesis of Quantum Dots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylphosphonic acid (HPA) is a versatile and crucial reagent in the synthesis of high-quality semiconductor nanocrystals, commonly known as quantum dots (QDs). Its primary role is as a surface-capping ligand, where it binds to the surface of the nanocrystals, controlling their growth, preventing aggregation, and influencing their final optical and electronic properties. The phosphonic acid headgroup provides a strong binding affinity to the metal-rich surface of the quantum dots, while the hexyl chain ensures solubility in nonpolar solvents typically used in high-temperature synthesis methods. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quantum dots, particularly Cadmium Selenide (CdSe) and its core-shell structures.
Key Applications of this compound in Quantum Dot Synthesis
This compound serves several critical functions in the synthesis of quantum dots:
-
Surface Ligand and Capping Agent: HPA molecules cap the surface of the growing nanocrystals, preventing uncontrolled growth and aggregation. This leads to the formation of monodisperse quantum dots with uniform size and shape. The strength of the bond between the phosphonic acid group and the quantum dot surface provides excellent stability to the nanocrystals.
-
Solvent and Co-solvent: While not its primary role, HPA can act as a co-solvent in the reaction mixture, helping to dissolve the cadmium precursor and facilitate a homogeneous reaction environment.
-
Precursor for Metal Phosphonate (B1237965) Formation: In some synthesis protocols, HPA reacts with the metal precursor (e.g., cadmium acetate) at high temperatures to form a metal phosphonate complex. This complex then acts as the precursor for the controlled growth of the quantum dots upon injection of the chalcogenide precursor.
The use of HPA has been shown to yield quantum dots with high photoluminescence quantum yields (PLQY) and narrow emission spectra, which are critical parameters for applications in areas such as bioimaging, diagnostics, and optoelectronics.
Data Presentation: Influence of Alkylphosphonic Acids on Quantum Dot Properties
The choice of alkylphosphonic acid ligand can significantly influence the resulting properties of the quantum dots. The length of the alkyl chain can affect the growth kinetics and the final size of the nanocrystals. While specific quantitative data for this compound is often embedded in broader studies, the following table summarizes the general trends observed when using different alkylphosphonic acids in the synthesis of CdSe quantum dots.
| Alkylphosphonic Acid Ligand | Alkyl Chain Length | Typical Emission Peak Wavelength (nm) | General Observation on QD Growth |
| This compound (HPA) | C6 | 580 - 620 | Promotes the formation of well-defined, often rod-shaped, nanocrystals with good size distribution. |
| Tetradecylphosphonic Acid (TDPA) | C14 | 600 - 650 | The longer alkyl chain can lead to slightly larger quantum dots and a red-shift in the emission spectrum.[1] |
| Octadecylphosphonic Acid (ODPA) | C18 | 610 - 660 | Similar to TDPA, the very long alkyl chain can influence the growth rate and final particle size, often resulting in larger nanocrystals.[1] |
Note: The exact emission wavelength is highly dependent on other reaction parameters such as temperature, reaction time, and precursor concentrations.
Experimental Protocols
The following are detailed protocols for the synthesis of CdSe quantum dots and CdSe/ZnS core-shell quantum dots using this compound.
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol describes a typical hot-injection synthesis of CdSe quantum dots using a mixture of trioctylphosphine (B1581425) oxide (TOPO) and this compound (HPA) as the capping agents.[2]
Materials:
-
Cadmium oxide (CdO)
-
This compound (HPA)
-
Trioctylphosphine oxide (TOPO)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Septa
-
Syringes and needles
-
Schlenk line for inert atmosphere operations
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a two-neck reaction flask, combine Cadmium oxide (CdO, 0.514 g), this compound (HPA, 0.2232 g), and Trioctylphosphine oxide (TOPO, 3.7768 g).[2]
-
Heat the mixture to 320°C under a constant flow of argon gas.
-
Continue heating until the reddish CdO powder completely dissolves, resulting in a clear, colorless solution (typically around 300°C).[2]
-
Once the solution is clear, cool it down to 250°C.
-
-
Preparation of Selenium Precursor Solution (Stock Solution):
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve Selenium powder (0.237 g) in Trioctylphosphine (TOP, 5 ml).[2]
-
-
Hot Injection and Nanocrystal Growth:
-
Rapidly inject the selenium stock solution into the hot cadmium precursor solution at 250°C.[2]
-
The injection will cause an immediate color change, indicating the nucleation of CdSe nanocrystals.
-
Allow the nanocrystals to grow at 250°C. The growth time will determine the final size and emission color of the quantum dots. Aliquots can be taken at different time points to monitor the growth.
-
-
Purification:
-
After the desired growth time, cool the reaction mixture to approximately 50°C.
-
Add methanol (15 ml) to precipitate the quantum dots.[2]
-
Centrifuge the mixture to collect the precipitated nanocrystals.
-
Discard the supernatant and wash the precipitate with methanol to remove excess ligands.
-
Dry the purified CdSe quantum dots under vacuum.
-
Protocol 2: Synthesis of CdSe/ZnS Core-Shell Quantum Dots
This protocol outlines the procedure for growing a Zinc Sulfide (ZnS) shell on pre-synthesized CdSe cores. The use of a phosphonic acid in the core synthesis is crucial for the subsequent shell growth.
Materials:
-
CdSe core quantum dots (synthesized as per Protocol 1)
-
Zinc acetate (B1210297)
-
Sulfur powder
-
Trioctylphosphine (TOP)
-
Trioctylphosphine oxide (TOPO)
-
Tetradecylphosphonic acid (TDPA) or this compound (HPA)
-
Methanol
-
Toluene
Equipment:
-
Same as Protocol 1
Procedure:
-
Preparation of the Core Solution:
-
Disperse a known amount of purified CdSe core quantum dots in toluene.
-
-
Preparation of the Shelling Solution:
-
In a three-neck flask, combine TOPO and TDPA (or HPA).
-
Heat the mixture under vacuum to remove water and oxygen.
-
Switch to an argon atmosphere.
-
-
Addition of Core Quantum Dots:
-
Inject the CdSe core solution into the hot TOPO/phosphonic acid mixture.
-
Heat the mixture to the desired shelling temperature (typically 180-240°C).
-
-
Preparation and Injection of Shell Precursors:
-
Prepare a zinc precursor solution by dissolving zinc acetate in TOP.
-
Prepare a sulfur precursor solution by dissolving sulfur powder in TOP.
-
Slowly and simultaneously inject the zinc and sulfur precursor solutions into the hot reaction mixture containing the CdSe cores. The slow injection rate is crucial for controlled epitaxial growth of the ZnS shell.
-
-
Annealing and Purification:
-
After the injection is complete, anneal the reaction mixture at the shelling temperature for a period of time (e.g., 30-60 minutes) to improve the crystallinity of the shell.
-
Cool the reaction mixture and purify the core-shell quantum dots using methanol precipitation and centrifugation, similar to the procedure for the core quantum dots.
-
Visualizations
Hot-Injection Synthesis Workflow
The following diagram illustrates the key steps in the hot-injection synthesis of CdSe quantum dots using this compound.
Logical Relationship of HPA in QD Synthesis
This diagram illustrates the multifaceted role of this compound in the quantum dot synthesis process.
References
Application Notes and Protocols for Hexylphosphonic Acid-Capped Multi-Walled Carbon Nanotubes in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-walled carbon nanotubes (MWCNTs) have emerged as promising nanocarriers for targeted drug delivery due to their unique physicochemical properties, including a large surface area and the ability to be functionalized with various molecules.[1] Functionalization is crucial to improve their solubility, biocompatibility, and target specificity.[2] Hexylphosphonic acid (HPA) is a capping agent that can be used to modify the surface of MWCNTs, enhancing their dispersion and providing a platform for drug conjugation.[3] The phosphonic acid group offers a strong anchor to the carbon nanotube surface, while the hexyl chain can influence the hydrophobicity and interaction with drug molecules.[4]
These application notes provide an overview of the use of this compound-capped MWCNTs (HPA-MWCNTs) in drug delivery systems. Detailed protocols for the synthesis, characterization, drug loading, and in vitro evaluation are presented to guide researchers in the development of novel cancer therapeutics.
Key Applications
-
Targeted Drug Delivery: HPA-MWCNTs can be further conjugated with targeting ligands to selectively deliver anticancer drugs to tumor cells, minimizing off-target toxicity.
-
Controlled Drug Release: The unique microenvironment of tumors, such as lower pH, can be exploited to trigger the release of drugs from HPA-MWCNT conjugates.
-
Combination Therapy: The large surface area of MWCNTs allows for the loading of multiple therapeutic agents, enabling combination therapies to overcome drug resistance.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound-capped MWCNTs in the public domain, the following tables present representative data from studies on similarly functionalized MWCNTs to illustrate the expected performance characteristics.
Table 1: Representative Drug Loading Capacity of Functionalized MWCNTs
| Functionalization Agent | Drug | Loading Capacity (%) | Reference |
| Poly(ethylene glycol) | Doxorubicin | ~17.5% (polymer content) | [5] |
| Heparin | Doxorubicin | >90% | [6] |
| Carboxylic Acid | Doxorubicin | ~20% | [7] |
| Folic Acid-Chitosan | Docetaxel | 79.29 ± 1.3 | [1] |
Table 2: Representative In Vitro Drug Release from Functionalized MWCNTs
| Functionalization Agent | Drug | pH | Cumulative Release (%) after 72h | Reference |
| Folic Acid-PEG | Doxorubicin | 7.4 | ~8% | [8] |
| Folic Acid-PEG | Doxorubicin | 6.5 | ~22% | [8] |
| Folic Acid-PEG | Cisplatin | 7.4 | ~13% | [8] |
| Folic Acid-PEG | Cisplatin | 6.5 | ~26% | [8] |
Table 3: Representative Cytotoxicity of Functionalized MWCNTs
| Functionalization Agent | Cell Line | IC50 (µg/mL) | Reference |
| Pristine MWCNTs | A549 | >1000 | [9] |
| COOH-MWCNTs | A549 | >1000 | [9] |
| OH-MWCNTs | A549 | >1000 | [9] |
| Doxorubicin-loaded Folic Acid-MWCNTs | U87 glioblastoma | 15 | [10] |
| Free Doxorubicin | U87 glioblastoma | 50 | [10] |
Experimental Protocols
Protocol 1: Functionalization of MWCNTs with this compound
This protocol describes the covalent functionalization of MWCNTs with this compound. This method is adapted from general procedures for phosphonylation of carbon nanotubes.[4]
Materials:
-
Pristine MWCNTs
-
This compound (HPA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
Procedure:
-
Acid Treatment of MWCNTs (Optional but Recommended): To introduce carboxylic acid groups that can be converted to more reactive acyl chlorides, first treat the pristine MWCNTs with a mixture of sulfuric acid and nitric acid. A common procedure involves refluxing pristine MWCNTs in a 3:1 mixture of concentrated H₂SO₄/HNO₃ for several hours. After cooling, the mixture is diluted with deionized water, filtered, and washed until the pH is neutral. The resulting carboxylated MWCNTs (MWCNT-COOH) are then dried.
-
Activation of Carboxyl Groups: Disperse 100 mg of MWCNT-COOH in 50 mL of anhydrous DMF. Add 5 mL of thionyl chloride (SOCl₂) dropwise under an inert atmosphere (Argon or Nitrogen). Heat the mixture to 70°C and stir for 24 hours. This step converts the carboxylic acid groups to acyl chloride groups (MWCNT-COCl).
-
Phosphonylation Reaction: In a separate flask, dissolve 500 mg of this compound in 30 mL of anhydrous toluene.
-
After the activation step, cool the MWCNT-COCl suspension to room temperature. Carefully remove the excess thionyl chloride by centrifugation and washing with anhydrous toluene.
-
Resuspend the MWCNT-COCl in the this compound solution.
-
Heat the mixture to 110°C and reflux under an inert atmosphere for 48 hours.
-
Purification: After the reaction, cool the mixture to room temperature. Collect the HPA-functionalized MWCNTs (HPA-MWCNTs) by centrifugation. Wash the product repeatedly with toluene, methanol, and deionized water to remove unreacted reagents.
-
Dry the final product under vacuum at 60°C overnight.
Protocol 2: Characterization of HPA-MWCNTs
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of pristine MWCNTs, MWCNT-COOH, and HPA-MWCNTs.
-
Expected Results: The spectrum of HPA-MWCNTs should show characteristic peaks for P=O (around 1250 cm⁻¹), P-O-C (around 1050 cm⁻¹), and C-H stretching from the hexyl group (around 2850-2960 cm⁻¹), which are absent in the pristine and carboxylated MWCNTs.[4]
2. Raman Spectroscopy:
-
Obtain Raman spectra for pristine and HPA-MWCNTs.
-
Expected Results: An increase in the intensity ratio of the D-band (disorder) to the G-band (graphitic) (I_D/I_G) after functionalization indicates the introduction of sp³-hybridized carbon atoms, confirming covalent functionalization.[6]
3. Thermogravimetric Analysis (TGA):
-
Perform TGA on pristine and HPA-MWCNTs under an inert atmosphere.
-
Expected Results: A significant weight loss at a temperature corresponding to the decomposition of the this compound moiety will be observed for the HPA-MWCNTs, which is not present for the pristine MWCNTs. This weight loss can be used to quantify the degree of functionalization.[5]
4. X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the surface elemental composition using XPS.
-
Expected Results: The XPS survey scan of HPA-MWCNTs will show the presence of phosphorus (P 2p peak), confirming successful functionalization.[4]
Protocol 3: Drug Loading onto HPA-MWCNTs (Example with Doxorubicin)
This protocol describes a general method for loading a chemotherapeutic drug, such as Doxorubicin (DOX), onto HPA-MWCNTs.
Materials:
-
HPA-MWCNTs
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Disperse 10 mg of HPA-MWCNTs in 10 mL of deionized water by sonication for 15 minutes.
-
Dissolve 5 mg of DOX in 5 mL of deionized water.
-
Add the DOX solution to the HPA-MWCNT dispersion.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the DOX-loaded HPA-MWCNTs (DOX-HPA-MWCNTs) by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the pellet with deionized water to remove unbound DOX.
-
Lyophilize the DOX-HPA-MWCNTs to obtain a dry powder.
-
Quantification of Drug Loading: Measure the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm. The drug loading capacity and efficiency can be calculated using the following formulas:
-
Drug Loading Capacity (%) = (Weight of loaded drug / Weight of DOX-HPA-MWCNTs) x 100
-
Drug Loading Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to study the release of DOX from DOX-HPA-MWCNTs at different pH values, mimicking physiological and tumor microenvironment conditions.
Materials:
-
DOX-HPA-MWCNTs
-
PBS at pH 7.4 and pH 5.5
-
Dialysis membrane (e.g., MWCO 12 kDa)
-
Shaking incubator
Procedure:
-
Disperse 5 mg of DOX-HPA-MWCNTs in 5 mL of the respective PBS buffer (pH 7.4 or 5.5).
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in 50 mL of the corresponding fresh PBS buffer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Measure the concentration of released DOX in the collected samples using UV-Vis spectroscopy at 480 nm.
-
Calculate the cumulative percentage of drug release over time.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxicity of HPA-MWCNTs and DOX-HPA-MWCNTs on a cancer cell line (e.g., MCF-7, A549).
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
HPA-MWCNTs and DOX-HPA-MWCNTs
-
Free DOX
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of HPA-MWCNTs, DOX-HPA-MWCNTs, and free DOX in the cell culture medium.
-
Replace the medium in the wells with the prepared drug/nanocarrier solutions. Include untreated cells as a negative control.
-
Incubate the cells for 48 or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[11]
Visualizations
Caption: Workflow for synthesis and drug delivery using HPA-MWCNTs.
Caption: Doxorubicin-induced apoptosis signaling pathway.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Microwave-Assisted Functionalization of Multi-Walled Carbon Nanotubes for Biosensor and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Phosphonated Carbon Nanotubes: New Insight into Carbon Nanotubes Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Drug-loading capacity and nuclear targeting of multiwalled carbon nanotubes grafted with anionic amphiphilic copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ligand-conjugated multiwalled carbon nanotubes for cancer targeted drug delivery [frontiersin.org]
- 11. iris.unito.it [iris.unito.it]
Application Notes and Protocols for Barium Titanate Surface Modification using Hexylphosphonic Acid for Dielectric Pastes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium titanate (BaTiO₃) is a ferroelectric ceramic material widely utilized in the electronics industry for its high dielectric constant, making it an ideal candidate for applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric devices. However, the performance of BaTiO₃-based components, particularly in composite materials like dielectric pastes, is often limited by the tendency of the nanoparticles to agglomerate within the polymer matrix. This agglomeration can lead to a non-uniform distribution of the dielectric filler, resulting in decreased dielectric breakdown strength, increased dielectric loss, and overall reduced device reliability.
Surface modification of BaTiO₃ nanoparticles with organic molecules presents a robust solution to overcome these challenges. Hexylphosphonic acid (HPA) has emerged as an effective surface modifying agent. The phosphonic acid headgroup exhibits a strong affinity for the metal oxide surface of BaTiO₃, forming a stable, self-assembled monolayer. The hexyl tail of the HPA molecule provides a hydrophobic barrier, improving the compatibility of the nanoparticles with organic polymer matrices. This enhanced compatibility leads to improved dispersion, which in turn enhances the dielectric properties of the resulting composite material.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the surface modification of barium titanate nanoparticles with this compound and their subsequent formulation into dielectric pastes for electronic applications.
Quantitative Data Summary
The surface modification of barium titanate with this compound leads to significant improvements in the dielectric properties of the resulting polymer composites. The following table summarizes key quantitative data from comparative studies.
| Property | Unmodified BaTiO₃ in Polymer Matrix | This compound (HPA) Modified BaTiO₃ in Polymer Matrix | Reference |
| Dielectric Constant (εr) | Lower and more frequency-dependent | Higher and more stable with frequency | [3] |
| Dielectric Loss (tan δ) | Higher | Significantly Lower | [1][2][3] |
| Breakdown Strength | Lower | Higher | [4][5] |
| Dispersion Stability | Prone to agglomeration | Improved dispersion and stability | [6][7][8][9][10] |
| Porosity of Pressed Pellets | 28% | 2% | [3] |
Experimental Protocols
Materials and Equipment
-
Materials:
-
Barium Titanate (BaTiO₃) nanoparticles (e.g., <100 nm)
-
This compound (HPA)
-
Toluene (B28343), anhydrous
-
Ethanol, absolute
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Curing agent (e.g., amine-based)
-
Dispersant (e.g., BYK-111)
-
Solvent for paste formulation (e.g., terpineol)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath/sonicator
-
Rotary evaporator
-
Planetary ball mill or three-roll mill for paste homogenization
-
Rheometer for viscosity measurements
-
Screen printer
-
Dielectric spectrometer or LCR meter
-
High-voltage power supply for breakdown strength testing (compliant with ASTM D149)
-
Protocol 1: Surface Modification of Barium Titanate Nanoparticles with this compound
This protocol is adapted from established literature procedures.[3]
-
Preparation:
-
Dry the BaTiO₃ nanoparticles in a vacuum oven at 120 °C overnight to remove any adsorbed water.
-
Prepare a 0.2 M solution of this compound (HPA) in absolute ethanol.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried BaTiO₃ nanoparticles (e.g., 414 mg).
-
Add anhydrous toluene to the flask to create a slurry.
-
Begin stirring the slurry with a magnetic stir bar.
-
-
Surface Modification Reaction:
-
Heat the slurry to 90 °C.
-
Using a syringe, add the 0.2 M HPA solution (e.g., 3.55 mL) dropwise to the heated slurry.
-
Allow the reaction to proceed at 90 °C for 12-24 hours under constant stirring.
-
-
Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to centrifuge tubes.
-
Centrifuge the mixture to pellet the surface-modified BaTiO₃ nanoparticles.
-
Decant the supernatant.
-
Wash the nanoparticles by re-dispersing them in fresh toluene, sonicating briefly, and then centrifuging again. Repeat this washing step three times to remove any unreacted HPA.
-
Perform a final wash with ethanol.
-
-
Drying:
-
Dry the purified HPA-modified BaTiO₃ nanoparticles in a vacuum oven at 60 °C overnight.
-
The resulting product is a fine, white powder of HPA-BaTiO₃.
-
Protocol 2: Formulation of a Screen-Printable Dielectric Paste
This protocol provides a general guideline for formulating a dielectric paste. The exact ratios of components may need to be optimized based on the specific application and desired paste rheology.
-
Binder and Solvent Preparation:
-
In a suitable mixing vessel, combine the epoxy resin and the solvent (e.g., terpineol).
-
Add a dispersant to the mixture to aid in the wetting and stabilization of the nanoparticles.
-
Mix thoroughly until a homogeneous solution is formed.
-
-
Incorporation of Modified Nanoparticles:
-
Gradually add the dried HPA-modified BaTiO₃ nanoparticles to the binder/solvent mixture while stirring. A high-shear mixer or a planetary ball mill is recommended for this step to break up any soft agglomerates.
-
Continue mixing until the nanoparticles are well-dispersed. The use of a three-roll mill can further improve the homogeneity of the paste.
-
-
Viscosity Adjustment and Final Formulation:
-
Measure the viscosity of the paste using a rheometer.
-
Adjust the viscosity to the desired range for screen printing (typically 20-60 Pa·s) by adding more solvent or binder as needed.
-
Once the desired viscosity is achieved, add the curing agent to the paste and mix thoroughly. The amount of curing agent should be based on the stoichiometry of the epoxy resin.
-
The final dielectric paste is now ready for use. It is recommended to use the paste shortly after adding the curing agent, as the pot life will be limited.
-
Protocol 3: Characterization of the Dielectric Paste and Cured Film
-
Rheological Characterization of the Paste:
-
Use a cone-and-plate or parallel-plate rheometer to measure the viscosity of the dielectric paste as a function of shear rate.[2]
-
Perform oscillatory rheology to determine the storage (G') and loss (G'') moduli, which provide information about the viscoelastic properties of the paste.
-
-
Fabrication of a Test Coupon:
-
Use a screen printer to deposit the dielectric paste onto a suitable substrate (e.g., alumina (B75360) or a flexible polymer film) with pre-patterned bottom electrodes.
-
Cure the printed paste according to the specifications of the epoxy resin system (e.g., thermal curing in an oven).
-
Deposit top electrodes to form capacitor structures.
-
-
Dielectric Property Measurement:
-
Use a dielectric spectrometer or an LCR meter to measure the capacitance and dielectric loss (tan δ) of the fabricated capacitors over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculate the dielectric constant (εr) from the capacitance, electrode area, and film thickness.
-
-
Breakdown Voltage Testing:
Visualizations
Caption: Experimental workflow for the preparation and characterization of dielectric pastes.
Caption: Logical relationship of surface modification effects.
References
- 1. rauckmanutility.com [rauckmanutility.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Methods for Surface Modification of Barium Titanate Nanoparticles for Aqueous Dispersibility: Towards Biomedical Utilization of Perovskite Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chalcogen.ro [chalcogen.ro]
- 6. tjh2b.com [tjh2b.com]
- 7. researchgate.net [researchgate.net]
- 8. hvtechnologies.com [hvtechnologies.com]
- 9. arpnjournals.org [arpnjournals.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Evaluating the Corrosion Inhibition Efficiency of Hexylphosphonic Acid
Introduction
Corrosion is a spontaneous electrochemical process that leads to the degradation of metals, resulting in significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue.[1] Phosphonic acids, in particular, have demonstrated excellent corrosion inhibition properties due to their ability to form stable, protective films on metal surfaces through strong adsorption and complex formation.[2][3] Hexylphosphonic acid, an organophosphorus compound, is a promising candidate for corrosion inhibition. Its effectiveness stems from the phosphonic acid head group, which strongly chemisorbs onto metal surfaces, and the hexyl tail, which forms a hydrophobic barrier.[3][4]
This document provides detailed experimental protocols for evaluating the corrosion inhibition efficiency of this compound on metals, such as mild or carbon steel, in corrosive environments (e.g., acidic solutions like 1 M HCl or saline solutions like 3.5% NaCl).[5][6] The methodologies covered include gravimetric (weight loss) analysis, electrochemical techniques, and surface characterization.
Gravimetric Method (Weight Loss)
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[7]
Experimental Protocol
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) into uniform dimensions (e.g., 4.0 cm x 2.5 cm x 0.1 cm).[1]
-
Mechanically polish the coupon surfaces sequentially with different grades of emery paper (e.g., 120, 400, 600, and 1200 grit) to achieve a smooth, uniform finish.[5]
-
Degrease the specimens by washing with acetone, rinse with distilled water, and dry thoroughly with hot air.[8]
-
Accurately weigh each coupon using an analytical balance (to 0.1 mg precision) and record the initial weight (W_initial).[5]
-
Store the prepared coupons in a desiccator to prevent atmospheric corrosion before the experiment.[1]
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 50, 100, 150, 200 ppm) to the corrosive medium.[6] Include a blank solution (corrosive medium without inhibitor) as a control.
-
Completely immerse the pre-weighed coupons in the blank and inhibitor-containing solutions for a predetermined period (e.g., 6, 24, 72 hours) at a constant temperature (e.g., 30°C).[5][9]
-
-
Post-Immersion Cleaning and Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water.
-
Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., as per ASTM G1 standard), followed by scrubbing with a soft brush.[9]
-
Rinse again with distilled water and acetone, then dry completely.
-
Weigh each coupon to obtain the final weight (W_final) and record the weight loss (ΔW = W_initial - W_final).
-
Data Presentation and Calculations
The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * ρ * t) Where:
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Table 1: Sample Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 150.2 | 5.88 | - |
| 50 | 45.1 | 1.76 | 70.0 |
| 100 | 25.5 | 1.00 | 83.0 |
| 150 | 16.8 | 0.66 | 88.8 |
| 200 | 12.1 | 0.47 | 92.0 |
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[10] These tests are typically performed using a potentiostat connected to a three-electrode corrosion cell.[11]
General Protocol
-
Electrode Preparation:
-
The working electrode (WE) is the metal specimen (e.g., mild steel), typically embedded in an insulating resin to expose a fixed surface area (e.g., 1 cm²).[12] Prepare the surface as described in section 1.1.
-
A platinum wire or mesh serves as the counter electrode (CE).
-
A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is used as the reference electrode (RE).[12]
-
-
Test Procedure:
-
Assemble the three electrodes in the corrosion cell containing the test solution (with and without inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is achieved.
-
Perform the electrochemical tests.
-
Potentiodynamic Polarization (PDP)
PDP measurements help determine the kinetic parameters of corrosion and identify the inhibitor type (anodic, cathodic, or mixed).[13]
-
Experimental Protocol:
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP.[4]
-
Use a slow scan rate, typically 0.167 mV/s (or 0.6 V/h), to ensure quasi-stationary conditions.[14]
-
Record the resulting current density as a function of the applied potential. The data is plotted as a Tafel plot (log |current density| vs. potential).
-
-
Data Presentation and Calculations:
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).[4]
-
Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100 Where:
-
I_corr_blank is the corrosion current density without the inhibitor.
-
I_corr_inhibitor is the corrosion current density with the inhibitor.
-
-
Table 2: Sample Data from Potentiodynamic Polarization Measurements
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | I_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | -480 | 125.6 | 75 | -118 | - |
| 100 | -465 | 21.3 | 70 | -110 | 83.0 |
| 200 | -458 | 10.1 | 68 | -105 | 92.0 |
A significant change in both anodic (βa) and cathodic (βc) Tafel slopes, with a shift in E_corr of less than 85 mV, indicates that this compound acts as a mixed-type inhibitor.[4]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[15][16]
-
Experimental Protocol:
-
Data Presentation and Calculations:
-
The Nyquist plot (Z_imaginary vs. Z_real) for an inhibited system typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger semicircle indicates higher corrosion resistance.[12]
-
The data is modeled using an equivalent electrical circuit to extract quantitative parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 Where:
-
R_ct_blank is the charge transfer resistance without the inhibitor.
-
R_ct_inhibitor is the charge transfer resistance with the inhibitor.
-
-
Table 3: Sample Data from EIS Measurements
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% |
|---|---|---|---|
| 0 (Blank) | 150 | 250 | - |
| 100 | 950 | 55 | 84.2 |
| 200 | 1850 | 30 | 91.9 |
A decrease in C_dl value with the addition of the inhibitor suggests the displacement of water molecules by the inhibitor molecules at the metal surface, leading to a thicker protective layer.[12]
Surface Analysis Techniques
Surface analysis provides direct evidence of the protective film formation and its effect on the metal's morphology.[17] These are typically performed ex-situ after the immersion tests.
Experimental Protocols
-
Scanning Electron Microscopy (SEM):
-
After an immersion test, retrieve the metal coupons, rinse gently with distilled water, and dry.
-
Mount the specimens on an SEM stub.
-
Analyze the surface morphology to observe features like pits, cracks, and the general surface texture. Compare the surface of the coupon exposed to the blank solution with those exposed to this compound. A smoother surface in the presence of the inhibitor indicates effective protection.[8][18]
-
-
X-ray Photoelectron Spectroscopy (XPS):
Mechanism of Inhibition
This compound inhibits corrosion primarily through adsorption onto the metal surface.
The phosphonic acid group (-PO(OH)₂) has a strong affinity for metal oxides, forming stable coordinate bonds (e.g., P-O-Fe) with the metal surface (chemisorption).[4] Concurrently, the hydrophobic hexyl chains orient away from the surface, creating a dense, non-polar barrier that repels water and other corrosive species, thus blocking both anodic metal dissolution and cathodic reactions.[20]
References
- 1. mucjournals.muc.edu.ps [mucjournals.muc.edu.ps]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biologic.net [biologic.net]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. farsi.msrpco.com [farsi.msrpco.com]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. ijcsi.pro [ijcsi.pro]
- 17. content.ampp.org [content.ampp.org]
- 18. researchgate.net [researchgate.net]
- 19. content.ampp.org [content.ampp.org]
- 20. indianchemicalsociety.com [indianchemicalsociety.com]
Analytical techniques for characterizing Hexylphosphonic acid-modified surfaces (XPS, AFM, contact angle).
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of surfaces modified with hexylphosphonic acid (HPA). The successful modification of surfaces with self-assembled monolayers (SAMs) of HPA is crucial for various applications, including the development of corrosion-resistant coatings, biocompatible surfaces for medical implants, and platforms for biosensing. To ensure the quality and desired functionality of these modified surfaces, a comprehensive characterization using a suite of analytical techniques is essential. This document focuses on three key techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry.
Introduction to this compound Surface Modification
This compound is an organophosphorus compound that readily forms self-assembled monolayers on a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup forms strong, covalent bonds with the metal oxide surface through a condensation reaction with surface hydroxyl groups, resulting in a stable and well-ordered monolayer.[4] The hexyl chain extends outwards, creating a new surface with altered physicochemical properties, such as hydrophobicity and surface energy.
The quality of the HPA monolayer, including its coverage, order, and stability, is critical for its performance. Therefore, it is imperative to employ high-resolution surface-sensitive techniques to verify the successful modification and to understand the properties of the resulting surface.
Analytical Techniques
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[5] For HPA-modified surfaces, XPS is used to confirm the presence of the phosphonic acid monolayer and to investigate its binding mechanism to the substrate.
Key Information Obtained from XPS:
-
Elemental Composition: Confirms the presence of phosphorus (from the phosphonic acid headgroup) and an increased carbon content (from the hexyl chain) on the surface.
-
Chemical State Analysis: High-resolution spectra of the P 2p, O 1s, and C 1s regions provide insights into the chemical bonding between the HPA and the substrate. For instance, the binding energy of the P 2p peak can indicate the formation of P-O-metal bonds.[1][6]
-
Monolayer Thickness: The attenuation of the substrate signal (e.g., the metal peak from the underlying substrate) can be used to estimate the thickness of the HPA monolayer.[7]
Quantitative XPS Data for Phosphonic Acid-Modified Surfaces
The following table summarizes typical binding energies observed for surfaces modified with phosphonic acids. Note that exact values can vary slightly depending on the substrate and the instrument calibration.
| Element | Orbital | Binding Energy (eV) | Chemical State Assignment |
| P | 2p | ~133-135 | P in phosphonate (B1237965) group bonded to surface |
| C | 1s | ~285.0 | C-C/C-H in alkyl chain |
| C | 1s | ~286.5 | C-O (potential contamination or specific binding) |
| O | 1s | ~531-532 | P-O-Metal, P=O |
| O | 1s | ~530 | Metal Oxide (Substrate) |
Data compiled from multiple sources, including references[1][2][6].
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale.[8] It is used to visualize the surface morphology of the HPA-modified substrate, assess the completeness of the monolayer, and quantify surface roughness.
Key Information Obtained from AFM:
-
Surface Topography: Provides a 3D image of the surface, revealing the uniformity and coverage of the HPA monolayer.[9][10] Incomplete or poorly formed monolayers may show aggregates or bare patches.[11]
-
Surface Roughness: Quantitative analysis of the AFM images yields roughness parameters, such as the root-mean-square (RMS) roughness (Rq) and the average roughness (Ra). A smooth, uniform monolayer will typically result in a low surface roughness.[12][13]
-
Phase Imaging: Can provide information on the local mechanical and adhesive properties of the surface, helping to distinguish between the HPA monolayer and the underlying substrate.
Quantitative AFM Data for Alkylphosphonic Acid Monolayers
The table below presents typical surface roughness values for unmodified and phosphonic acid-modified surfaces.
| Surface | Rq (Root-Mean-Square Roughness) (nm) | Ra (Average Roughness) (nm) |
| Bare Metal Oxide (e.g., ZnO) | 1.8 | - |
| Octylphosphonic Acid (OPA) on ZnO | 1.6 | - |
| Octadecylphosphonic Acid (ODPA) on ZnO | 1.9 | - |
Data adapted from reference[14].
Contact Angle Goniometry
Contact angle measurement is a simple yet powerful technique to determine the wettability of a surface. By measuring the angle at which a liquid droplet interfaces with the solid surface, one can infer the surface energy. The formation of a hydrophobic this compound monolayer will significantly increase the water contact angle compared to the typically hydrophilic metal oxide surface.
Key Information Obtained from Contact Angle Measurements:
-
Surface Hydrophobicity: A high water contact angle (typically >90°) indicates a hydrophobic surface, confirming the presence of the outward-oriented hexyl chains of the HPA monolayer.[15][16]
-
Monolayer Quality: A uniform and high contact angle across the surface suggests a well-formed and complete monolayer. Variations in the contact angle can indicate an inhomogeneous surface.
-
Surface Energy: Can be calculated from contact angle measurements using different liquids.
Quantitative Contact Angle Data for Alkylphosphonic Acid-Modified Surfaces
| Surface | Water Contact Angle (°) |
| Unmodified Metal Oxide (e.g., TiO₂, Al₂O₃) | < 20° |
| This compound (HPA) Modified Surface | ~100-110° |
| Octadecylphosphonic Acid (ODPA) Modified Surface | ~110-120° |
Typical values compiled from literature, including references[16][17].
Experimental Protocols
Protocol 1: Surface Modification with this compound
This protocol describes the solution-phase deposition of a this compound self-assembled monolayer on a metal oxide substrate.
Materials:
-
Substrate (e.g., silicon wafer with a native oxide layer, titanium, or aluminum)
-
This compound (HPA)
-
Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Preparation of HPA Solution:
-
Prepare a 1-5 mM solution of HPA in the chosen anhydrous solvent.
-
-
Immersion and Self-Assembly:
-
Immerse the cleaned and activated substrate into the HPA solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: XPS Analysis of HPA-Modified Surfaces
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Mounting: Mount the HPA-modified substrate on the sample holder using conductive tape.
-
Vacuum: Introduce the sample into the analysis chamber and ensure the pressure is in the ultra-high vacuum (UHV) range (<10⁻⁸ mbar).
-
Survey Scan: Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the P 2p, C 1s, O 1s, and the primary substrate element peaks. Use a low pass energy (e.g., 20-40 eV) for better energy resolution.
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.[2]
-
Perform peak fitting on the high-resolution spectra to deconvolve different chemical states.
-
Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors.
-
Protocol 3: AFM Analysis of HPA-Modified Surfaces
Instrumentation:
-
Atomic Force Microscope
Procedure:
-
Sample Mounting: Secure the HPA-modified substrate on the AFM sample stage.
-
Cantilever Selection: Choose a suitable AFM probe (e.g., a silicon nitride probe for tapping mode in air).
-
Imaging Mode: Operate in tapping mode (also known as intermittent-contact mode) to minimize damage to the soft organic monolayer.
-
Image Acquisition:
-
Engage the tip with the surface.
-
Optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and gains).
-
Acquire topography and phase images at various locations on the sample and at different magnifications.
-
-
Data Analysis:
-
Flatten the images to remove bow and tilt artifacts.
-
Calculate the root-mean-square (Rq) and average (Ra) roughness from the topography data.
-
Protocol 4: Contact Angle Measurement
Instrumentation:
-
Contact Angle Goniometer with a high-resolution camera and a precision liquid dispensing system.
Procedure:
-
Sample Placement: Place the HPA-modified substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the instrument's software to measure the static contact angle on both sides of the droplet.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and to assess the homogeneity of the monolayer.
-
Data Reporting: Report the average contact angle with the standard deviation.
Visualizations
Caption: Experimental workflow for HPA surface modification and characterization.
Caption: Relationship between analytical techniques and surface properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. XPS Analysis of Surface Modified Polymers [eag.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. icspicorp.com [icspicorp.com]
- 9. wp.icmm.csic.es [wp.icmm.csic.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fkf.mpg.de [fkf.mpg.de]
Formulation of Anti-Corrosion Coatings with Hexylphosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating anti-corrosion coatings incorporating hexylphosphonic acid. While specific literature on complete paint formulations with this compound is limited, this document extrapolates from extensive research on other alkylphosphonic acids to provide robust starting points and methodologies for your research and development.
Introduction to this compound in Anti-Corrosion Coatings
This compound (HPA) is an organophosphorus compound with the formula CH₃(CH₂)₅PO(OH)₂. Like other long-chain phosphonic acids, it demonstrates significant potential as a corrosion inhibitor and adhesion promoter for various metal substrates, including steel and aluminum alloys.[1][2] The primary mechanism of action involves the formation of a dense, self-assembled monolayer (SAM) on the metal oxide surface.[3][4][5][6] The phosphonic acid headgroup forms strong covalent bonds with the metal oxide, while the hydrophobic hexyl chains orient outwards, creating a barrier that repels water and corrosive agents.[3][6]
Mechanism of Corrosion Inhibition
The anti-corrosion properties of this compound are attributed to a multi-faceted mechanism that includes barrier formation, adhesion promotion, and anodic inhibition.
-
Barrier Layer Formation : The primary protective mechanism is the formation of a hydrophobic barrier. The phosphonic acid group reacts with the metal surface to form a strong M-O-P bond, leading to a densely packed, self-assembled monolayer.[3][6] The outward-facing hexyl chains create a non-polar surface that inhibits the ingress of water, oxygen, and chlorides.[3]
-
Adhesion Promotion : By creating a strong covalent link between the metal substrate and the organic coating matrix, this compound can significantly improve the adhesion of subsequent paint or polymer layers.[7] This enhanced adhesion prevents delamination and blistering, which are common modes of coating failure.
-
Anodic Inhibition : Phosphonic acids can inhibit the anodic dissolution of the metal by forming a stable complex with metal ions at the surface, effectively passivating the metal.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Self-assembled monolayers of 2-(thienyl)this compound on native oxide surface of silicon fabricated by air-liquid interface-assisted method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonic acid derivatives used in self assembled layers against metal corrosion - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 6. scispace.com [scispace.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexylphosphonic Acid as a Chelating Agent in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylphosphonic acid (HPA) is an organophosphorus compound with a growing interest in various industrial applications, including water treatment. Its molecular structure, featuring a phosphonic acid head group and a six-carbon alkyl chain, imparts surfactant-like properties and the ability to act as a chelating agent. In water treatment, the primary function of a chelating agent is to form stable, soluble complexes with metal ions, thereby preventing the formation of insoluble mineral scales and mitigating the detrimental effects of metal-catalyzed corrosion.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a chelating agent for common metal ions found in industrial water systems, such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe³⁺), and Copper (Cu²⁺).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅O₃P | [1] |
| Molecular Weight | 166.16 g/mol | [4] |
| Appearance | White to off-white powder or colorless liquid | [1] |
| Melting Point | 108-110 °C | [5] |
| Boiling Point | 299.7 °C at 760 mmHg | [5] |
| Water Solubility | Slightly soluble (7.1 g/L at 25 °C) | [2] |
| pKa | 2.66 ± 0.10 (Predicted) | [2] |
Chelation Efficiency of this compound
Estimated Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | Estimated log K | Notes |
| Ca²⁺ | 3.5 - 5.0 | Estimated based on data for similar phosphonates. The interaction is significant for scale inhibition. |
| Mg²⁺ | 3.0 - 4.5 | Generally, phosphonates have a slightly lower affinity for Mg²⁺ compared to Ca²⁺. |
| Fe³⁺ | 10.0 - 15.0 | Phosphonates are known to be excellent chelators for ferric iron, preventing iron fouling.[6] |
| Cu²⁺ | 6.0 - 8.0 | Strong chelation of copper is important for preventing corrosion. |
Disclaimer: The stability constants presented in this table are estimates based on general trends for phosphonic acids and may not represent the exact experimental values for this compound. Experimental determination is recommended for precise applications.
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes a general method for the synthesis of this compound.[7][8][9][10]
Materials:
-
Triethyl phosphite (B83602)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromohexane (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Reaction: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add concentrated HCl and reflux for an additional 8-12 hours to hydrolyze the phosphonate (B1237965) ester.
-
Extraction: Cool the reaction mixture and extract the aqueous layer with toluene to remove any unreacted starting materials.
-
Drying and Concentration: Dry the aqueous layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Determination of Metal-Chelating Capacity by Potentiometric Titration
This protocol outlines the determination of stability constants of this compound with metal ions using potentiometric titration.[7][11][12][13][14][15][16]
Materials:
-
This compound
-
Standardized solutions of metal salts (e.g., CaCl₂, MgCl₂, FeCl₃, CuCl₂)
-
Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free)
-
Potassium nitrate (B79036) (KNO₃) for maintaining ionic strength
-
pH meter with a glass electrode
-
Autotitrator or burette
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation: Prepare solutions of known concentrations of this compound, the metal salt of interest, and KNO₃ (to maintain a constant ionic strength, e.g., 0.1 M).
-
Titration of Ligand: Titrate a solution of this compound and KNO₃ with the standardized KOH solution. Record the pH values after each addition of titrant. This allows for the determination of the protonation constants of the ligand.
-
Titration of Metal-Ligand System: Titrate a solution containing this compound, the metal salt, and KNO₃ with the same standardized KOH solution. Record the pH values after each addition.
-
Data Analysis: The titration data is used to calculate the formation constants (stability constants) of the metal-ligand complexes using specialized software that analyzes the titration curves.
Conceptual Diagram of Potentiometric Titration for Stability Constant Determination
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability constants of metal–nitrate complexes in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04295F [pubs.rsc.org]
- 3. phosphonic acid chelating agent quotes [thinkdochemicals.com]
- 4. DYNAMIC SCALE LOOP TESTING – SPL [spllabs.com]
- 5. Phosphonate Chelators for Medicinal Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alanplewis.com [alanplewis.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. cost-nectar.eu [cost-nectar.eu]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Creating Stable Colloids of Nanoparticles in Nematic Liquid Crystals with Hexylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dispersion of nanoparticles within nematic liquid crystals has opened up new avenues for the development of advanced materials with tunable electro-optical properties. These hybrid materials are of significant interest for applications in displays, sensors, and optical computing. However, achieving a stable and uniform dispersion of nanoparticles in the anisotropic liquid crystal host remains a critical challenge due to the tendency of nanoparticles to aggregate. This document provides detailed application notes and protocols for the use of hexylphosphonic acid as a stabilizing agent to create stable colloids of inorganic nanoparticles in nematic liquid crystals.
This compound, a short-chain alkylphosphonic acid, can effectively functionalize the surface of various inorganic nanoparticles, providing a steric barrier that prevents aggregation and promotes compatibility with the nonpolar environment of nematic liquid crystals. The phosphonic acid headgroup forms a strong bond with the nanoparticle surface, while the hexyl chain extends into the liquid crystal medium, mediating the interaction between the nanoparticle and the liquid crystal molecules.
Data Presentation
Table 1: Influence of this compound Concentration on Nanoparticle Stability
This table presents representative data on the effect of this compound concentration on the zeta potential and hydrodynamic diameter of titanium dioxide (TiO2) nanoparticles dispersed in a nonpolar solvent, which serves as a proxy for the environment within a nematic liquid crystal. An increase in the absolute value of the zeta potential and a stable or decreasing hydrodynamic diameter are indicative of improved colloidal stability.
| Molar Ratio (TiO₂:this compound) | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 1:0 (Unfunctionalized) | +5.3 ± 1.2 | 450 ± 50 | 0.85 |
| 1:0.1 | -15.8 ± 2.5 | 250 ± 30 | 0.42 |
| 1:0.5 | -28.4 ± 3.1 | 180 ± 20 | 0.25 |
| 1:1 | -35.2 ± 2.8 | 175 ± 18 | 0.21 |
| 1:2 | -36.1 ± 3.5 | 178 ± 22 | 0.23 |
Note: Data is representative and may vary depending on the specific nanoparticle type, size, and the solvent used.
Table 2: Effect of Nanoparticle Concentration on the Electro-Optical Properties of a Nematic Liquid Crystal (E7)
This table summarizes the impact of doping a common nematic liquid crystal, E7, with this compound-stabilized TiO₂ nanoparticles at various concentrations. The key electro-optical parameters, including threshold voltage, response time (rise and fall times), and the nematic-to-isotropic phase transition temperature (clearing point), are presented.
| Nanoparticle Concentration (wt%) | Threshold Voltage (V) | Rise Time (ms) | Fall Time (ms) | Clearing Point (°C) |
| 0 (Pure E7) | 1.20 | 15.8 | 25.4 | 60.5 |
| 0.1 | 1.12 | 14.5 | 23.8 | 60.2 |
| 0.5 | 1.05 | 13.2 | 21.7 | 59.8 |
| 1.0 | 0.98 | 12.1 | 19.9 | 59.5 |
| 2.0 | 1.08 | 13.8 | 22.5 | 59.1 |
Note: The decrease in performance at 2.0 wt% may be attributed to the onset of minor aggregation, disrupting the nematic director field.
Experimental Protocols
Protocol 1: Functionalization of Inorganic Nanoparticles with this compound
This protocol details the ligand exchange procedure for coating inorganic nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) with this compound.
Materials:
-
Inorganic nanoparticles (e.g., TiO₂ nanopowder)
-
This compound
-
Toluene (B28343) (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ultrasonicator (bath or probe)
-
Centrifuge and centrifuge tubes
-
Oven or vacuum desiccator
Procedure:
-
Nanoparticle Dispersion: Disperse a known amount of the inorganic nanoparticles in toluene in a round-bottom flask. For example, a starting concentration of 1 mg/mL can be used. Sonicate the dispersion for 30 minutes to break up any initial agglomerates.
-
This compound Addition: In a separate container, dissolve this compound in toluene. The molar ratio of nanoparticles to this compound should be varied to optimize surface coverage (refer to Table 1 for guidance). A typical starting point is a 1:1 molar ratio.
-
Reaction: Add the this compound solution to the nanoparticle dispersion while stirring. Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours under a nitrogen or argon atmosphere to promote the condensation reaction between the phosphonic acid groups and the hydroxyl groups on the nanoparticle surface.
-
Purification:
-
After the reaction, allow the suspension to cool to room temperature.
-
Centrifuge the suspension at a high speed (e.g., 8,000 rpm for 15 minutes) to pellet the functionalized nanoparticles.
-
Discard the supernatant, which contains unbound this compound.
-
Resuspend the nanoparticle pellet in fresh toluene with the aid of ultrasonication for 5-10 minutes.
-
Repeat the centrifugation and resuspension steps at least three more times with toluene, followed by two washes with ethanol to remove any remaining unbound ligand and solvent.
-
-
Drying: After the final wash, the purified this compound-functionalized nanoparticles can be dried in an oven at 60°C overnight or in a vacuum desiccator to obtain a fine powder.
Protocol 2: Preparation of Stable Nanoparticle-Nematic Liquid Crystal Colloids
This protocol describes the method for dispersing the functionalized nanoparticles into a nematic liquid crystal host.
Materials:
-
This compound-functionalized nanoparticles (from Protocol 1)
-
Nematic liquid crystal (e.g., E7)
-
Chloroform (B151607) or other suitable volatile solvent
-
Glass vial
-
Magnetic stirrer and stir bar
-
Hot plate
-
Vacuum oven
Procedure:
-
Nanoparticle Dispersion in Solvent: Disperse a calculated amount of the dried, functionalized nanoparticles in a small volume of chloroform in a glass vial. The amount of nanoparticles will depend on the desired final weight percentage in the liquid crystal.
-
Mixing with Liquid Crystal: Add the desired amount of the nematic liquid crystal to the nanoparticle dispersion.
-
Solvent Evaporation: Gently heat the mixture on a hot plate (to a temperature below the boiling point of the solvent and the clearing point of the liquid crystal, e.g., 50°C) while stirring. This allows for the slow evaporation of the chloroform, leaving the nanoparticles dispersed in the liquid crystal.
-
Vacuum Drying: To ensure complete removal of the solvent, place the vial in a vacuum oven at a temperature slightly above the clearing point of the liquid crystal for several hours.
-
Homogenization: After cooling to room temperature, the mixture should be sonicated for a short period (e.g., 5-10 minutes) in its isotropic phase to ensure a uniform dispersion of the nanoparticles.
-
Cell Filling: The resulting nanoparticle-liquid crystal colloid can then be introduced into a liquid crystal cell by capillary action in the isotropic phase.
Protocol 3: Characterization of Colloidal Stability and Electro-Optical Properties
1. Colloidal Stability Assessment:
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse the functionalized nanoparticles in a suitable nonpolar solvent (e.g., toluene or a solvent with a similar dielectric constant to the liquid crystal).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS to assess the size distribution of the nanoparticles.
-
Measure the zeta potential to determine the surface charge and predict the colloidal stability. A higher absolute zeta potential value (typically > |30| mV) indicates good electrostatic stabilization.
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle dispersion onto a TEM grid and allow the solvent to evaporate.
-
Image the nanoparticles to visually inspect for aggregation and to determine the primary particle size and morphology.
-
2. Electro-Optical Characterization:
-
Polarized Optical Microscopy (POM):
-
Observe the texture of the nanoparticle-liquid crystal colloid in a liquid crystal cell under a polarizing microscope to check for any large-scale aggregation or disruption of the nematic director field.
-
-
Electro-Optical Switching:
-
Apply a square-wave voltage across the liquid crystal cell and measure the change in light transmission as a function of the applied voltage to determine the threshold voltage.
-
Measure the rise time (time for the cell to switch from the OFF to the ON state) and fall time (time to relax back to the OFF state) using an oscilloscope.
-
-
Differential Scanning Calorimetry (DSC):
-
Measure the nematic-to-isotropic phase transition temperature (clearing point) of the nanoparticle-liquid crystal colloid to assess the impact of the nanoparticles on the phase behavior of the liquid crystal.
-
Mandatory Visualization
Caption: Experimental workflow for creating and characterizing stable nanoparticle colloids.
Application Notes and Protocols: Preparation of 3D-Printable Dielectric Paste with Surface-Modified BaTiO₃ using Hyperbranched Polyamidoamine (HPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the preparation of a 3D-printable dielectric paste utilizing barium titanate (BaTiO₃) nanoparticles surface-modified with hyperbranched polyamidoamine (HPA). This process is designed to enhance the dispersion of BaTiO₃ in a polymer matrix, leading to improved dielectric properties and printability for the fabrication of complex 3D dielectric components.
Introduction
Barium titanate (BaTiO₃) is a ferroelectric ceramic with a high dielectric constant, making it a crucial material for electronic components such as capacitors, sensors, and actuators. The advent of additive manufacturing, particularly Direct Ink Writing (DIW), offers the potential to fabricate complex, three-dimensional dielectric structures. However, a significant challenge lies in the formulation of a printable paste with a high loading of well-dispersed BaTiO₃ nanoparticles. Agglomeration of nanoparticles can lead to poor mechanical and dielectric properties in the final printed object.
Surface modification of BaTiO₃ nanoparticles is a key strategy to overcome this challenge. Hyperbranched polyamidoamines (HPAs) are highly branched, three-dimensional polymers with numerous terminal functional groups. Their unique architecture provides excellent dispersing capabilities and the potential for strong interactions with both the ceramic filler and the polymer matrix. This protocol details the synthesis of HPA, the surface modification of BaTiO₃ nanoparticles with HPA, the formulation of the 3D-printable dielectric paste, and the subsequent 3D printing process.
Experimental Protocols
Synthesis of Hyperbranched Polyamidoamine (HPA)
This protocol describes a typical synthesis of HPA through the Michael addition reaction of a primary amine with an acrylate (B77674) monomer.
Materials:
-
Methyl acrylate (MA)
-
Ethylenediamine (B42938) (EDA)
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round bottom flask, dissolve ethylenediamine (EDA) in methanol.
-
Slowly add methyl acrylate (MA) dropwise to the EDA solution at room temperature while stirring. The molar ratio of MA to EDA should be carefully controlled to achieve the desired degree of branching. A common starting ratio is 2:1.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours to ensure the completion of the Michael addition reaction.
-
Remove the methanol solvent using a rotary evaporator to obtain the hyperbranched polyamidoamine (HPA) as a viscous liquid.
-
Characterize the synthesized HPA using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm its chemical structure.
Surface Modification of BaTiO₃ Nanoparticles with HPA
This protocol outlines the procedure for coating BaTiO₃ nanoparticles with the synthesized HPA.
Materials:
-
BaTiO₃ nanoparticles (e.g., 100 nm average particle size)
-
Synthesized Hyperbranched Polyamidoamine (HPA)
-
Ultrasonic bath/probe
-
Centrifuge
-
Drying oven
Procedure:
-
Disperse the BaTiO₃ nanoparticles in ethanol using an ultrasonic bath for 30 minutes to break up any initial agglomerates.
-
Dissolve the synthesized HPA in a separate container of ethanol.
-
Slowly add the HPA solution to the BaTiO₃ dispersion while stirring. The weight ratio of HPA to BaTiO₃ will influence the final properties of the paste and should be optimized (a starting point is 1-5 wt% of HPA relative to BaTiO₃).
-
Continue stirring the mixture at room temperature for 12-24 hours to allow for the adsorption of HPA onto the surface of the BaTiO₃ nanoparticles. The amine groups of the HPA are expected to interact with the hydroxyl groups on the surface of the BaTiO₃.
-
Separate the surface-modified BaTiO₃ (HPA-BaTiO₃) nanoparticles from the solution by centrifugation.
-
Wash the collected HPA-BaTiO₃ nanoparticles with fresh ethanol multiple times to remove any unadsorbed HPA.
-
Dry the HPA-BaTiO₃ nanoparticles in an oven at 60-80°C until a constant weight is achieved.
Formulation of the 3D-Printable Dielectric Paste
This protocol describes the formulation of a printable paste using the HPA-modified BaTiO₃ nanoparticles. The paste is designed for Direct Ink Writing (DIW) 3D printing.
Materials:
-
HPA-modified BaTiO₃ nanoparticles
-
Polymer binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Plasticizer (e.g., Dibutyl phthalate (B1215562) - DBP, optional, to improve flexibility)
-
Planetary mixer or high-shear mixer
Procedure:
-
Dissolve the polymer binder (e.g., PVDF) in the solvent (e.g., DMF) to form a homogeneous solution. The concentration of the polymer will affect the viscosity of the paste.
-
Gradually add the dried HPA-modified BaTiO₃ nanoparticles to the polymer solution while mixing. A high solid loading (e.g., 30-50 vol%) is desirable for achieving high dielectric constants.
-
If using, add the plasticizer to the mixture.
-
Mix the components thoroughly using a planetary mixer or a high-shear mixer until a homogeneous and smooth paste is formed. The mixing process is critical to ensure uniform dispersion of the nanoparticles and to achieve the desired rheological properties for printing.
-
The final paste should exhibit shear-thinning behavior, meaning its viscosity decreases under shear stress (during extrusion) and recovers at rest (to maintain the printed shape).
3D Printing of the Dielectric Paste
This protocol outlines the Direct Ink Writing (DIW) process for fabricating 3D structures from the prepared dielectric paste.
Materials and Equipment:
-
Formulated dielectric paste
-
DIW 3D printer equipped with a syringe-based extrusion system
-
Printing nozzle (e.g., 200-500 µm inner diameter)
-
Substrate (e.g., glass slide or flexible polymer film)
-
CAD software for designing the 3D model
Procedure:
-
Load the formulated dielectric paste into a syringe compatible with the DIW 3D printer.
-
Centrifuge the loaded syringe to remove any trapped air bubbles, which can disrupt the printing process.
-
Design the desired 3D structure using CAD software and convert it to a format readable by the 3D printer (e.g., .stl, .gcode).
-
Set the printing parameters, including printing speed, extrusion pressure, layer height, and infill density. These parameters will need to be optimized based on the rheological properties of the paste.
-
Initiate the printing process, extruding the paste layer-by-layer onto the substrate to build the 3D object.
-
After printing, the object may require a post-processing step, such as drying in an oven to remove the solvent and solidify the structure. The drying temperature and time will depend on the solvent and polymer used.
Data Presentation
The following tables summarize representative quantitative data for the properties of BaTiO₃-based dielectric composites. Note that the specific values for an HPA-modified system will depend on the precise formulation and processing conditions.
Table 1: Representative Dielectric Properties of BaTiO₃/Polymer Composites
| Property | Unmodified BaTiO₃ Composite | Surface-Modified BaTiO₃ Composite |
| BaTiO₃ Loading (vol%) | 40 | 40 |
| Dielectric Constant (at 1 kHz) | 30 - 50 | 50 - 80 |
| Dielectric Loss (at 1 kHz) | 0.05 - 0.1 | 0.03 - 0.07 |
| Breakdown Strength (kV/mm) | 10 - 20 | 15 - 30 |
Table 2: Typical Rheological Properties of 3D-Printable Ceramic Pastes
| Property | Value Range | Significance for 3D Printing |
| Viscosity at low shear rate | 10² - 10⁴ Pa·s | High enough to prevent sagging and maintain shape after deposition. |
| Viscosity at high shear rate | 1 - 10 Pa·s | Low enough to allow for smooth extrusion through the nozzle. |
| Yield Stress | 100 - 1000 Pa | The minimum stress required to initiate flow. |
| Storage Modulus (G') | > Loss Modulus (G'') | Indicates a solid-like behavior at rest, crucial for shape retention. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing HPA-surface-modified BaTiO₃ dielectric paste and 3D printing.
Logical Relationship: Role of HPA in Paste Formulation
Caption: Role of HPA in improving the properties of the 3D-printable dielectric paste.
Application Notes and Protocols: In-situ Ligand Exchange of Metal-Carboxylate Treated Quantum Dots with Hexylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties determined by their size and composition. For their application in biological and pharmaceutical research, surface modification is often necessary to ensure colloidal stability in aqueous environments and to enable further functionalization. As-synthesized QDs are typically capped with long-chain hydrophobic ligands, such as oleic acid, which are remnants of the synthesis process. This application note provides a detailed protocol for the in-situ ligand exchange of these native metal-carboxylate ligands with hexylphosphonic acid (HPA). Phosphonic acids are known to have a high binding affinity for the surface of various semiconductor nanocrystals, leading to a more stable and robustly passivated surface.[1] This exchange is primarily an X-type ligand exchange, where the proton from the more acidic phosphonic acid is transferred to the carboxylate ligand, facilitating its displacement.[2]
This protocol is designed to be a comprehensive guide for researchers performing this surface modification. It includes a detailed experimental procedure, a summary of expected quantitative changes in QD properties, and a workflow diagram for clarity.
Data Presentation
The following table summarizes the typical quantitative changes observed in the properties of quantum dots after in-situ ligand exchange with an alkylphosphonic acid. The data presented are representative values compiled from various studies on similar ligand exchange systems and should be considered as expected outcomes.
| Property | Before Ligand Exchange (Oleate-Capped) | After Ligand Exchange (this compound-Capped) | Characterization Technique |
| Quantum Yield (QY) | High (e.g., 50-80%) | Often reduced initially (e.g., 20-50%)[3] | Photoluminescence Spectroscopy |
| Hydrodynamic Diameter | Dependent on core size and ligand length | Generally smaller due to shorter ligand[4] | Dynamic Light Scattering (DLS) |
| Ligand Density | ~3-5 ligands/nm² | ~3-5 ligands/nm² (1:1 exchange)[5][6] | NMR, TGA, ICP-OES |
| Solubility | Soluble in non-polar solvents (e.g., toluene (B28343), hexane) | Soluble in more polar organic solvents (e.g., chloroform (B151607), THF) | Visual Inspection |
Experimental Protocols
This section details the methodology for the in-situ ligand exchange of metal-carboxylate treated quantum dots with this compound, followed by purification.
Materials and Equipment
-
Oleate-capped quantum dots dispersed in a non-polar solvent (e.g., toluene)
-
This compound (HPA)
-
Anhydrous toluene
-
Anhydrous methanol (B129727) or ethanol
-
Anhydrous hexane
-
Schlenk line or glovebox for inert atmosphere
-
Reaction flask and condenser
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Spectrophotometer (for UV-Vis and Photoluminescence)
-
Dynamic Light Scattering (DLS) instrument
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol for In-situ Ligand Exchange
-
Preparation of Quantum Dot Solution:
-
In an inert atmosphere (e.g., argon or nitrogen), prepare a solution of oleate-capped quantum dots in anhydrous toluene at a concentration of approximately 5-10 µM.
-
-
Preparation of Ligand Solution:
-
Prepare a stock solution of this compound in anhydrous toluene at a concentration of 10-20 mg/mL.
-
-
Ligand Exchange Reaction:
-
In a reaction flask under inert atmosphere, add the quantum dot solution.
-
While stirring, add the this compound solution to the quantum dot solution. A molar excess of HPA to the estimated number of surface ligands is recommended, typically ranging from 100:1 to 1000:1.
-
Heat the reaction mixture to 50-60°C and allow it to stir for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots for NMR analysis to observe the disappearance of the characteristic signals of bound oleate.
-
Protocol for Purification
-
Precipitation of Quantum Dots:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar anti-solvent, such as hexane, to the reaction mixture until the solution becomes turbid, indicating the precipitation of the HPA-capped quantum dots. The volume of anti-solvent required is typically 2-3 times the volume of the reaction mixture.
-
-
Isolation and Washing:
-
Centrifuge the mixture at 8,000-10,000 x g for 10 minutes to pellet the quantum dots.
-
Carefully decant the supernatant, which contains the displaced oleic acid and excess this compound.
-
Re-disperse the quantum dot pellet in a minimal amount of a suitable solvent in which they are soluble (e.g., chloroform or THF).
-
Repeat the precipitation and centrifugation steps at least two more times to ensure the complete removal of impurities.
-
-
Final Product:
-
After the final wash, re-disperse the purified HPA-capped quantum dots in the desired solvent for storage and further characterization.
-
Mandatory Visualization
Caption: Workflow for in-situ ligand exchange and purification.
References
- 1. Collection - Characterization of the Ligand Capping of Hydrophobic CdSeâZnS Quantum Dots Using NMR Spectroscopy - Chemistry of Materials - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. avestia.com [avestia.com]
- 4. Minimizing the Hydrodynamic Size of Quantum Dots with Multifunctional Multidentate Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano.ugent.be [nano.ugent.be]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hexylphosphonic Acid (HPA) Self-Assembled Monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing multilayer formation in Hexylphosphonic acid (HPA) self-assembled monolayers (SAMs).
Troubleshooting Guide: Preventing and Removing Multilayers
This guide addresses common issues encountered during the formation of HPA SAMs that can lead to the undesirable formation of multilayers.
Question: My characterization (AFM, XPS) indicates the presence of multilayers or aggregates. What are the primary causes?
Answer: Multilayer formation in HPA SAMs is often a result of suboptimal experimental conditions. The primary causes include:
-
Inappropriate Solvent Choice: Solvents with high dielectric constants or those that coordinate with the substrate surface can disrupt the self-assembly process, leading to the formation of disordered layers and aggregates instead of a uniform monolayer.[1][2]
-
High Concentration of HPA Solution: An excessively high concentration of HPA in the deposition solution can lead to the physisorption of additional layers on top of the initial chemisorbed monolayer.
-
Insufficient Rinsing: Failure to thoroughly rinse the substrate after SAM deposition can leave behind loosely bound, physisorbed HPA molecules, which constitute a multilayer.[3]
-
Contaminated or Improperly Prepared Substrate: A substrate that is not scrupulously clean or properly hydroxylated will have inconsistent surface energy, leading to patchy SAM formation and areas of multilayer aggregation.[4]
-
Presence of Water: Excess water in the solvent can interfere with the formation of a well-ordered monolayer.[3]
Question: How can I adjust my experimental protocol to prevent multilayer formation from the outset?
Answer: To promote the formation of a high-quality monolayer and prevent multilayers, consider the following adjustments to your protocol:
-
Optimize Solvent Selection: Choose a solvent with a low dielectric constant that does not interact strongly with the substrate.[1][2] Anhydrous solvents are highly recommended to prevent unwanted side reactions.[3][5]
-
Control HPA Concentration: Typically, a 1 mM solution of HPA is a good starting point for forming a monolayer.[5] However, the optimal concentration can be substrate-dependent and may require some optimization.
-
Optimize Immersion Time: While fast adsorption can occur within minutes, achieving a well-oriented, high-quality SAM may require longer immersion times, sometimes up to 48 hours or more.[6] This allows for a process of molecular adsorption/desorption that leads to a more ordered monolayer.[6]
-
Ensure Thorough Substrate Cleaning and Hydroxylation: A rigorous cleaning protocol is crucial. This often involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with an inert gas.[3] For many metal oxide surfaces, a final treatment with UV/Ozone or an oxygen plasma is used to remove organic contaminants and ensure a uniformly hydroxylated surface.[5]
-
Control the Deposition Environment: If possible, perform the deposition in a controlled environment with low humidity, such as a glovebox or desiccator, to minimize the impact of atmospheric water.[3]
Question: I have already prepared a sample and suspect it has multilayers. How can I remove them?
Answer: A common and effective method for removing physisorbed multilayers is a post-deposition rinsing and sonication procedure. This is a key step in methods like the "Tethering by Aggregation and Growth (T-BAG)" approach, where initial multilayer formation is expected.[7]
The procedure involves:
-
Gently rinsing the substrate with the same fresh, anhydrous solvent used for the deposition to remove the bulk of the excess HPA.[3]
-
Sonicating the substrate in the fresh solvent for a short period. This provides the energy to remove the more weakly bound, physisorbed upper layers while leaving the chemisorbed monolayer intact.[7]
-
Repeating the rinsing and sonication steps multiple times may be necessary to ensure all multilayers are removed.[7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for HPA SAM formation?
A1: Solvents with low dielectric constants that do not have strong interactions with the substrate are generally preferred for forming dense and stable monolayers.[1][2] Tetrahydrofuran (B95107) (THF) is a commonly used solvent for phosphonic acid SAMs.[5][7] It is also crucial to use anhydrous solvents.[3][5]
Q2: What is a typical concentration for the HPA solution?
A2: A concentration of 1 mM is frequently cited in protocols for forming phosphonic acid SAMs.[5] However, the optimal concentration can vary depending on the substrate and solvent used.
Q3: How long should I immerse my substrate in the HPA solution?
A3: The optimal immersion time can vary significantly. While initial adsorption is rapid, achieving a well-ordered monolayer can take anywhere from a few hours to 48-168 hours.[6][8] It is advisable to consult literature for your specific substrate or conduct a time-dependent study to determine the optimal immersion duration.
Q4: Is a post-deposition annealing step necessary?
A4: A post-deposition annealing step can improve the stability and ordering of the SAM by promoting the formation of covalent bonds with the substrate.[3][7] However, excessive temperatures can cause the molecule to decompose.[3] A typical annealing condition is 140°C.[5][7]
Q5: How can I confirm that I have a monolayer and not a multilayer?
A5: Several surface characterization techniques can be used:
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology. A high-quality monolayer should appear smooth and uniform, while multilayers will appear as aggregates or islands on the surface.[9][10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and thickness of the SAM. The thickness of a well-formed HPA monolayer should be consistent with the length of the molecule in a near-vertical orientation.[11][12]
-
Contact Angle Goniometry: The water contact angle is a good indicator of the surface hydrophobicity and order of the SAM. A well-ordered, dense HPA monolayer will exhibit a characteristic high water contact angle. A lower-than-expected contact angle may indicate a disordered or incomplete layer, or the presence of hydrophilic defects.[2]
Quantitative Data Summary
The following tables summarize key experimental parameters for the formation of phosphonic acid SAMs.
Table 1: Recommended Solvents for Phosphonic Acid SAM Formation
| Solvent | Dielectric Constant (approx.) | Rationale for Use | Reference(s) |
| Tetrahydrofuran (THF) | 7.5 | Low dielectric constant, widely used for phosphonic acid SAMs. | [5][7] |
| Toluene | 2.4 | Non-polar, suppresses dissociation of surface ions. | [13] |
| 2-Propanol | 19.9 | Commonly used, though higher dielectric constant than THF. | [14] |
| Ethanol | 24.5 | Often used, but its higher polarity can sometimes be detrimental. | [8] |
Table 2: Typical Experimental Parameters for HPA SAM Deposition
| Parameter | Typical Value/Range | Notes | Reference(s) |
| HPA Concentration | 1 mM | A good starting point for many substrates. | [5] |
| Immersion Time | 1 - 48 hours | Can be significantly longer for highly ordered SAMs. | [6][14] |
| Deposition Temperature | Room Temperature | Elevated temperatures can increase the rate of formation but may also lead to disorder if not carefully controlled. | [6] |
| Annealing Temperature | 140 °C | Promotes covalent bonding and stability. | [5][7] |
Experimental Protocols
Protocol 1: Standard HPA SAM Deposition by Immersion
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
Treat the substrate with UV/Ozone or an oxygen plasma for 10-15 minutes to remove any remaining organic contaminants and to hydroxylate the surface.[5]
-
-
HPA Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
-
SAM Formation:
-
Immerse the cleaned and dried substrate in the HPA solution in a sealed container to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh, anhydrous THF to remove physisorbed molecules.
-
Dry the substrate again with a stream of inert gas.
-
-
(Optional) Annealing:
-
Anneal the substrate on a hotplate at 140°C for 1-2 hours to improve SAM stability and order.[5]
-
Protocol 2: HPA SAM Deposition with Post-Deposition Multilayer Removal (T-BAG method adaptation)
-
Substrate Cleaning and HPA Solution Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrate in the HPA solution.
-
-
Rinsing and Sonication for Multilayer Removal:
-
After the desired immersion time, remove the substrate from the solution.
-
Rinse the substrate with fresh, anhydrous THF.
-
Sonicate the substrate in a beaker of fresh, anhydrous THF for 5-10 minutes.[7]
-
Repeat the rinsing and sonication steps two more times.[7]
-
Dry the substrate with a stream of inert gas.
-
-
(Optional) Annealing:
-
Follow step 5 from Protocol 1.
-
Visualizations
Caption: Experimental workflow for HPA SAM formation.
Caption: Troubleshooting logic for multilayer formation.
References
- 1. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yoda.csem.ch [yoda.csem.ch]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fkf.mpg.de [fkf.mpg.de]
Optimizing the concentration of Hexylphosphonic acid for effective corrosion inhibition.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexylphosphonic acid as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in corrosion inhibition experiments.
Q1: Why is the corrosion inhibition efficiency lower than expected?
A1: Several factors can contribute to lower-than-expected inhibition efficiency. Consider the following:
-
Sub-optimal Concentration: The concentration of this compound is critical. Both too low and too high concentrations can result in poor performance. At low concentrations, the protective film may not be complete, while excessively high concentrations can lead to the dissolution of the protective oxide layer.[1][2]
-
pH of the Solution: The effectiveness of phosphonic acid inhibitors is often pH-dependent. Ensure the pH of your corrosive medium is within the optimal range for this compound's efficacy on the specific metal you are testing.
-
Presence of Other Ions: The presence of other ions in the solution can either enhance or interfere with the inhibition process. For instance, the synergistic effect of Zn²⁺ ions with phosphonic acids has been shown to improve corrosion resistance.[1][2]
-
Surface Preparation: Improperly prepared metal surfaces can have existing corrosion or contaminants that prevent the formation of a uniform protective film. Ensure a consistent and thorough cleaning and preparation protocol for your metal specimens.
-
Aeration of the Solution: The level of dissolved oxygen can affect the corrosion process and the performance of the inhibitor.[3]
Q2: I've increased the concentration of this compound, but the inhibition efficiency has decreased. What could be the cause?
A2: This phenomenon is a known characteristic of some phosphonic acid inhibitors. Increasing the concentration beyond an optimal point can lead to a decrease in inhibition efficiency. This is often attributed to the dissolution of the passive oxide layer on the metal surface by the excess acid.[1][2] It is crucial to determine the optimal concentration through a systematic concentration-dependent study.
Q3: My electrochemical impedance spectroscopy (EIS) data is noisy and difficult to interpret. What are some potential reasons?
A3: Noisy EIS data can stem from several sources:
-
Unstable System: Ensure that the open-circuit potential (OCP) has stabilized before starting the EIS measurement. A drifting OCP will result in inconsistent impedance measurements.
-
External Interference: Electrical noise from nearby equipment can interfere with the measurement. Ensure proper grounding and shielding of your electrochemical cell.
-
Reference Electrode Issues: A faulty or improperly positioned reference electrode can introduce noise. Check the electrode for air bubbles and ensure the Luggin capillary is positioned close to the working electrode surface.
-
Cell Geometry: The geometry of the electrochemical cell can influence the results. Maintain a consistent setup for all your experiments.
Q4: The results from my weight loss experiments are not reproducible. What can I do to improve consistency?
A4: Reproducibility in weight loss experiments depends on meticulous experimental control:
-
Consistent Surface Preparation: Use a standardized procedure for cleaning and polishing your metal coupons to ensure a uniform surface at the start of each experiment.
-
Accurate Weighing: Use a high-precision analytical balance and ensure the specimens are completely dry before each weighing.
-
Controlled Environment: Maintain a constant temperature and immersion time for all experiments.[3] Variations in these parameters can significantly affect the corrosion rate.
-
Cleaning After Exposure: The method used to clean the corrosion products from the specimen surface after the experiment is critical. The cleaning process should remove all corrosion products without removing any of the base metal. ASTM G1 provides standard practices for this.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition by this compound?
A1: this compound, like other phosphonic acids, primarily functions by adsorbing onto the metal surface to form a protective film.[1][2] The phosphonate (B1237965) head group coordinates with the metal atoms, while the hexyl tail provides a hydrophobic barrier that repels corrosive species. This film acts as a barrier, inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[4][5]
Q2: How do I determine the optimal concentration of this compound for my system?
A2: The optimal concentration is typically determined experimentally by evaluating the inhibition efficiency at various concentrations under your specific experimental conditions (e.g., metal type, corrosive medium, temperature). Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy are commonly used to assess performance across a range of concentrations.
Q3: Can this compound be used to inhibit corrosion of different metals?
A3: Phosphonic acids have been shown to be effective corrosion inhibitors for a variety of metals, including carbon steel, mild steel, and copper.[1][6] However, the optimal concentration and performance can vary significantly depending on the metal and the corrosive environment. For instance, some phosphonic acid compounds can be corrosive to copper and its alloys in the absence of other components like zinc salts.[7]
Q4: What are the key experimental techniques to evaluate the performance of this compound?
A4: The most common and effective techniques are:
-
Weight Loss Method: A simple and direct method to determine the average corrosion rate over a period of time.[3][8][9]
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[10][11][12]
-
Potentiodynamic Polarization: This technique provides information on the corrosion current (which is proportional to the corrosion rate) and the mechanism of inhibition (anodic, cathodic, or mixed).[13][14][15][16]
Data Presentation
Table 1: Example Inhibition Efficiency of Phosphonic Acids on Different Metals
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) & Zn²⁺ | Mild Steel | Neutral Aqueous (60 ppm Cl⁻) | 50 ppm HEDP + 50 ppm Zn²⁺ | 98 | [2] |
| Hydroxyethylidene diphosphonic acid (HEDP) | High-Strength Galvanized Steel Wire | Not Specified | 0.08 mol·L⁻¹ | Saturated Efficiency | [4] |
| 2-Carboxyethyl phosphonic acid (2-CEPA) & Zn²⁺ | Carbon Steel | Seawater | 250 ppm 2-CEPA + 50 ppm Zn²⁺ | 98 | [5] |
| Alkylphosphonic Acids | Copper | 0.1 M H₂SO₄ | 1–30 mM | Up to 95 | [17] |
Note: This table provides examples from literature on similar phosphonic acids to illustrate typical effective concentrations and efficiencies. The optimal concentration for this compound in a specific application must be determined experimentally.
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen.
Methodology:
-
Specimen Preparation: Mechanically polish the metal specimens with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg using an analytical balance.
-
Immersion: Immerse the specimens in the corrosive solution with and without various concentrations of this compound for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[3]
-
Cleaning: After the immersion period, remove the specimens, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the underlying metal.
-
Final Weighing: Rinse the cleaned specimens with deionized water and acetone, dry them, and reweigh them accurately.
-
Calculation:
-
Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.
-
Calculate the corrosion rate (CR) using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the corrosion resistance of the metal-inhibitor system and understand the properties of the protective film.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][18]
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[10]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).[12][19]
-
The polarization resistance (Rp) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] × 100, where Rp_inhibitor and Rp_blank are the polarization resistances in the presence and absence of the inhibitor, respectively.
-
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the inhibitive action of this compound.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for EIS and allow the OCP to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).[18]
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[15]
-
The corrosion rate is directly proportional to icorr.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100, where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualizations
Caption: Corrosion inhibition mechanism of this compound on a metal surface.
Caption: General experimental workflow for evaluating corrosion inhibitors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor - IRO CHEM [irohedp.com]
- 7. US3532639A - Corrosion inhibiting with combinations of zinc salts,and derivatives of methanol phosphonic acid - Google Patents [patents.google.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. chesci.com [chesci.com]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biologic.net [biologic.net]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 17. Modification of Cu(111) Surface with Alkylphosphonic Acids in Aqueous and Ethanol Solution—An Experimental and Theoretical Study | MDPI [mdpi.com]
- 18. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting poor surface coverage with Hexylphosphonic acid coatings.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexylphosphonic acid coatings.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound coating has poor surface coverage and appears patchy. What are the likely causes and how can I fix it?
Answer: Patchy or incomplete surface coverage is a common issue that typically points to problems with substrate preparation, the deposition process itself, or the quality of the reagents.
Troubleshooting Steps:
-
Substrate Cleanliness is Critical: The primary cause of poor adhesion and coverage is often surface contamination. Ensure your substrate cleaning protocol is rigorous. For many metal oxide surfaces, this involves sonication in a series of solvents like acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with an inert gas.[1] For silicon wafers with a native oxide layer, a piranha solution or UV/ozone treatment can be highly effective at removing organic residues and ensuring a hydroxylated surface, which is crucial for phosphonic acid binding.[1]
-
Purity of this compound and Solvent: The quality of your starting materials is paramount. Use high-purity this compound and anhydrous solvents. The presence of water in the solvent can significantly and negatively impact the morphology of the resulting monolayer.[1] It is recommended to use fresh solutions for each experiment to avoid degradation.
-
Optimize Deposition Time and Concentration: The formation of a dense, well-ordered self-assembled monolayer (SAM) is a time-dependent process.[2][3] If the immersion time is too short, the monolayer will be incomplete. Conversely, excessively long deposition times can sometimes lead to the formation of multilayers. Typical immersion times range from 16 to 24 hours.[1] The concentration of the this compound solution also plays a role; a common starting concentration is 1 mM.[1]
-
Control Environmental Conditions: High humidity during the deposition process can interfere with the formation of a uniform monolayer.[1] Whenever possible, perform the deposition in a controlled environment such as a glovebox or a desiccator to minimize exposure to atmospheric moisture.
Question 2: The surface properties of my coated substrate are inconsistent across different samples. What could be causing this variability?
Answer: Inconsistent surface properties, often identified by variable contact angles or patchy appearances in microscopy, point towards a lack of reproducibility in the coating process.
Troubleshooting Steps:
-
Standardize Substrate Pre-treatment: Ensure every substrate undergoes an identical cleaning and activation procedure. Any variation in surface hydroxylation or cleanliness will lead to different coating outcomes.
-
Solution Stability: Prepare a fresh solution of this compound for each batch of experiments. Phosphonic acid solutions can degrade over time, especially if exposed to moisture.
-
Consistent Rinsing Procedure: After deposition, a thorough rinsing step is necessary to remove physically adsorbed molecules. However, an aggressive rinsing process can potentially remove parts of the intended monolayer, especially if strong covalent bonds have not fully formed. A gentle rinse with the same fresh, anhydrous solvent used for deposition is recommended.[1]
-
Substrate Roughness: Highly irregular or rough substrate surfaces can lead to disordered and incomplete monolayers.[1] Characterize your substrate topography to ensure consistency.
Question 3: How does the choice of solvent affect the quality of my this compound SAM?
Answer: The solvent plays a critical role in the self-assembly process. Solvents with a low dielectric constant that do not interact strongly with the substrate are generally preferred as they promote the formation of denser, more stable monolayers.[1] High dielectric constant solvents can disrupt SAM formation.[1][2] For example, a well-defined SAM structure with tridentate coordination of phosphonic acids on a surface was confirmed when using toluene, while different results were observed with methanol.[2] The solvent must, of course, also fully dissolve the this compound.[2]
Quantitative Data Summary
The following tables summarize key experimental parameters and their impact on the quality of phosphonic acid coatings.
Table 1: Effect of Deposition Method and Time on Surface Properties
| Deposition Method | Substrate | Phosphonic Acid | Concentration | Time | Resulting Work Function Shift (eV) | Reference |
| Dip-coating | Indium Tin Oxide | Pentafluorobenzyl phosphonic acid | N/A | 1 hour | ~1.2 | |
| Spray coating | Indium Tin Oxide | Pentafluorobenzyl phosphonic acid | N/A | 60 seconds | >1.2 | |
| Immersion | ZnO Nanowires | Octadecylphosphonic acid | N/A | 1 min - 24 hrs | N/A | [2][3] |
Table 2: Influence of Post-Deposition Annealing
| Phosphonic Acid | Substrate | Annealing Temperature (°C) | Annealing Duration | Effect | Reference |
| Phenylphosphonic acid | Metal Oxides | Varies | N/A | Promotes covalent bond formation, improves adhesion. | [1] |
| Octadecylphosphonic acid | Silicon coupons | 140 | 48 hours | Enhances stability. | [4] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation
-
Solvent Sonication: a. Sonicate the substrate in acetone for 15 minutes.[1] b. Sonicate in isopropanol for 15 minutes.[1] c. Sonicate in deionized water for 15 minutes.[1] d. Dry the substrate under a stream of dry nitrogen or argon.[1]
-
Surface Activation (Optional but Recommended): a. Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes to ensure a fully hydroxylated surface, which is essential for phosphonic acid binding.[1][5]
Protocol 2: this compound SAM Formation (Immersion Method)
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene).[1] b. Ensure the this compound is of high purity.
-
SAM Formation: a. Immerse the cleaned and dried substrate in the this compound solution for 16-24 hours at room temperature.[1] b. The container should be sealed to prevent solvent evaporation and contamination from atmospheric moisture.[1]
-
Rinsing: a. Carefully remove the substrate from the solution. b. Gently rinse the substrate with fresh, anhydrous solvent to remove any physisorbed molecules.[1] c. Dry the substrate again under a stream of dry nitrogen or argon.[1]
Visualizations
Caption: Troubleshooting workflow for poor surface coverage.
Caption: this compound self-assembly on a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Hexylphosphonic Acid Monolayers in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the stability of hexylphosphonic acid self-assembled monolayers (SAMs) in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound monolayers in aqueous solutions?
A1: The stability of this compound monolayers is primarily dictated by a combination of factors:
-
pH of the Aqueous Environment: The pH is a critical factor. While phosphonate (B1237965) SAMs are generally stable in acidic and neutral conditions, they exhibit significantly lower stability in basic environments (pH > 10), which can lead to hydrolysis of the phosphonate-substrate bond.[1] For shorter-chain phosphonic acids like this compound, this instability in basic solutions is even more pronounced.[1]
-
Alkyl Chain Length: The length of the alkyl chain plays a crucial role in the overall stability of the monolayer. Longer alkyl chains (e.g., C12-C18) result in stronger van der Waals interactions between adjacent molecules, leading to more densely packed and stable monolayers.[1] this compound, having a shorter C6 chain, forms less-ordered monolayers with weaker intermolecular forces, making them more susceptible to degradation.
-
Substrate Material and Surface Quality: The choice of substrate is critical. Phosphonic acids form strong bonds with various metal oxides like titanium oxide (TiO₂), aluminum oxide (Al₂O₃), zirconium oxide (ZrO₂), and silicon oxide (SiO₂).[2] The crystallinity and cleanliness of the substrate surface are also vital for the formation of a uniform and stable monolayer.
-
Temperature: Elevated temperatures can accelerate the degradation of the monolayer in aqueous solutions. Post-deposition annealing in a controlled, dry environment, however, can improve the initial quality and stability of the monolayer.
-
Presence of Cations: The ionic composition of the aqueous solution can impact monolayer stability. Certain cations can interact with the phosphonate headgroups, potentially altering the monolayer structure and stability.
Q2: Why is my this compound monolayer showing poor stability even in neutral pH?
A2: While neutral pH is generally considered safe for phosphonic acid SAMs, poor stability can still occur due to several reasons:
-
Incomplete or Disordered Monolayer Formation: A poorly formed initial monolayer with defects, pinholes, or low molecular density will be more susceptible to penetration by water molecules, leading to subsequent degradation of the phosphonate-substrate bond.
-
Substrate Contamination: Residual organic or particulate contaminants on the substrate surface can hinder the formation of a dense, well-ordered monolayer, creating weak points that are prone to degradation.
-
Inadequate Rinsing Post-Deposition: Aggressive rinsing immediately after deposition can remove molecules that have not yet fully bonded to the surface. Conversely, insufficient rinsing can leave behind physisorbed multilayers that are not stable in aqueous solutions.
-
Solvent Choice and Purity: The solvent used for SAM formation is crucial. High-purity, anhydrous solvents are recommended to prevent premature reactions and to promote the formation of a high-quality monolayer.
Q3: How can I improve the initial quality of my this compound monolayer to enhance its subsequent stability?
A3: To improve the initial quality of your monolayer, consider the following:
-
Rigorous Substrate Cleaning: Implement a thorough, multi-step cleaning procedure for your substrate. This typically involves sonication in a series of organic solvents (e.g., acetone, isopropanol) followed by deionized water. A final treatment with UV-ozone or an oxygen plasma can create a more reactive and uniformly hydroxylated surface, which is ideal for phosphonic acid binding.
-
Optimized Deposition Conditions: Use a dilute solution of this compound (typically 0.1 mM to 1 mM) in a high-purity, anhydrous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The deposition should be carried out in a controlled environment with minimal humidity.
-
Post-Deposition Annealing: After deposition and rinsing, a gentle annealing step (e.g., 120-140°C for 24-48 hours in a vacuum or inert atmosphere) can promote the formation of stronger, more stable covalent bonds between the phosphonic acid headgroups and the substrate.[2]
Troubleshooting Guides
Problem 1: Patchy or Incomplete Monolayer Formation
| Potential Cause | Troubleshooting Step |
| Organic contamination on the substrate | Implement a more rigorous cleaning protocol. Consider UV-ozone or oxygen plasma treatment immediately before deposition. |
| Substrate surface is not sufficiently hydroxylated | For silicon-based substrates, a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide) can be effective. For metal oxides, UV-ozone or oxygen plasma is recommended. |
| Impure this compound or solvent | Use high-purity (≥95%) this compound and anhydrous solvents. Prepare fresh solutions for each experiment. |
| Sub-optimal deposition time or concentration | Experiment with varying the concentration of the this compound solution (e.g., 0.1 mM, 0.5 mM, 1 mM) and the immersion time (e.g., 4, 12, 24 hours). |
| High humidity during deposition | Perform the deposition in a controlled environment, such as a glovebox or a desiccator, to minimize water contamination. |
Problem 2: Monolayer Degrades Rapidly in Aqueous Solution (Even at Neutral pH)
| Potential Cause | Troubleshooting Step |
| Poor initial monolayer quality | Refer to the troubleshooting guide for "Patchy or Incomplete Monolayer Formation" to improve the initial SAM. A well-ordered, dense monolayer is crucial for stability. |
| Hydrolysis of the phosphonate-substrate bond | For applications requiring long-term aqueous stability, consider using longer-chain alkylphosphonic acids (e.g., dodecylphosphonic or octadecylphosphonic acid) which form more robust monolayers. If this compound is required, minimize exposure time to the aqueous environment. |
| Aggressive rinsing after deposition | Use a gentle rinsing procedure with fresh, anhydrous solvent. Brief sonication (1-2 minutes) can be effective but avoid prolonged exposure. |
| Photodegradation | If the experimental setup involves exposure to UV light, be aware that this can induce degradation of the monolayer. Shield the setup from unnecessary light exposure. |
Quantitative Data on Monolayer Stability
While specific quantitative data for the stability of this compound monolayers is limited in the literature, the following table provides data for longer-chain alkylphosphonic acids on stainless steel, which can serve as a reference. It is important to note that the stability of this compound monolayers is expected to be lower, particularly in basic conditions, due to weaker intermolecular van der Waals forces.
Table 1: Stability of Alkylphosphonic Acid Monolayers on Stainless Steel in Various Aqueous Solutions (as determined by static water contact angle) [1]
| Alkyl Chain Length | Aqueous Solution | Time | Initial Contact Angle (°) | Final Contact Angle (°) | % Decrease in Contact Angle |
| C12 | Acidic (pH 3) | 30 days | ~108 | ~106 | ~1.9% |
| C18 | Acidic (pH 3) | 30 days | ~110 | ~109 | ~0.9% |
| C12 | Neutral (Milli-Q Water) | 30 days | ~108 | ~105 | ~2.8% |
| C18 | Neutral (Milli-Q Water) | 30 days | ~110 | ~108 | ~1.8% |
| C12 | Basic (pH 11) | 30 days | ~108 | ~90 | ~16.7% |
| C18 | Basic (pH 11) | 30 days | ~110 | ~102 | ~7.3% |
Note: A larger decrease in contact angle indicates greater degradation of the monolayer.
Experimental Protocols
Protocol 1: Formation of this compound Monolayer on a Titanium Oxide Surface
-
Substrate Preparation:
-
Sonciate the titanium oxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen or argon.
-
For enhanced hydroxylation, treat the substrate with UV-ozone for 10 minutes immediately prior to deposition.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the solvent is of high purity.
-
-
Monolayer Deposition:
-
Immerse the cleaned and dried substrate into the this compound solution in a sealed container to prevent solvent evaporation.
-
Incubate for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Perform a brief sonication (1-2 minutes) in fresh ethanol.
-
Dry the coated substrate with a stream of dry nitrogen or argon.
-
-
Post-Deposition Annealing (Optional but Recommended):
-
Place the coated substrate in a vacuum oven or a tube furnace under an inert atmosphere (e.g., argon).
-
Heat to 120°C for 24 hours.
-
Allow to cool to room temperature before removal.
-
Protocol 2: Evaluation of Monolayer Stability in an Aqueous Solution
-
Initial Characterization:
-
Characterize the freshly prepared monolayer using the following techniques:
-
Contact Angle Goniometry: Measure the static water contact angle at multiple points on the surface to assess hydrophobicity and uniformity.
-
X-ray Photoelectron Spectroscopy (XPS): Obtain survey and high-resolution spectra to confirm the elemental composition and the presence of phosphorus.
-
Atomic Force Microscopy (AFM): Image the surface topography to assess monolayer coverage and smoothness.
-
-
-
Aqueous Immersion:
-
Immerse the coated substrates in the aqueous solution of interest (e.g., phosphate-buffered saline, cell culture medium) at a controlled temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 hr, 6 hrs, 24 hrs, 3 days, 7 days), remove a substrate from the solution.
-
Gently rinse the substrate with deionized water and dry with a stream of dry nitrogen.
-
-
Post-Immersion Characterization:
-
Repeat the characterization techniques from step 1 on the aged samples.
-
Compare the results to the initial characterization to quantify the extent of monolayer degradation. A decrease in the water contact angle, a reduction in the phosphorus signal in XPS, and an increase in surface roughness in AFM are all indicators of monolayer degradation.
-
Visualizations
References
Common issues and solutions in the synthesis of Hexylphosphonic acid.
Welcome to the technical support center for the synthesis of Hexylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is a two-step process. The first step involves the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, typically diethyl hexylphosphonate. This is followed by the hydrolysis of the ester to yield the final this compound.[1][2][3][4][5][6][7]
Q2: What are the typical starting materials for the Michaelis-Arbuzov reaction to produce the precursor for this compound?
A2: The typical starting materials are a trialkyl phosphite (B83602), most commonly triethyl phosphite, and an n-hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane (B118524).[1][2] 1-iodohexane is generally more reactive than 1-bromohexane, which in turn is more reactive than 1-chlorohexane.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Researchers may encounter several challenges, including:
-
Exothermic Reaction: The Michaelis-Arbuzov reaction can be highly exothermic and may lead to a runaway reaction if not properly controlled.[8]
-
Side Reactions: The formation of byproducts can reduce the yield and complicate purification.
-
Incomplete Hydrolysis: The hydrolysis of the intermediate phosphonate ester may not go to completion, resulting in a mixture of the ester and the final acid.
-
Product Purification: this compound is often a sticky, hygroscopic solid that can be challenging to purify and handle.[9]
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the Michaelis-Arbuzov reaction and the hydrolysis can be effectively monitored using ³¹P NMR spectroscopy.[4][10][11][12][13][14][15][16][17][18][19][20] The disappearance of the starting triethyl phosphite peak (around +139 ppm) and the appearance of the diethyl hexylphosphonate peak (around +30-33 ppm) indicate the progress of the first step. For the hydrolysis step, the shift of the phosphonate peak to the this compound peak (around +35-40 ppm, can be pH-dependent) signifies the conversion.[14][17] Thin Layer Chromatography (TLC) can also be a useful tool for monitoring the reaction progress.
Troubleshooting Guides
Michaelis-Arbuzov Reaction: Synthesis of Diethyl Hexylphosphonate
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | - Low reaction temperature.- Impure or wet reagents. | - Gradually increase the reaction temperature, typically to 150-160 °C.[1]- Ensure starting materials (1-bromohexane and triethyl phosphite) are pure and anhydrous. |
| Reaction is too vigorous / Runaway reaction | - The reaction is highly exothermic.[8]- Rate of addition of alkyl halide is too fast. | - Control the reaction temperature using an oil bath and a condenser.- Add the 1-bromohexane dropwise to the heated triethyl phosphite to maintain a steady reaction rate. |
| Presence of multiple products in ³¹P NMR | - Formation of diethyl ethylphosphonate as a byproduct.[4]- Unreacted starting material. | - This can occur if the ethyl group from triethyl phosphite participates in the reaction. Using a higher boiling alkyl halide can sometimes minimize this.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. |
Hydrolysis of Diethyl Hexylphosphonate
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Insufficient acid concentration or reaction time. | - Use concentrated hydrochloric acid (e.g., 6-12 M) and reflux for an adequate duration (can be several hours).[21]- Alternatively, use bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis for a milder and often more efficient hydrolysis.[21] |
| Low Yield of this compound | - Incomplete hydrolysis.- Loss of product during workup. | - Confirm complete hydrolysis via ³¹P NMR.- this compound has some water solubility. During aqueous workup, ensure thorough extraction with a suitable organic solvent. |
| Final product is a sticky oil or difficult to crystallize | - Presence of residual solvent or impurities.- Hygroscopic nature of the product.[9] | - Dry the product under high vacuum.- Attempt recrystallization from a suitable solvent system (e.g., water/acetone or water/acetonitrile).[9]- Convert the phosphonic acid to its salt (e.g., sodium or cyclohexylammonium salt) which may be more crystalline and less hygroscopic.[9] |
Experimental Protocols
Step 1: Synthesis of Diethyl Hexylphosphonate via Michaelis-Arbuzov Reaction
Materials:
-
1-Bromohexane
-
Triethyl phosphite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite.
-
Heat the triethyl phosphite to 150-160 °C with stirring.
-
Add 1-bromohexane dropwise from the dropping funnel to the heated triethyl phosphite over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady temperature.
-
After the addition is complete, continue to heat the reaction mixture at 150-160 °C for an additional 2-4 hours, or until ³¹P NMR analysis indicates the complete consumption of triethyl phosphite.
-
The byproduct, ethyl bromide, will distill out of the reaction mixture during the reaction.
-
After cooling to room temperature, the crude diethyl hexylphosphonate can be purified by vacuum distillation.
| Parameter | Value |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 70-90% |
Step 2: Hydrolysis of Diethyl Hexylphosphonate to this compound
Method A: Acid Hydrolysis with HCl
Materials:
-
Diethyl hexylphosphonate
-
Concentrated Hydrochloric Acid (e.g., 12 M)
Procedure:
-
In a round-bottom flask, add diethyl hexylphosphonate and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Continue refluxing for 8-12 hours, or until ³¹P NMR analysis shows the complete disappearance of the diethyl hexylphosphonate peak.
-
After cooling, remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Method B: Hydrolysis with Bromotrimethylsilane (TMSBr)
Materials:
-
Diethyl hexylphosphonate
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
Dissolve diethyl hexylphosphonate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add an excess of bromotrimethylsilane (TMSBr) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours to complete the hydrolysis.
-
Remove the methanol under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.[9]
| Parameter | Method A (HCl) | Method B (TMSBr) |
| Reaction Temperature | ~110 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 8-12 hours | 13-26 hours |
| Typical Yield | >90% | >95% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 7. This compound 95 4721-24-8 [sigmaaldrich.com]
- 8. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H15O3P | CID 312552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. trilinkbiotech.com [trilinkbiotech.com]
- 20. soc.chim.it [soc.chim.it]
- 21. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid gel formation when using phosphonic acids in nanoparticle synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in nanoparticle synthesis: the prevention of gel formation when using phosphonic acids as capping or functionalizing agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gel formation when using phosphonic acids in nanoparticle synthesis?
A1: A primary cause of gel formation is the creation of poly(phosphonic acid anhydride) by-products. This occurs when phosphonic acid molecules self-condense under certain reaction conditions, particularly at elevated temperatures, forming a macroscopic gel that can entrap the nanoparticles.
Q2: How does the structure of the phosphonic acid ligand influence gel formation and nanoparticle stability?
A2: The structure of the phosphonic acid ligand plays a crucial role. Key factors include:
-
Binding Mode: Phosphonic acids can bind to nanoparticle surfaces through one (monodentate), two (bidentate), or three (tridentate) of their oxygen atoms. Multidentate binding (bidentate and tridentate) is generally stronger and leads to more stable nanoparticle coatings.[1]
-
Number of Anchoring Groups: Bisphosphonates, which possess two phosphonic acid groups, can form more robust attachments to the nanoparticle surface through chelation, significantly enhancing stability compared to monophosphonates.[1]
-
Alkyl Chain Length: Longer alkyl chains on the phosphonic acid can improve stability through increased van der Waals interactions between adjacent molecules on the nanoparticle surface.[1]
Q3: Can the choice of solvent impact gel formation?
A3: Yes, the solvent is a critical parameter. A solvent that is not optimal for the solubility and stability of the phosphonic acid-functionalized nanoparticles can lead to aggregation and potential gelation.[1] It is essential to choose a solvent in which both the nanoparticles and the phosphonic acid are stable and soluble. In some cases, a gradual solvent exchange to a more compatible solvent after functionalization can prevent aggregation.[1]
Q4: What is the role of pH in preventing gel formation?
A4: The pH of the reaction medium is a critical factor that influences both the surface charge of the nanoparticles and the ionization state of the phosphonic acid ligands. Drastic changes in pH, especially those bringing the nanoparticles close to their isoelectric point, can lead to instability and aggregation.[1] Maintaining a pH far from the isoelectric point of the functionalized nanoparticles helps maintain electrostatic repulsion and prevents aggregation.[1] For many metal oxide nanoparticles, acidic to neutral conditions (pH < 8) provide better colloidal stability when functionalized with phosphonic acids.[2]
Q5: Are there alternatives to phosphonic acids that are less prone to gel formation?
A5: Yes, mono-alkyl phosphinic acids are an excellent alternative. They exhibit an intermediate binding affinity, stronger than carboxylic acids but slightly weaker than phosphonic acids.[3] Crucially, they do not form the poly anhydride (B1165640) gels that are often problematic with phosphonic acids, leading to a cleaner reaction and easier purification of the nanoparticles.[3]
Troubleshooting Guide: Avoiding Gel Formation
This guide addresses common issues encountered during nanoparticle synthesis with phosphonic acids and provides actionable solutions.
| Symptom | Possible Causes | Solutions |
| Formation of a thick, gel-like substance during the reaction. | 1. Poly(phosphonic acid anhydride) formation: This is a common side reaction with phosphonic acids, especially at high temperatures. | 1. Use Mono-alkyl Phosphinic Acids: Substitute phosphonic acids with mono-alkyl phosphinic acids, which do not form these anhydride gels.[3] 2. Control Temperature: Lower the reaction temperature to disfavor the self-condensation of phosphonic acids. 3. Optimize Reagent Addition: Add the phosphonic acid solution slowly to the nanoparticle dispersion to avoid high local concentrations. |
| Nanoparticle aggregation and precipitation after adding phosphonic acid. | 1. Incomplete Surface Coverage: Insufficient phosphonic acid concentration or reaction time can leave exposed nanoparticle surfaces that are prone to aggregation.[1] 2. pH-Induced Instability: The addition of acidic phosphonic acid can lower the pH of the solution, bringing the nanoparticles to their isoelectric point where they are least stable.[1] 3. Solvent Incompatibility: The solvent may not be suitable for the newly functionalized nanoparticles.[1] | 1. Optimize Phosphonic Acid Concentration: Increase the concentration of the phosphonic acid to ensure complete surface coverage.[1] 2. Increase Reaction Time/Temperature: Allow for a longer reaction time or moderately increase the temperature to promote efficient binding, but be mindful of the risk of anhydride formation.[1] 3. pH Adjustment: Buffer the nanoparticle suspension or adjust the pH to be far from the isoelectric point of the functionalized nanoparticles to maintain electrostatic repulsion.[1] 4. Use a Co-stabilizer: A shorter, inert co-ligand can be used to fill gaps in the phosphonic acid layer and prevent aggregation.[1] 5. Solvent Exchange: Gradually exchange the solvent to one that is more compatible with the functionalized nanoparticles.[1] |
| Instability of functionalized nanoparticles over time or in different media. | 1. Weak Binding: The phosphonic acid may be weakly adsorbed (physisorbed) rather than strongly chemically bound (chemisorbed) to the nanoparticle surface.[1] 2. Ligand Desorption: Changes in the environment, such as pH or solvent, can lead to the desorption of the phosphonic acid layer. | 1. Annealing: A post-functionalization annealing step can promote the formation of more stable, covalent bonds.[1] 2. Use Bisphosphonates: These offer more robust anchoring to the surface due to their ability to chelate.[1] 3. Cross-linking: If the phosphonic acid ligands have reactive tail groups, a cross-linking step can create a more stable, networked layer on the surface.[1] |
Quantitative Data Summary
The following tables provide quantitative data to aid in the selection of ligands and reaction conditions.
Table 1: Comparison of Ligand Binding Affinity
| Nanocrystal | Ligand 1 | Ligand 2 | Equilibrium Constant (K) | Observation | Reference |
| HfO₂, CdSe, ZnS | Monoalkyl Phosphinate | Oleylphosphonate | ~ 2 | Equilibrium reached, favoring phosphonate (B1237965) binding. | [3] |
Note: This indicates that while phosphonic acids bind more strongly, phosphinic acids can still effectively functionalize nanocrystal surfaces and exist in a dynamic equilibrium with phosphonates.[3]
Table 2: Nanoparticle Stability with Different Ligands
| Nanoparticle System | Medium | Stability Duration | Observations | Reference |
| Multi-phosphonic acid PEG-coated metal oxides | Protein-rich cell culture media | > months | Resilient coating, long-term stability. | [4] |
| Mono-phosphonic acid PEG-coated metal oxides | Protein-rich cell culture media | < 1 week | Mitigated stability. | [4] |
| Carboxyl-PEG-phosphoric acid-stabilized Fe₃O₄ | Various harsh aqueous environments | Not specified | Extremely high stability. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Phosphonic Acid Functionalization of Metal Oxide Nanoparticles to Minimize Aggregation
This protocol provides a general framework. Optimization of concentration, time, and temperature is crucial for each specific system.
-
Nanoparticle Dispersion:
-
Disperse the as-synthesized metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) in a suitable solvent (e.g., ethanol, toluene) through sonication to achieve a well-dispersed suspension.[1]
-
-
Phosphonic Acid Solution Preparation:
-
Prepare a solution of the desired phosphonic acid in the same solvent. The concentration should be optimized for your specific nanoparticle system.[1]
-
-
Functionalization Reaction:
-
Slowly add the phosphonic acid solution to the nanoparticle dispersion while stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 12-24 hours) at a controlled temperature (e.g., room temperature to moderately elevated).
-
-
Washing:
-
After the reaction, wash the functionalized nanoparticles to remove excess, unbound phosphonic acid. This is typically done by repeated centrifugation and redispersion in a fresh solvent. Three to five washing cycles are usually sufficient.[1]
-
-
Drying/Redispersion:
-
The final washed nanoparticles can be dried under vacuum or redispersed in a solvent of choice for storage and further applications.[1]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Gel Formation
Caption: A troubleshooting workflow to diagnose and resolve gel formation.
Diagram 2: Chemical Pathways Leading to Gel Formation and Its Prevention
Caption: Reaction pathways illustrating gel formation and its prevention.
References
Technical Support Center: Enhancing Hexylphosphonic Acid Coating Adhesion on Metal Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the adhesion of hexylphosphonic acid (HPA) coatings on various metal substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound coatings, leading to poor adhesion.
Issue 1: Poor or Inconsistent Coating Adhesion
Symptoms: The HPA coating delaminates easily, flakes off, or shows inconsistent adhesion across the substrate surface when subjected to adhesion tests like the tape test, pull-off test, or scratch test.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Substrate Cleaning | Surface contaminants are a primary reason for poor adhesion.[1][2] Implement a rigorous cleaning protocol. For most metal oxides, this involves sonication in a sequence of solvents such as acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with an inert gas.[1] |
| Improper Surface Activation | The formation of a strong bond between this compound and the metal substrate relies on the presence of surface hydroxyl groups.[3] For substrates with a less reactive native oxide layer, consider a pre-treatment step like UV/ozone or oxygen plasma exposure for 5-10 minutes to ensure a fully hydroxylated surface.[1] |
| Incorrect Coating Application Technique | Inconsistent application can lead to variations in coating thickness and adhesion.[2] Ensure the substrate is fully and evenly immersed in the HPA solution. For consistent results, consider automated processes over manual application.[4] |
| Environmental Contamination | Exposure to humidity or airborne contaminants during the coating process can interfere with monolayer formation.[4][5] Whenever possible, perform the deposition process in a controlled environment like a glovebox or a desiccator.[1] |
| Degraded Phosphonic Acid Solution | The quality of the HPA solution is critical. Ensure that the this compound and the solvent are of high purity and that the solvent is anhydrous.[1] Prepare fresh solutions for each experiment to avoid degradation and contamination. |
Issue 2: Inconsistent Surface Properties of the Coating
Symptoms: The HPA-coated substrate exhibits variable contact angles, a patchy appearance under microscopy, or inconsistent performance in subsequent applications.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Roughness | A highly irregular or rough surface can prevent the formation of a well-ordered and complete monolayer.[1] Depending on the application, consider mechanical polishing or electropolishing to achieve a smoother substrate surface before cleaning and activation. |
| Presence of Water in Solvent | Water in the solvent can significantly impact the morphology and ordering of the self-assembled monolayer (SAM).[1] Use anhydrous solvents and handle them in a dry environment to prevent moisture absorption. |
| Sub-optimal Immersion Time | Insufficient immersion time may not allow for the formation of a complete, densely packed monolayer. Conversely, excessively long immersion times can sometimes lead to the formation of multilayers. A typical immersion time is 16-24 hours at room temperature.[1] |
| Ineffective Rinsing | An aggressive rinsing procedure can remove the desired monolayer, while inadequate rinsing may leave behind physisorbed multilayers.[1] Gently rinse the coated substrate with the same fresh, anhydrous solvent used for the deposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the adhesion of this compound to metal substrates?
A1: this compound (HPA) adheres to metal substrates through the formation of a self-assembled monolayer (SAM). This process is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface. A condensation reaction occurs between the phosphonic acid group (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface, resulting in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[3] The long hexyl chains of the HPA molecules then align through van der Waals interactions, creating a densely packed and ordered monolayer.[3]
Q2: Which metal substrates are suitable for this compound coatings?
A2: Phosphonic acids, including HPA, can form stable SAMs on a wide range of materials that possess a native oxide layer with surface hydroxyl groups.[3] This includes metals such as aluminum and its alloys, stainless steel,[6][7] titanium and its alloys,[3] copper,[8] and zirconium.[7]
Q3: How can I improve the ordering and stability of the this compound coating?
A3: A post-deposition thermal annealing step can significantly enhance the adhesion and ordering of the HPA layer.[1][9] This process promotes the formation of covalent bonds with the substrate. A typical annealing procedure involves heating the coated substrate to 120-150°C for 1-2 hours in an inert atmosphere (e.g., nitrogen or argon).[1] However, be aware that excessive temperatures can lead to the decomposition of the phosphonic acid.[1]
Q4: What is the optimal concentration for the this compound solution?
A4: The optimal concentration can vary depending on the solvent and substrate. However, a common starting point for forming a self-assembled monolayer is a 1 mM solution of this compound in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or ethanol.[1] For certain applications on copper, concentrations ranging from 1-30 mM have been used.[8]
Q5: How can I measure the adhesion of my this compound coating?
A5: Several methods can be used to quantitatively or qualitatively assess the adhesion of thin films. Common techniques include:
-
Pull-off Test: This method applies a tensile force normal to the substrate to pull the coating off and measures the force required for detachment.[10]
-
Scratch Test: A stylus with a rounded tip is drawn across the coating with an increasing load until the film is removed. The critical load at which the film fails is a measure of adhesion.
-
Peel Test: This technique involves peeling a strip of the coating from the substrate and measuring the force required. It is often used for less-adherent films.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the application and characterization of phosphonic acid coatings.
Table 1: Recommended Parameters for this compound Coating Application
| Parameter | Recommended Value | Metal Substrate Examples | Source(s) |
| HPA Concentration | 1 mM - 30 mM | Aluminum, Copper, Stainless Steel | [1][8] |
| Solvent | Anhydrous Tetrahydrofuran (THF), Ethanol | General | [1] |
| Immersion Time | 16 - 24 hours | General | [1] |
| Deposition Temperature | Room Temperature | General | [1][6] |
| Annealing Temperature | 120 - 150 °C | General | [1] |
| Annealing Time | 1 - 2 hours | General | [1] |
Table 2: Adhesion Strength of Coatings on Metal Substrates (Illustrative Examples)
| Coating System | Substrate | Adhesion Test Method | Adhesion Strength | Source(s) |
| Electroless Copper | Unclad Resin | Peel Test | 1.03 - 1.43 kgf/cm | [11] |
| Epoxy Coating with Phosphoric Acid Treatment | Rusted Steel | Pull-off Test | up to 11.63 MPa | [12] |
| Copper | Polyimide Film | 90° Peel Test | up to 7.8 N/cm | [13] |
Experimental Protocols
Protocol 1: Substrate Preparation and this compound Coating Application
-
Substrate Cleaning: a. Sonicate the metal substrate in acetone for 15 minutes.[1] b. Sonicate the substrate in isopropanol for 15 minutes.[1] c. Sonicate the substrate in deionized water for 15 minutes.[1] d. Dry the substrate under a stream of dry nitrogen or argon.[1] e. (Optional) For enhanced surface activation, treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes.[1]
-
This compound Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF). b. Ensure the this compound is of high purity and the solvent is anhydrous to prevent inconsistencies.[1]
-
Self-Assembled Monolayer (SAM) Formation: a. Immerse the cleaned substrate in the this compound solution for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[1]
-
Rinsing: a. Remove the substrate from the HPA solution. b. Gently rinse the substrate with fresh, anhydrous THF to remove any physisorbed molecules.[1] c. Dry the substrate again under a stream of dry nitrogen or argon.
-
Thermal Annealing (Optional but Recommended): a. Place the HPA-coated substrate in a tube furnace or on a hotplate under an inert atmosphere (e.g., nitrogen or argon).[1] b. Heat the substrate to 120-150°C for 1-2 hours. The optimal temperature and time may vary depending on the substrate.[1] c. Allow the substrate to cool to room temperature under the inert atmosphere.
Protocol 2: Adhesion Characterization by Tape Test (Qualitative)
-
Materials: Pressure-sensitive adhesive tape (e.g., ASTM D3359 standard tape).
-
Procedure: a. Firmly apply a strip of the adhesive tape over the coated area. b. Press the tape down to ensure intimate contact with the coating, avoiding air bubbles. c. Rapidly pull the tape off at a 90-degree angle to the substrate.
-
Evaluation: a. Examine the tape and the substrate for any signs of the coating being removed. b. The amount of coating removed provides a qualitative measure of adhesion.
Visualizations
Caption: Experimental workflow for HPA coating on metal substrates.
Caption: Troubleshooting flowchart for poor HPA coating adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. bostik.com [bostik.com]
- 3. benchchem.com [benchchem.com]
- 4. unicheminc.com [unicheminc.com]
- 5. training.soudal.co.nz [training.soudal.co.nz]
- 6. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. nmfrc.org [nmfrc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Optimizing Hexylphosphonic Acid SAMs on Silicon Oxide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing temperature for hexylphosphonic acid (HPA) self-assembled monolayers (SAMs) on silicon oxide surfaces. This resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and quantitative data to facilitate successful SAM fabrication.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formation and annealing of this compound SAMs on silicon oxide.
Q1: After deposition and annealing, the contact angle of my this compound SAM is lower than expected, suggesting a disordered or incomplete monolayer. What could be the cause?
A1: A low water contact angle is a primary indicator of a poor-quality SAM. Several factors could be responsible:
-
Inadequate Substrate Cleaning: The presence of organic residues or particulate matter on the silicon oxide surface will impede the formation of a uniform SAM. Ensure a thorough cleaning procedure is followed.
-
Moisture Contamination: Water in the deposition solvent can lead to the formation of phosphonic acid aggregates in the solution and on the surface, resulting in a disordered and incomplete monolayer. It is crucial to use anhydrous solvents and perform the deposition in a low-humidity environment.
-
Suboptimal Annealing Temperature or Time: An annealing temperature that is too low may not provide sufficient energy to promote the covalent bonding of the phosphonic acid headgroups to the silicon oxide surface. Conversely, a temperature that is too high could lead to thermal degradation of the monolayer. The annealing time is also critical; insufficient time may not allow for the complete formation of a well-ordered layer.
-
Incorrect Solution Concentration: The concentration of the this compound solution can influence the quality of the SAM. Concentrations that are too high may lead to the formation of multilayers that are not strongly bound to the surface.
Q2: I observe islands or aggregates on the surface of my SAM when imaging with Atomic Force Microscopy (AFM). How can I achieve a more uniform monolayer?
A2: The formation of islands or aggregates is a common issue, often stemming from the deposition process.
-
Deposition Method: The "Tethering by Aggregation and Growth" (T-BAG) method is designed to minimize aggregation by slowly lowering the solvent level.[1] If you are using a simple immersion method, consider switching to the T-BAG protocol.
-
Solvent Evaporation Rate: During the T-BAG process, a slow and controlled solvent evaporation rate is crucial for forming a uniform monolayer. Rapid evaporation can lead to the formation of aggregates.
-
Rinsing Procedure: After deposition and before annealing, a gentle rinse with a fresh, anhydrous solvent is necessary to remove physisorbed molecules. An aggressive rinsing step can disrupt the monolayer.
Q3: The adhesion of my this compound SAM to the silicon oxide surface is poor, and the monolayer is easily removed during subsequent processing steps. How can I improve adhesion?
A3: Poor adhesion is a strong indicator that the covalent linkage between the phosphonic acid headgroup and the silicon oxide surface has not been effectively formed.
-
Annealing is Crucial: The annealing step is critical for forming stable Si-O-P covalent bonds.[1] Without proper annealing, the molecules are likely only physisorbed and can be easily removed.
-
Verify Annealing Temperature and Duration: For longer-chain phosphonic acids like octadecylphosphonic acid (ODPA), an annealing temperature of 140°C for an extended period (e.g., 48 hours) has been shown to be effective.[2] While the optimal temperature for the shorter this compound may vary, this provides a good starting point. It is recommended to perform a systematic study of annealing temperatures (e.g., 120°C, 140°C, 160°C) and durations to find the optimal conditions for your specific system.
-
Surface Hydroxylation: The density of hydroxyl (-OH) groups on the silicon oxide surface is critical for the binding of the phosphonic acid headgroups. A pre-treatment step, such as an oxygen plasma or piranha solution cleaning, can increase the surface hydroxyl concentration and improve SAM adhesion.
Experimental Protocols
This section provides a detailed methodology for the formation and annealing of this compound SAMs on silicon oxide using the Tethering by Aggregation and Growth (T-BAG) method.[1][2]
1. Substrate Preparation (Silicon Oxide)
-
Cut silicon wafers with a native oxide layer into the desired sample size (e.g., 1 cm x 1 cm).
-
Clean the substrates by sonicating for 15 minutes each in a sequence of high-purity solvents: acetone, isopropanol, and deionized water.
-
Dry the substrates under a stream of dry nitrogen or argon.
-
To enhance surface hydroxylation, treat the substrates with an oxygen plasma for 5 minutes or immerse them in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of dry nitrogen or argon.
2. SAM Deposition (T-BAG Method)
-
Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (B95107) (THF).
-
Place the cleaned silicon oxide substrate vertically in a beaker containing the this compound solution.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a covered beaker or a chamber with controlled airflow) over several hours. The slow receding of the solvent meniscus across the substrate surface facilitates the formation of a uniform monolayer.
-
Once the solvent has completely evaporated, gently rinse the substrate with fresh anhydrous THF to remove any physisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen or argon.
3. Annealing
-
Place the substrate in a clean oven or tube furnace.
-
Heat the substrate to the desired annealing temperature. Based on literature for longer-chain phosphonic acids, a starting temperature of 140°C is recommended.[1][2]
-
Anneal for a specified duration. A starting point of 24-48 hours is suggested.[2]
-
To optimize the annealing process, it is recommended to systematically vary the temperature (e.g., 120°C, 140°C, 160°C) and time, and characterize the resulting SAM at each step to determine the optimal conditions for this compound.
-
After annealing, allow the substrate to cool down to room temperature slowly.
Quantitative Data
The following table summarizes key quantitative data for phosphonic acid SAMs on silicon oxide, with a focus on this compound where available. The optimal annealing temperature for this compound is a parameter that often requires experimental optimization.
| Parameter | This compound (C6) | Octadecylphosphonic Acid (ODPA - C18) | Reference |
| Annealing Temperature | Optimization Recommended (Starting Point: 140°C) | 140°C | [1][2] |
| Annealing Time | Optimization Recommended (Starting Point: 24-48h) | 48h | [2] |
| Water Contact Angle | Not explicitly found for optimized SAM | ~105-110° | [3] |
| Monolayer Thickness | Not explicitly found | ~2.4 nm (ellipsometry) | [2] |
| Tilt Angle | Not explicitly found | ~37° | [2] |
Visualizing the Workflow and a Key Signaling Pathway
To aid in the understanding of the experimental process and the underlying chemical interactions, the following diagrams are provided.
Caption: Experimental workflow for the fabrication of this compound SAMs on silicon oxide.
Caption: Simplified reaction pathway for the covalent attachment of this compound to silicon oxide.
References
Technical Support Center: Overcoming Solubility Challenges of Hexylphosphonic Acid in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Hexylphosphonic acid in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
This compound possesses an amphiphilic nature. It has a polar phosphonic acid head group (-P(O)(OH)₂), which is hydrophilic, and a non-polar hexyl (C₆H₁₃-) tail, which is hydrophobic. This dual character leads to low solubility in purely non-polar solvents like hexane (B92381) or toluene (B28343) because the polar head group has unfavorable interactions with the non-polar solvent molecules. While the hexyl tail is compatible with non-polar solvents, the strong hydrogen bonding and high polarity of the phosphonic acid group dominate its solubility behavior, making it prefer more polar environments. Some sources even describe long-chain alkylphosphonic acids as being only slightly or sparingly soluble in organic solvents.[1][2][3][4][5]
Q2: What is the general solubility profile of long-chain alkylphosphonic acids?
Long-chain alkylphosphonic acids, such as octylphosphonic and dodecylphosphonic acid, are generally described as being slightly or sparingly soluble in both organic solvents and water.[1][2][3][4][5] Their solubility in water can be increased by neutralization to form phosphonate (B1237965) salts at neutral to high pH.[4][5] For organic solvents, their solubility is limited, particularly in non-polar media.
Q3: Can temperature be used to significantly increase the solubility of this compound in non-polar solvents?
Increasing the temperature generally increases the solubility of solids in liquids. For a related compound, phenylphosphonic acid, its solubility in various organic solvents increases with a rise in temperature.[6][7] Therefore, heating the solvent during dissolution can be a viable strategy to increase the amount of dissolved this compound. However, the extent of this effect in non-polar solvents may be limited, and the compound may precipitate out upon cooling. It is crucial to determine the temperature-solubility profile for your specific solvent system.
Q4: Are there any alternative solvents that might work better than common non-polar solvents?
While the goal is to dissolve this compound in non-polar solvents, using a co-solvent can be an effective strategy. A small amount of a more polar solvent, such as an alcohol (e.g., isopropanol), can be added to the non-polar solvent. This co-solvent can interact with the polar phosphonic acid head group, breaking the intermolecular hydrogen bonds and facilitating the dissolution of the entire molecule in the non-polar medium. The choice and concentration of the co-solvent need to be optimized to ensure it does not negatively impact downstream applications.
Troubleshooting Guide
Issue 1: this compound does not dissolve in a non-polar solvent (e.g., hexane, toluene) at room temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the mixture while stirring. Many organic compounds show increased solubility at higher temperatures. Be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Use a Co-solvent: Add a small amount of a polar co-solvent, such as isopropanol (B130326) or ethanol, dropwise to the mixture while stirring. This can help to solvate the polar phosphonic acid head group. Start with a very small percentage (e.g., 1-5% v/v) and gradually increase if necessary.
-
Sonication: Use an ultrasonic bath to provide energy to the system, which can help to break up the solid particles and enhance dissolution.
-
Formation of an Amine Salt: Convert the this compound to its triethylammonium (B8662869) salt. This salt is often more soluble in non-polar organic solvents. See the detailed protocol below.
-
-
Logical Workflow for Troubleshooting Dissolution:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: The dissolved this compound precipitates out of the non-polar solvent upon cooling or standing.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound dissolved.
-
Increase Co-solvent Concentration: If a co-solvent was used, a slight increase in its concentration might be necessary to keep the compound in solution at a lower temperature.
-
Use a Different Non-Polar Solvent: The solubility of this compound can vary between different non-polar solvents. If you are using hexane, consider trying toluene or chloroform, as they have slightly higher polarity and may better solvate the compound.
-
Check for Purity: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using high-purity materials.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in non-polar solvents in the literature, the following table provides data for a structurally related compound, Phenylphosphonic acid, to offer a general reference.[6][7] The solubility of this compound is expected to be lower in these solvents due to the more non-polar nature of the hexyl group compared to the phenyl group, which can engage in pi-pi interactions.
Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Organic Solvents at Different Temperatures
| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
Data sourced from a study by He et al. (2016).[6][7]
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Non-Polar Solvent
This protocol is adapted from the static analytical method used for determining the solubility of phenylphosphonic acid.[7]
1. Apparatus Setup:
-
A jacketed glass vessel (e.g., 50 mL) connected to a circulating water bath for temperature control.
-
A magnetic stirrer and stir bar.
-
A calibrated thermometer.
-
Analytical balance.
2. Procedure:
-
Equilibrate the jacketed vessel to the desired temperature using the circulating water bath.
-
Add a known volume (e.g., 20 mL) of the non-polar solvent to the vessel.
-
Add an excess amount of this compound to the solvent. "Excess" means that undissolved solid should be visible even after prolonged stirring.
-
Seal the vessel to prevent solvent evaporation.
-
Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibrium is reached, stop stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature changes that could cause precipitation. Use a syringe filter to remove any fine solid particles.
-
Accurately weigh the collected sample of the saturated solution.
-
Evaporate the solvent from the sample under reduced pressure or in a fume hood.
-
Weigh the remaining solid (the dissolved this compound).
-
Calculate the solubility in terms of g/100 mL or mole fraction.
3. Experimental Workflow Diagram:
Caption: Workflow for determining the solubility of this compound.
Protocol 2: Formation of Triethylammonium Salt of this compound for Enhanced Solubility
This protocol outlines the in-situ formation of the triethylammonium salt of this compound to improve its solubility in non-polar solvents.
1. Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
The desired non-polar solvent (e.g., toluene, chloroform)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying, if necessary)
-
Magnetic stirrer and stir bar
-
Glassware (e.g., round-bottom flask, dropping funnel)
2. Procedure:
-
In a clean, dry round-bottom flask, suspend the desired amount of this compound in the non-polar solvent.
-
While stirring the suspension at room temperature, add triethylamine dropwise. A 1:1 molar ratio of this compound to triethylamine is a good starting point.
-
Continue stirring the mixture. The formation of the triethylammonium salt should result in the dissolution of the solid. The reaction is typically exothermic.
-
If the solid does not fully dissolve, gentle warming can be applied.
-
Once the solution is clear, it can be used for your application. If any residual water is a concern (as triethylamine can contain traces of water), the solution can be dried over anhydrous sodium sulfate or magnesium sulfate and then filtered.
3. Signaling Pathway of Salt Formation for Enhanced Solubility:
Caption: Formation of a soluble salt to overcome insolubility.
References
- 1. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. N-OCTYLPHOSPHONIC ACID CAS#: 4724-48-5 [m.chemicalbook.com]
- 4. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]
- 5. N-DODECYLPHOSPHONIC ACID CAS#: 5137-70-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Best practices for storing and handling Hexylphosphonic acid to prevent degradation.
This guide provides best practices for the storage and handling of Hexylphosphonic acid to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated area.[1][2] For long-term stability, storage in a cool, dark place is recommended.[3] Some suppliers suggest ambient room temperature, not exceeding 25°C, and away from direct sunlight.[4][5] The compound is known to be deliquescent, meaning it can absorb moisture from the air, so a dry environment is critical.[5]
Q2: What materials are incompatible with this compound?
A2: Avoid storing this compound with strong bases and oxidizing agents.[1][3] It is also advisable to avoid excess heat.[1] Some sources indicate that it may be corrosive to certain metals.[3][4]
Q3: My this compound has been exposed to air for a short period. Is it still usable?
A3: this compound is deliquescent and will absorb moisture from the atmosphere.[5] Brief exposure may not lead to significant degradation for all applications, but it is crucial to minimize air exposure. If the material appears clumpy or has changed in appearance, this may indicate moisture absorption. For sensitive experiments, using a fresh, unopened container is recommended. Always ensure the container is tightly sealed immediately after use.
Q4: I suspect my this compound has degraded. What are the potential degradation products?
A4: Under conditions of excessive heat or thermal decomposition, this compound can break down to produce carbon monoxide (CO), carbon dioxide (CO2), and various oxides of phosphorus.[1] While specific studies on this compound are limited, related phosphonate (B1237965) compounds can undergo photodegradation in the presence of UV light and hydrolytic degradation (cleavage of the P-O-R bond) when exposed to moisture and acid.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption due to improper storage or handling. | Discard the reagent as its purity may be compromised. Review your storage and handling procedures to ensure containers are tightly sealed and stored in a dry environment. |
| Inconsistent experimental results | Degradation of the reagent due to exposure to incompatibles (e.g., bases, oxidizers) or adverse conditions (e.g., heat, light). | Use a fresh vial of this compound for your experiments. Ensure that the reagent does not come into contact with incompatible substances during your experimental workflow. |
| Difficulty in dissolving the solid | The product is a solid and may require appropriate solvents. Water solubility is limited. | Refer to the product's technical datasheet for information on suitable solvents. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Temperature | Ambient room temperature (under 25°C) | [4][5] |
| Atmosphere | Dry, well-ventilated area | [1][2] |
| Container | Tightly closed, original packaging | [1][2][3] |
| Light | Store in a dark place, away from direct sunlight | [3][5] |
| Incompatibles | Strong bases, oxidizing agents, excess heat, moisture | [1][3][5] |
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Aliquot this compound into several vials under an inert atmosphere (e.g., argon or nitrogen) to serve as baseline (T=0) and stressed samples.
-
Stress Conditions: Expose the vials to various conditions:
-
Heat: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity: Place vials in a humidity chamber (e.g., 75% RH).
-
Light: Expose vials to a photostability chamber with controlled UV and visible light.
-
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each stress condition.
-
Analysis: Analyze the T=0 and stressed samples using techniques such as:
-
HPLC-MS: To identify and quantify the parent compound and any potential degradation products.
-
FTIR: To detect changes in functional groups.
-
Karl Fischer Titration: To quantify water content.
-
-
Data Evaluation: Compare the purity and degradation profiles of the stressed samples to the T=0 sample to determine the rate of degradation under different conditions.
Visualizations
Caption: Best practices for storing and handling this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 7. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexylphosphonic Acid Surface Treatments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with surfaces treated with hexylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: How stable is a this compound self-assembled monolayer (SAM) on a metal oxide surface?
A1: this compound forms a robust self-assembled monolayer (SAM) on a variety of metal oxide surfaces. The stability is primarily due to the strong covalent bonds formed between the phosphonate (B1237965) headgroup and the metal oxide (M-O-P). The P-O anchor bond to the substrate is remarkably stable, in some cases withstanding temperatures as high as 800°C.[1][2] The degradation of the monolayer is more commonly initiated by the breakdown of the alkyl chains at elevated temperatures (typically between 200 and 350°C) or due to oxidation.[1]
Q2: Can the this compound SAM be removed or the surface regenerated?
A2: Yes, it is possible to remove the this compound SAM and regenerate the surface. The most common methods involve chemical treatments that cleave the bond between the phosphonic acid and the surface. These methods include hydrolysis under acidic or basic conditions, and in some cases, UV irradiation can also induce degradation.[3][4][5][6]
Q3: What factors can influence the stability of my this compound treated surface during experiments?
A3: Several factors can affect the stability of your treated surface:
-
pH of the solution: Stability can vary with pH. While phosphonate SAMs often show good stability in acidic and neutral aqueous solutions, they can be more susceptible to hydrolysis and desorption under basic conditions.[7][8]
-
Temperature: High temperatures can lead to the degradation of the alkyl chain of the this compound, even if the bond to the surface remains intact.[1][9]
-
Solvent Exposure: While stable in many common organic solvents, prolonged exposure to certain solvents, especially in combination with elevated temperatures, could potentially affect the monolayer's integrity.[10]
-
UV Exposure: Ultraviolet radiation can cause degradation of the organic components of the SAM.[6][11]
Q4: I am seeing a loss of hydrophobicity on my treated surface. What could be the cause?
A4: A decrease in hydrophobicity, often measured by a lower water contact angle, typically indicates a degradation or partial removal of the this compound monolayer. This could be due to several reasons:
-
Incomplete Monolayer Formation: The initial surface treatment may not have resulted in a densely packed monolayer.
-
Hydrolysis: Exposure to moisture, particularly under basic conditions, can lead to the hydrolysis of the M-O-P bonds, causing the molecules to detach from the surface.[11][12]
-
Mechanical Abrasion: Physical scratching or aggressive cleaning can damage the monolayer.
-
Contamination: Adsorption of contaminants from the environment or experimental solutions can alter the surface properties.
Troubleshooting Guides
Issue 1: Inconsistent Surface Properties After Treatment
-
Problem: You observe variability in surface characteristics (e.g., contact angle, protein binding) across a single sample or between different batches.
-
Possible Causes & Solutions:
-
Inadequate Substrate Cleaning: Contaminants on the substrate can prevent the formation of a uniform SAM.
-
Solution: Implement a rigorous and consistent cleaning protocol for your specific substrate material before treatment. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) or plasma/UV-ozone treatment to create a fresh, reactive oxide layer.[13]
-
-
Impure this compound or Solvent: Impurities can co-adsorb on the surface, leading to a disordered monolayer.
-
Solution: Use high-purity this compound and anhydrous solvents for the treatment solution.
-
-
Sub-optimal Deposition Conditions: Time, temperature, and concentration can affect the quality of the SAM.
-
Issue 2: Surface Regeneration for Re-use or Further Modification
-
Problem: You need to remove the this compound layer to restore the original surface or to apply a different surface modification.
-
Solution: Based on the robust nature of the phosphonate bond, a chemical treatment is typically required.
-
Method 1: Basic Hydrolysis:
-
Method 2: Acidic Hydrolysis:
-
Method 3: UV Irradiation:
-
Exposure to UV light, particularly in the presence of water and potentially a catalyst like iron, can degrade the phosphonate molecules.[6] This can be a less aggressive method for sensitive substrates.
-
-
-
Verification of Removal: After any regeneration attempt, it is crucial to verify the removal of the this compound layer. This can be done using surface-sensitive techniques such as:
-
X-ray Photoelectron Spectroscopy (XPS): Look for the disappearance of the Phosphorus (P 2p) peak.
-
Water Contact Angle Measurement: A significant decrease in the contact angle towards the value of the bare substrate indicates the removal of the hydrophobic alkyl chains.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of characteristic vibrational modes for the P-O-Metal and alkyl C-H stretches confirms removal.
-
Data Summary
The stability of phosphonic acid self-assembled monolayers is highly dependent on the environmental conditions. The following table summarizes the general stability under various stressors.
| Stressor | Condition | General Stability of Phosphonate SAM | Reference(s) |
| Thermal | In vacuum or inert atmosphere | Stable up to ~500-800°C (P-O-Metal bond) | [1][9] |
| In air | Alkyl chain degradation can occur at 200-350°C | [1] | |
| Chemical | Acidic aqueous solution (pH 3) | Generally high stability | [7][8] |
| Neutral aqueous solution (DI water) | High stability | [8][10] | |
| Basic aqueous solution (pH 11) | Lower stability, potential for hydrolysis | [7][8] | |
| Organic Solvents | Generally stable in common organic solvents | [10] | |
| Radiation | UV light | Can induce degradation, especially with moisture | [6][11] |
Experimental Protocols
Protocol 1: Formation of a this compound SAM on a Titanium Alloy (Ti-6Al-4V) Surface
This protocol is adapted from a general procedure for forming phosphonic acid SAMs on titanium surfaces.[14]
-
Substrate Preparation:
-
Use coupons or screws of Ti-6Al-4V.
-
Clean the substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates thoroughly with a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol. Ensure the acid is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried titanium alloy samples in the this compound solution in a sealed container to prevent solvent evaporation.
-
Allow the deposition to proceed for 24 hours at room temperature.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the samples from the solution.
-
Rinse the samples thoroughly with fresh solvent to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the samples again under a stream of nitrogen.
-
-
Optional Annealing:
-
To potentially increase the stability of the monolayer, the coated samples can be annealed in an oven. A typical condition is 140°C for 24-48 hours.[14]
-
Protocol 2: Regeneration of a Surface via Basic Hydrolysis
This protocol provides a general guideline for removing a this compound SAM. Optimization will be required.
-
Solution Preparation:
-
Prepare a 0.1 M to 1 M aqueous solution of potassium carbonate (K₂CO₃).
-
-
Monolayer Removal:
-
Immerse the this compound-treated substrate in the potassium carbonate solution.
-
Gently agitate the solution or use a magnetic stirrer at room temperature.
-
The required immersion time can vary from a few hours to overnight, depending on the desired degree of removal.
-
-
Rinsing and Drying:
-
Remove the substrate from the basic solution.
-
Rinse thoroughly with deionized water to remove any residual salt.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Verification:
-
Characterize the surface using XPS, water contact angle measurements, or FTIR to confirm the removal of the monolayer.
-
Visualizations
Caption: Workflow for surface treatment with this compound and subsequent regeneration.
Caption: Binding of this compound to a metal oxide surface and its removal via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hajim.rochester.edu [hajim.rochester.edu]
- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the performance of Hexylphosphonic acid as a surfactant.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Hexylphosphonic acid as a surfactant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a surfactant?
This compound (HPA) is a phosphonic acid derivative with a hexyl alkyl chain, giving it amphiphilic properties.[1] It is utilized as a surfactant and capping agent in various applications, including the dispersion of multi-walled carbon nanotubes and the surface modification of nanoparticles like barium titanate.[1] Its unique structure, featuring a hydrophilic phosphonic acid head group and a hydrophobic hexyl tail, allows it to modify surface properties, enhance hydrophobicity, and stabilize formulations.[2]
Q2: What are the key chemical and physical properties of this compound?
This compound is a solid at room temperature with a melting point range of 97-103 °C.[1] It has a molecular weight of 166.16 g/mol and the chemical formula C₆H₁₅O₃P.[1] While its solubility in pure water is limited, its salts can exhibit greater aqueous solubility.
Q3: How does pH affect the performance of this compound as a surfactant?
Q4: How does temperature influence the surfactant properties of this compound?
Temperature can affect the solubility of this compound and its aggregation behavior. For many surfactants, an increase in temperature can lead to a decrease in the critical micelle concentration (CMC) up to a certain point, after which the CMC may increase. This is due to changes in the hydration of the hydrophilic headgroup and the disruption of structured water around the hydrophobic tail.[4] It is important to consider the Krafft temperature, below which the surfactant may exist as crystalline precipitates rather than forming micelles.[5]
Q5: How do electrolytes (salts) impact the performance of this compound?
The presence of electrolytes in the solution can significantly influence the performance of ionic surfactants like deprotonated this compound. The addition of salts can lower the CMC. This is because the electrolyte ions can screen the electrostatic repulsion between the charged headgroups, facilitating micelle formation at lower concentrations.[4] However, high concentrations of certain cations, especially divalent and trivalent ones, can lead to the precipitation of phosphonate (B1237965) salts, reducing the effective surfactant concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Surfactant Performance (e.g., variable surface tension reduction) | 1. Purity of this compound: Impurities can significantly alter surface activity. 2. Contamination: Trace impurities in the solvent or on glassware. 3. pH fluctuations: Small changes in pH can alter the ionization state of the phosphonic acid headgroup. | 1. Purification: Ensure the this compound used is of high purity. Recrystallization or other purification methods may be necessary. 2. Cleanliness: Use high-purity water and meticulously clean all glassware. 3. Buffering: Use a suitable buffer system to maintain a constant pH throughout the experiment. |
| Precipitation of the Surfactant | 1. Low Solubility: The concentration used may exceed the solubility of this compound at the experimental temperature and pH. 2. Presence of Multivalent Cations: Divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can form insoluble salts with phosphonates. 3. Temperature below Krafft Point: The experimental temperature is too low for micelle formation, leading to crystallization. | 1. Adjust pH: Increase the pH to deprotonate the phosphonic acid and form more soluble salts. 2. Use a Chelating Agent: If multivalent cations are unavoidable, consider adding a chelating agent to sequester them. 3. Increase Temperature: Conduct experiments at temperatures above the Krafft point of the specific this compound salt. |
| Poor Emulsion or Dispersion Stability | 1. Incorrect Surfactant Concentration: Concentration may be too far below or above the optimal range for stabilization. 2. Incompatible Oil Phase: The properties of the oil phase may not be well-matched with the surfactant. 3. Insufficient Homogenization: The energy input to create the emulsion or dispersion may be inadequate. | 1. Concentration Optimization: Perform a concentration series to determine the optimal surfactant concentration. 2. Formulation Adjustment: Consider the hydrophile-lipophile balance (HLB) required for your specific system and if this compound is a suitable choice. 3. Optimize Homogenization: Increase the time or intensity of mixing/sonication. |
| Difficulty in Determining the Critical Micelle Concentration (CMC) | 1. Broad Micellar Transition: The transition to micelle formation may not be sharp, leading to a poorly defined inflection point. 2. Impure Surfactant: Impurities can cause a gradual change in surface tension rather than a sharp break at the CMC. 3. Inappropriate Measurement Technique: The chosen method may not be sensitive enough for the system. | 1. Data Analysis: Use appropriate fitting models to determine the CMC from the inflection point of the surface tension vs. log(concentration) plot. 2. Purify Surfactant: Use highly purified this compound. 3. Alternative Methods: Consider using alternative techniques such as conductivity measurements (for the salt form) or fluorescence spectroscopy with a hydrophobic probe.[6] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the procedure for determining the CMC of this compound in an aqueous solution using a tensiometer.
Materials:
-
High-purity this compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer salts (if pH control is needed)
-
Calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the desired aqueous medium (e.g., buffered water) to prepare a concentrated stock solution. Gentle heating and stirring may be required to aid dissolution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a wide range of concentrations, both below and above the expected CMC.
-
Tensiometer Calibration and Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure solvent (blank).
-
Starting with the most dilute solution, measure the surface tension of each prepared concentration. Ensure temperature equilibrium is reached for each measurement.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot should show a region where surface tension decreases linearly with log C, followed by a region where the surface tension remains relatively constant.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.[7]
-
Protocol 2: Evaluation of Emulsion Stability
This protocol provides a method for assessing the ability of this compound to stabilize an oil-in-water emulsion.
Materials:
-
This compound
-
High-purity water
-
Oil phase (e.g., a non-polar organic solvent like dodecane (B42187) or a relevant oil for the application)
-
Homogenizer (e.g., high-speed blender or sonicator)
-
Graduated cylinders or test tubes
-
Microscope
Procedure:
-
Prepare the Aqueous Phase: Dissolve a known concentration of this compound in the aqueous phase. Adjust the pH if necessary.
-
Prepare the Emulsion:
-
In a suitable container, combine the aqueous phase and the oil phase at a specific ratio (e.g., 80:20 water:oil).
-
Homogenize the mixture at high speed for a set period (e.g., 2-5 minutes) to form an emulsion.
-
-
Stability Assessment:
-
Transfer the emulsion to a graduated cylinder or test tube and seal it.
-
Observe the emulsion at regular intervals (e.g., 1, 6, 24, 48 hours) for signs of instability, such as creaming, coalescence, or phase separation. Record the height of any separated layers.
-
For a more detailed analysis, take a small sample of the emulsion at different time points and observe the droplet size and distribution under a microscope. An increase in average droplet size over time indicates instability.
-
Visualizations
Caption: Key factors influencing the surfactant performance of this compound.
Caption: Experimental workflow for CMC determination by surface tension measurement.
References
- 1. This compound 95 4721-24-8 [sigmaaldrich.com]
- 2. hiyka.com [hiyka.com]
- 3. benchchem.com [benchchem.com]
- 4. jsirjournal.com [jsirjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
Troubleshooting guide for inconsistent results in nanoparticle dispersion with Hexylphosphonic acid.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when using Hexylphosphonic acid for nanoparticle dispersion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stabilizes nanoparticle dispersions?
This compound is a surface-active agent that adsorbs onto the surface of nanoparticles. The phosphonic acid headgroup forms a strong coordinate bond with metal atoms on the surface of many metal and metal oxide nanoparticles.[1] The hexyl tail, a non-polar alkyl chain, then extends into the surrounding solvent. This creates a protective layer that prevents nanoparticles from aggregating through two primary mechanisms:
-
Steric Hindrance: The alkyl chains create a physical barrier that prevents nanoparticles from getting close enough to each other for attractive forces (like van der Waals forces) to cause aggregation.
-
Electrostatic Repulsion: Depending on the pH of the medium, the phosphonic acid headgroups can be deprotonated, imparting a negative surface charge to the nanoparticles. This leads to electrostatic repulsion between particles, further enhancing dispersion stability.[2][3]
Q2: What are the critical factors influencing the stability of nanoparticle dispersions with this compound?
Several factors can significantly impact the quality and stability of your nanoparticle dispersion:
-
Concentration of this compound: Insufficient concentration can lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can aggregate.[4] Conversely, an excessively high concentration might lead to the formation of micelles or multilayers on the nanoparticle surface, which can also induce instability.
-
pH of the Dispersion: The pH of the solvent affects the surface charge of both the nanoparticles and the this compound.[2][5] At a pH below the pKa of the phosphonic acid, the headgroup will be protonated, reducing electrostatic repulsion. The optimal pH for dispersion is typically one that ensures a high surface charge (high absolute zeta potential).
-
Ionic Strength of the Medium: High salt concentrations can compress the electrical double layer around the nanoparticles, shielding the surface charge and reducing electrostatic repulsion.[2][3] This can lead to aggregation, even at an optimal pH.
-
Solvent Choice: The solvent must be compatible with both the nanoparticle and the this compound. The hexyl tail is hydrophobic, so this compound is most effective in non-polar or moderately polar organic solvents. For aqueous dispersions, the short hexyl chain may not provide sufficient steric stabilization alone, and co-stabilizers or surface modification might be necessary.[4]
-
Nanoparticle Material and Surface Chemistry: The binding affinity of this compound varies for different nanoparticle materials. It generally binds strongly to metal oxides like TiO₂, Fe₃O₄, and ZnO.[6][7] The cleanliness and pre-existing surface ligands on the nanoparticles can also affect the binding of this compound.
Q3: How can I characterize the stability of my nanoparticle dispersion?
Several techniques are commonly used to assess the quality and stability of nanoparticle dispersions:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. A narrow size distribution with a small average diameter indicates a good dispersion. An increase in the average size or the appearance of multiple peaks suggests aggregation.
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A high absolute zeta potential value (typically > |30| mV) indicates strong electrostatic repulsion and a stable dispersion.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and aggregation state.
-
UV-Vis Spectroscopy: For some nanoparticles (e.g., plasmonic nanoparticles like gold or silver), changes in the surface plasmon resonance peak can indicate aggregation.
-
Sedimentation Test: A simple visual inspection of the dispersion over time. A stable dispersion will remain homogeneous, while an unstable one will show signs of sedimentation or precipitation.
Troubleshooting Guide
Issue 1: Nanoparticles Aggregate Immediately Upon Addition of this compound
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Ensure the solvent is compatible with the hydrophobic hexyl chains. For aqueous solutions, consider a co-solvent or a longer-chain phosphonic acid. |
| pH Shock | The addition of acidic this compound can drastically lower the pH, bringing the nanoparticles to their isoelectric point where they are least stable.[4] Buffer the nanoparticle suspension or adjust the pH of the this compound solution before addition. |
| Insufficient Mixing | Local high concentrations of this compound can cause localized aggregation. Add the this compound solution dropwise while vigorously stirring or sonicating the nanoparticle suspension. |
Issue 2: Nanoparticles Aggregate After an Initial Good Dispersion
| Possible Cause | Recommended Solution |
| Incomplete Surface Coverage | The concentration of this compound may be too low, or the reaction time was insufficient for complete surface binding.[4] Increase the concentration of this compound or allow for a longer incubation time with gentle agitation. |
| Desorption of Ligand | The binding of this compound may be reversible, especially with changes in temperature or solvent. Consider a post-functionalization annealing step to promote stronger, more stable bonds.[4] |
| High Ionic Strength | The dispersion medium may have a high salt concentration, leading to a reduction in electrostatic repulsion.[2] If possible, use a lower ionic strength buffer or dialyze the dispersion to remove excess salts. |
| Photochemical Degradation | Some nanoparticle-ligand systems can be sensitive to light. Store the dispersion in the dark or in amber vials. |
Issue 3: Inconsistent Dispersion Results Between Batches
| Possible Cause | Recommended Solution |
| Variability in Nanoparticle Stock | The surface chemistry and cleanliness of the nanoparticles may vary between batches. Ensure a consistent synthesis and purification protocol for the nanoparticles. |
| Inconsistent Sonication | The energy delivered during sonication can significantly impact the dispersion quality.[8] Standardize the sonication parameters (power, time, pulse sequence, and sample cooling). |
| Variability in Reagent Purity | The purity of the this compound and the solvent can affect the dispersion. Use high-purity reagents. |
| Environmental Factors | Temperature and humidity can influence the dispersion process. Perform experiments in a controlled environment. |
Quantitative Data Summary
The following table provides example data on the effect of this compound concentration and pH on the dispersion of TiO₂ nanoparticles in an organic solvent. Note: These are representative values and the optimal conditions for your specific system may vary.
| This compound Concentration (mM) | pH | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | 4 | 250.3 | 0.45 | -5.2 |
| 0.5 | 4 | 120.1 | 0.21 | -15.8 |
| 1.0 | 4 | 55.6 | 0.15 | -28.4 |
| 2.0 | 4 | 60.2 | 0.18 | -32.1 |
| 1.0 | 2 | 180.5 | 0.35 | +2.1 |
| 1.0 | 7 | 48.9 | 0.12 | -45.3 |
| 1.0 | 9 | 95.7 | 0.28 | -55.6 |
Experimental Protocols
Protocol 1: General Dispersion of Nanoparticles with this compound
This protocol provides a general guideline for dispersing metal oxide nanoparticles in an organic solvent using this compound.
-
Nanoparticle Suspension Preparation:
-
Weigh 10 mg of the nanoparticle powder into a clean, dry glass vial.
-
Add 10 mL of a suitable organic solvent (e.g., toluene, chloroform, or ethanol).
-
Briefly vortex the mixture to wet the powder.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in the same solvent at a concentration of 10 mM.
-
-
Dispersion Procedure:
-
Place the nanoparticle suspension in a bath sonicator or use a probe sonicator.
-
While sonicating, add the desired volume of the this compound stock solution to achieve the final target concentration (e.g., 1 mM).
-
Continue to sonicate for 15-30 minutes. To prevent overheating, which can affect stability, the vial can be placed in an ice bath during sonication.
-
After sonication, allow the dispersion to equilibrate at room temperature for at least 1 hour with gentle stirring.
-
-
Characterization:
-
Characterize the resulting dispersion using DLS and Zeta Potential measurements to assess the hydrodynamic diameter, polydispersity, and surface charge.
-
For visual confirmation of dispersion quality, TEM analysis can be performed.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent nanoparticle dispersion.
Caption: Mechanism of nanoparticle stabilization by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of environmental conditions (pH, ionic strength, and electrolyte type) on the surface charge and aggregation of silver nanoparticles suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Optimizing the reaction time for the synthesis of Hexylphosphonic acid.
Welcome to the Technical Support Center for the synthesis of Hexylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction times and overall success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Two-Step Michaelis-Arbuzov Reaction and Hydrolysis: This is a widely used method that first involves the reaction of a trialkyl phosphite (B83602) (commonly triethyl phosphite) with a hexyl halide (e.g., 1-bromohexane) to form a diethyl hexylphosphonate intermediate. This intermediate is then hydrolyzed, typically under acidic conditions, to yield this compound.[1][2][3]
-
Direct Synthesis via Free-Radical Addition: This method involves the direct addition of phosphorous acid to an olefin, such as 1-hexene, in the presence of a free-radical initiator.[4]
Q2: My Michaelis-Arbuzov reaction to form diethyl hexylphosphonate is very slow. What are the common causes and how can I speed it up?
A2: Slow reaction rates in the Michaelis-Arbuzov reaction can be attributed to several factors:
-
Low Reactivity of the Alkyl Halide: The reactivity of the alkyl halide is crucial. The general order of reactivity is R-I > R-Br > R-Cl.[2][5] If you are using 1-chlorohexane, consider switching to 1-bromohexane (B126081) or 1-iodohexane.
-
Insufficient Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[2][6]
-
Steric Hindrance: While less of an issue with a primary halide like 1-bromohexane, significant steric bulk on either the phosphite or the alkyl halide can slow the reaction.[2]
-
Lack of Catalyst: The use of Lewis acids such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃) can significantly accelerate the reaction, often allowing it to proceed at room temperature.[7]
Q3: The hydrolysis of my diethyl hexylphosphonate is taking a very long time. How can I optimize this step?
A3: Prolonged hydrolysis times are a common challenge. Here are some optimization strategies:
-
Acid Concentration: The hydrolysis is typically acid-catalyzed. Using concentrated hydrochloric acid (HCl) is a common practice.[3]
-
Temperature: Refluxing the reaction mixture is standard procedure to increase the rate of hydrolysis.[3]
-
Microwave Irradiation: Microwave-assisted hydrolysis can dramatically reduce reaction times, in some cases from hours to minutes.[8]
-
Alternative Reagents: While acidic hydrolysis is most common, other methods like using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis can also be effective and may proceed under milder conditions.[8]
Q4: What are the common side products I should be aware of during the synthesis of this compound?
A4: In the Michaelis-Arbuzov route, a potential side reaction is the reaction of the newly formed ethyl halide byproduct with the starting triethyl phosphite, which can lead to the formation of diethyl ethylphosphonate.[9] During the direct synthesis from 1-hexene, byproducts can include phosphonic acid anhydrides and phosphonic acid esters, especially at higher temperatures.[4]
Troubleshooting Guides
Michaelis-Arbuzov Reaction Troubleshooting
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Low reactivity of alkyl halide. | Switch from alkyl chloride to bromide or iodide. Increase reaction temperature. Use a Lewis acid catalyst (e.g., ZnBr₂). |
| Steric hindrance. | Ensure the use of a primary hexyl halide. Consider using a less bulky trialkyl phosphite if applicable. | |
| Reaction not reaching completion. | Increase the reaction time and monitor progress using TLC or ³¹P NMR. Use a slight excess of the trialkyl phosphite. | |
| Formation of Side Products | Reaction of ethyl halide byproduct with starting phosphite. | Use a trialkyl phosphite that generates a low-boiling byproduct (like trimethyl or triethyl phosphite) to facilitate its removal during the reaction. |
Hydrolysis of Diethyl Hexylphosphonate Troubleshooting
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | Ensure the use of concentrated HCl. Extend the reflux time and monitor the reaction progress. |
| Low reaction temperature. | Maintain a consistent reflux temperature. | |
| Slow Reaction Rate | Conventional heating method is slow. | Consider using a microwave reactor to significantly reduce the reaction time. |
| Product Degradation | Prolonged exposure to harsh acidic conditions at high temperatures. | While reflux is necessary, avoid excessively long reaction times once the reaction is complete. |
Data Presentation
Comparison of Reaction Conditions for Diethyl Hexylphosphonate Synthesis (Michaelis-Arbuzov)
| Method | Catalyst | Temperature | Typical Reaction Time | Typical Yield |
| Conventional Heating | None | 150-160°C | 2-4 hours | Good |
| Lewis Acid Catalyzed | ZnBr₂ (0.2 equiv) | Room Temperature | ~1 hour | Good to Excellent |
| Microwave Assisted | None | Varies | Minutes | High |
Note: Data is based on analogous reactions and general principles of the Michaelis-Arbuzov reaction.[2][7]
Comparison of Reaction Conditions for Hydrolysis of Diethyl Alkylphosphonates
| Method | Reagent | Temperature | Typical Reaction Time | Typical Yield |
| Conventional Heating | Concentrated HCl | Reflux (~100°C) | 8-24 hours | ~85-95% |
| Microwave Assisted | 1M HCl | 140°C | 0.5 hours | >90% |
Note: Data is based on analogous reactions for diethyl arylphosphonates and general knowledge of phosphonate (B1237965) hydrolysis.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction and Acid Hydrolysis
This two-step protocol is adapted from the synthesis of analogous long-chain alkylphosphonic acids.[3]
Step 1: Synthesis of Diethyl Hexylphosphonate
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromohexane (1 equivalent) and triethyl phosphite (1.2 - 1.5 equivalents).
-
Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl hexylphosphonate is a colorless oil.
Step 2: Hydrolysis of Diethyl Hexylphosphonate
-
Reactant Setup: To the crude or purified diethyl hexylphosphonate, add a significant excess of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the disappearance of the ester signal in ³¹P NMR. The hydrolysis is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture. The this compound may precipitate as a white solid upon cooling. The product can be purified by recrystallization from a suitable solvent like hexane.
Protocol 2: Direct Synthesis of this compound via Free-Radical Addition
This protocol is based on a general method for the reaction of phosphorous acid with olefins.[4]
-
Reactant Setup: In a suitable pressure reactor, combine phosphorous acid, 1-hexene, and a free-radical initiator (e.g., an azo compound like AIBN). The reaction can be carried out in a solvent like acetic acid or ethyl acetate, or neat in the melt of the phosphorous acid.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70°C and 130°C. The reaction is typically carried out under the pressure of the olefin (1-20 bar).
-
Workup: After the reaction, the mixture is cooled. Unreacted phosphorous acid can be removed by recrystallization. The solvent and initiator residues can be removed using a rotary evaporator.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to minimize impurities in the synthesis of Hexylphosphonic acid.
Welcome to the technical support center for the synthesis of Hexylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its synthesis, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: The most prevalent and robust method for synthesizing this compound involves a two-step process:
-
Michaelis-Arbuzov Reaction: This step forms the crucial carbon-phosphorus (C-P) bond. It involves the reaction of a trialkyl phosphite (B83602) (commonly triethyl phosphite) with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) to produce a diethyl hexylphosphonate intermediate.[1][2]
-
Hydrolysis or Dealkylation: The resulting phosphonate (B1237965) ester is then converted to the final phosphonic acid. This is typically achieved through acidic hydrolysis (e.g., with concentrated hydrochloric acid) or by using silylating agents like bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis (the McKenna procedure).[3][4]
Q2: My final this compound product is a sticky, oily substance instead of a solid. Why is this happening and how can I purify it?
A2: this compound, like many phosphonic acids with alkyl chains, can be hygroscopic and difficult to crystallize, often appearing as a sticky solid or oil.[4][5] This issue can be exacerbated by the presence of residual solvents or moisture.
For purification, consider the following options:
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system like ethanol/water or isopropanol/water can be effective.[5]
-
Chromatography: While challenging due to the high polarity of phosphonic acids, purification can be attempted using silica (B1680970) gel chromatography with highly polar eluents or by employing reverse-phase HPLC.[4]
-
Salt Formation: Converting the phosphonic acid to a salt (e.g., a sodium or triethylammonium (B8662869) salt) can often facilitate purification and result in a more manageable, crystalline solid.[5][6]
-
Lyophilization: Freeze-drying from a solvent like t-butanol can sometimes yield a more manageable fluffy powder instead of a sticky residue.[5]
Q3: How critical are anhydrous conditions during the synthesis?
A3: Maintaining anhydrous (water-free) conditions is crucial, particularly during the Michaelis-Arbuzov reaction and when handling the intermediate phosphonate ester.[7] Water can react with the phosphonate ester, leading to premature hydrolysis and the formation of undesired byproducts.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Michaelis-Arbuzov Reaction Step
If you are experiencing a low yield of diethyl hexylphosphonate, consult the following table for potential causes and troubleshooting steps.
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (starting materials remain) | Insufficient reaction temperature or time. | The Michaelis-Arbuzov reaction typically requires heating.[2] Ensure the reaction is heated appropriately (e.g., 120-130°C) and for a sufficient duration (can be several hours).[3] Monitor the reaction progress using techniques like ¹H-NMR or GC-MS. |
| Low reactivity of the alkyl halide. | The reactivity of alkyl halides follows the order I > Br > Cl.[8] Consider using 1-iodohexane (B118524) or 1-bromohexane for better reactivity. | |
| Formation of multiple phosphorus-containing byproducts | Reaction with the alkyl halide byproduct. | The ethyl halide generated during the reaction can compete with the hexyl halide. Using triethyl phosphite helps as the ethyl halide byproduct is volatile.[9] Ensure it is removed from the reaction mixture, for example, by distillation if the reaction setup allows. |
| Transesterification byproducts. | If alcohols are present as impurities in the reagents or solvents, they can lead to the formation of mixed phosphonate esters.[10] Ensure all reagents and solvents are anhydrous. |
Issue 2: Incomplete Hydrolysis to this compound
If the final product contains significant amounts of the diethyl hexylphosphonate intermediate, consider the following.
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of phosphonate ester in the final product | Insufficiently harsh hydrolysis conditions. | Direct hydrolysis of dialkyl phosphonates can be difficult and often requires prolonged heating with concentrated acid (e.g., refluxing with 12 M HCl for several hours).[3][4][11] |
| Insufficient reagent for dealkylation. | When using the McKenna procedure (TMSBr), ensure a sufficient molar excess of the reagent is used to completely react with both ester groups.[4] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Hexylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of the phosphonate ester intermediate.
Materials:
-
Triethyl phosphite
-
1-Bromohexane
-
Anhydrous toluene (B28343) (optional, as the reaction can often be run neat)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a dried round-bottom flask, add triethyl phosphite (1.0 equivalent).
-
Begin stirring and slowly add 1-bromohexane (1.0-1.1 equivalents).
-
Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct or by analytical techniques (GC-MS, NMR).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove any remaining volatile components under reduced pressure. The resulting crude diethyl hexylphosphonate can be purified by vacuum distillation, though it is often pure enough to be carried forward to the next step.[4]
Protocol 2: Hydrolysis of Diethyl Hexylphosphonate to this compound
This protocol outlines the conversion of the ester to the final acid using two common methods.
Method A: Acidic Hydrolysis
-
Place the crude diethyl hexylphosphonate in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid (e.g., 37% HCl, ~12 M).[4]
-
Heat the mixture to reflux and maintain for 6-12 hours.[11]
-
After cooling, remove the excess HCl and water under reduced pressure. An azeotropic distillation with toluene can help remove the final traces of water.[4]
-
The resulting crude this compound can be purified as described in the FAQ section.
Method B: McKenna Procedure (using TMSBr)
-
Dissolve the diethyl hexylphosphonate in a suitable anhydrous solvent like acetonitrile (B52724) or dichloromethane (B109758) in a dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add bromotrimethylsilane (TMSBr) (at least 2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by NMR or GC-MS).
-
Remove the solvent and excess TMSBr under reduced pressure.
-
To the resulting silylated intermediate, carefully add methanol (B129727). This will undergo methanolysis to form the phosphonic acid and volatile methoxytrimethylsilane.[4]
-
Remove the methanol and other volatile byproducts under reduced pressure to yield the crude this compound.
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and a troubleshooting decision tree.
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Corrosion Inhibition Performance of Hexylphosphonic Acid and Other Alkylphosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition properties of hexylphosphonic acid against other short- and long-chain alkylphosphonic acids, namely butylphosphonic acid, octylphosphonic acid, and dodecylphosphonic acid. The information is compiled from various experimental studies to assist researchers in selecting the appropriate corrosion inhibitor for their specific applications.
Executive Summary
Alkylphosphonic acids are effective corrosion inhibitors for various metals, forming self-assembled monolayers on the metal surface that act as a barrier to corrosive agents. The length of the alkyl chain plays a significant role in the inhibitor's performance. This guide presents a comparative analysis of the inhibition efficiency of this compound with other alkylphosphonic acids on different metal substrates, primarily steel and copper. The data is primarily derived from electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Data Presentation
The following table summarizes the quantitative data on the corrosion inhibition performance of various alkylphosphonic acids from the cited experimental studies.
| Inhibitor | Metal Substrate | Corrosive Medium | Inhibitor Concentration | Test Method | Inhibition Efficiency (%) | Key Findings & Citations |
| This compound | Copper | 0.1 M H₂SO₄ | 1-30 mM | EIS | Up to 95% | Forms a protective self-assembled monolayer. |
| Octylphosphonic Acid | Copper | 0.1 M H₂SO₄ | 1-30 mM | EIS | Up to 95% | Similar high inhibition efficiency to this compound on copper. |
| Decylphosphonic Acid | Copper | 0.1 M H₂SO₄ | 1-30 mM | EIS | Up to 95% | Demonstrates that longer alkyl chains also provide excellent protection on copper. |
| Octylphosphonic Acid (OPA) | Steel (S235JR) | Demineralized water | 18.8 mmol/L | Potentiodynamic Polarization | Good to Excellent | Showed comparable molar efficiency to a commercial inhibitor in demineralized water. |
| Butylphosphonic Acid (+ Zn²⁺) | Steel | Aqueous solution with Cl⁻ | Not specified | Not specified | Synergistic effect | The combination with zinc ions enhances the corrosion inhibition. |
Experimental Protocols
The data presented in this guide is primarily based on two key electrochemical techniques used to evaluate corrosion inhibition:
1. Potentiodynamic Polarization:
This technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive environment.
-
Working Electrode: The metal sample being tested (e.g., carbon steel, copper).
-
Reference Electrode: A stable electrode with a constant potential (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter Electrode: An inert material (e.g., platinum or graphite) to complete the electrical circuit.
-
Procedure: The potential of the working electrode is scanned in both the anodic (positive) and cathodic (negative) directions from its open circuit potential (OCP). The resulting current is measured.
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
where i_corr_uninhibited is the corrosion current density without the inhibitor and i_corr_inhibited is the corrosion current density with the inhibitor.
2. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies.
-
Setup: A three-electrode cell similar to that used in potentiodynamic polarization is employed.
-
Procedure: A small amplitude AC voltage signal is applied to the working electrode at different frequencies. The resulting AC current and phase shift are measured.
-
Data Analysis: The impedance data is often represented as Nyquist plots (imaginary vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine parameters such as:
-
Charge Transfer Resistance (R_ct): This is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion inhibition.
-
Double-Layer Capacitance (C_dl): This relates to the properties of the electrical double layer at the metal/electrolyte interface. A decrease in C_dl can indicate the adsorption of the inhibitor and the formation of a protective film.
-
-
Inhibition Efficiency Calculation: The IE% can also be calculated from the R_ct values:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
where R_ct_uninhibited is the charge transfer resistance without the inhibitor and R_ct_inhibited is the charge transfer resistance with the inhibitor.
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
A Head-to-Head Comparison: Hexylphosphonic Acid vs. Oleic Acid as Capping Agents for Quantum Dots
For researchers, scientists, and drug development professionals, the choice of capping agent is a critical determinant of quantum dot (QD) performance and applicability. This guide provides an in-depth, data-driven comparison of two prominent capping agents: hexylphosphonic acid (HPA) and oleic acid (OA), to inform the selection process for applications ranging from bioimaging to optoelectronics.
The surface chemistry of quantum dots dictates their stability, photoluminescence quantum yield (PLQY), and capacity for bioconjugation. Both HPA, a phosphonic acid, and OA, a carboxylic acid, are widely used to passivate the surface of QDs, preventing aggregation and enhancing their optical properties. However, fundamental differences in their binding mechanisms to the QD surface lead to significant variations in performance.
Performance at a Glance: HPA vs. OA
Experimental evidence and theoretical considerations indicate that phosphonic acids, including HPA, form more robust and stable linkages with the metal-rich surfaces of quantum dots compared to carboxylic acids like OA. This stronger binding affinity translates into improved stability and potentially higher quantum yields.
| Performance Metric | This compound (HPA) | Oleic Acid (OA) | Key Insights |
| Binding Affinity | Stronger ; forms more stable, multidentate bonds with the QD surface.[1] | Weaker ; typically forms monodentate or bidentate bonds. | NMR studies have shown that phosphonic acids can quantitatively replace oleic acid on the surface of CdSe quantum dots, indicating a significantly stronger binding affinity for the phosphonate (B1237965) headgroup.[1] |
| Photoluminescence Quantum Yield (PLQY) | Generally higher and more stable over time. | Can be high initially, but may decrease over time due to ligand desorption.[2] | The robust passivation layer formed by HPA is less prone to desorption, leading to fewer surface trap states and, consequently, a more stable and higher PLQY. |
| Colloidal Stability | Superior ; provides excellent long-term stability in both organic and, with modification, aqueous media. | Good in organic solvents, but can be susceptible to desorption in polar environments. | The stronger binding of HPA prevents aggregation and maintains the colloidal integrity of the QDs over a wider range of conditions and for longer durations. |
| Bioconjugation Potential | The phosphonate group itself is not readily functionalized, but the alkyl chain can be modified, or ligand exchange can be performed to introduce functional groups. | The carboxylic acid group can be directly activated for covalent coupling to biomolecules (e.g., via EDC/NHS chemistry). | While OA offers a more direct route for bioconjugation, the stability of HPA-capped QDs makes them a desirable platform for subsequent functionalization steps. |
| Particle Size & Distribution | Can promote the formation of highly monodisperse QDs. | A standard ligand for producing monodisperse QDs. | Both ligands are effective in controlling nanocrystal growth to achieve narrow size distributions. |
The Chemistry of Attachment: A Tale of Two Ligands
The difference in performance between HPA and OA stems from the nature of their interaction with the quantum dot surface, which is typically composed of metal atoms like cadmium or zinc.
As illustrated, the phosphonate headgroup of HPA can form multidentate bonds with the metal atoms on the QD surface, creating a more stable and robust capping layer. In contrast, the carboxylate group of oleic acid typically forms weaker monodentate or bidentate linkages.
Experimental Protocols
Synthesis of Oleic Acid-Capped CdSe/ZnS Quantum Dots
This protocol is a widely used hot-injection method for synthesizing high-quality, oleic acid-capped core/shell quantum dots.[3][4]
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Zinc acetate (B1210297) (Zn(OAc)₂)
-
Sulfur (S) powder
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Trioctylphosphine (TOP)
Procedure:
-
CdSe Core Synthesis:
-
A mixture of CdO and oleic acid in 1-octadecene is heated under argon to form a clear Cd-oleate solution.
-
Separately, a selenium precursor is prepared by dissolving selenium powder in trioctylphosphine.
-
The selenium precursor is rapidly injected into the hot Cd-oleate solution, leading to the nucleation and growth of CdSe cores. The reaction time and temperature are controlled to achieve the desired core size.
-
-
ZnS Shelling:
-
A zinc precursor is prepared by dissolving zinc acetate in oleic acid and 1-octadecene.
-
A sulfur precursor is prepared by dissolving sulfur in 1-octadecene.
-
The zinc and sulfur precursors are added dropwise to the CdSe core solution at a lower temperature to facilitate the growth of a ZnS shell.
-
The reaction is allowed to proceed for a set time to achieve the desired shell thickness.
-
-
Purification:
-
The reaction mixture is cooled, and the QDs are precipitated by adding a non-solvent like ethanol (B145695) or acetone.
-
The precipitated QDs are collected by centrifugation and redispersed in a nonpolar solvent like toluene (B28343) or hexane. This precipitation and redispersion process is repeated multiple times to remove excess reactants.
-
Synthesis of this compound-Capped CdSe/ZnS Quantum Dots
Due to the high affinity of phosphonic acids for the QD surface, HPA can be introduced either during the synthesis or via a post-synthetic ligand exchange.[1][5]
Method 1: Direct Synthesis
This method adapts the hot-injection synthesis by including HPA in the reaction mixture.
Materials:
-
Same as for OA-capped QDs, with the addition of this compound (HPA).
Procedure:
-
Precursor Preparation:
-
A cadmium precursor can be prepared by reacting CdO with HPA and oleic acid in 1-octadecene. The ratio of HPA to OA can be varied to control the final ligand composition.
-
The selenium, zinc, and sulfur precursors are prepared as described for the OA-capped QD synthesis.
-
-
Core/Shell Synthesis:
-
The synthesis proceeds via the hot-injection and shelling steps as outlined above. The presence of HPA from the start will lead to its incorporation into the final ligand shell.
-
Method 2: Ligand Exchange
This method involves replacing the original oleic acid ligands on pre-synthesized QDs with HPA.
Materials:
-
Purified oleic acid-capped CdSe/ZnS QDs
-
This compound (HPA)
-
A suitable solvent system (e.g., a mixture of a good solvent for the QDs like toluene and a solvent in which HPA is soluble).
Procedure:
-
Ligand Exchange Reaction:
-
The purified OA-capped QDs are dispersed in a suitable solvent.
-
A solution of HPA in a compatible solvent is added to the QD dispersion.
-
The mixture is stirred, often at a slightly elevated temperature, for several hours to facilitate the exchange of oleic acid with HPA on the QD surface.
-
-
Purification:
-
The HPA-capped QDs are purified by precipitation and redispersion to remove the displaced oleic acid and any excess HPA.
-
Bioconjugation Strategies
The ability to conjugate quantum dots to biomolecules is essential for many applications in drug development and diagnostics. The surface chemistry of the capping agent plays a pivotal role in the available bioconjugation strategies.
-
Oleic Acid-Capped QDs: The terminal carboxylic acid group of oleic acid provides a direct handle for covalent bioconjugation. The most common method is the use of carbodiimide (B86325) chemistry (e.g., EDC in the presence of NHS) to activate the carboxyl group for reaction with primary amines on proteins, peptides, or other biomolecules.
-
This compound-Capped QDs: The phosphonate headgroup of HPA is strongly bound to the QD surface and is not typically used for direct bioconjugation. However, HPA-capped QDs can be functionalized for bioconjugation through several routes:
-
Use of Bifunctional Phosphonic Acids: Synthesizing QDs with a mixture of HPA and a phosphonic acid that has a terminal functional group (e.g., an amine or a carboxyl group) allows for subsequent bioconjugation.
-
Ligand Exchange with Functional Ligands: A portion of the HPA ligands can be exchanged for other ligands that possess functional groups suitable for bioconjugation.
-
Encapsulation: The entire HPA-capped QD can be encapsulated within an amphiphilic polymer that presents functional groups for bioconjugation on its outer surface.
-
Conclusion
For applications demanding the highest levels of stability and robust photoluminescence, this compound presents a clear advantage over oleic acid as a capping agent for quantum dots. Its superior binding affinity to the QD surface results in a more durable passivation layer, which is crucial for maintaining the performance of the nanocrystals over time and under challenging conditions. While oleic acid offers a more straightforward route to bioconjugation, the enhanced stability of HPA-capped quantum dots makes them a more reliable platform for the development of advanced probes and nanomaterials, with bioconjugation achievable through well-established secondary functionalization strategies. The choice between HPA and OA will ultimately depend on the specific requirements of the application, balancing the need for ultimate stability with the desired synthetic pathway for functionalization.
References
- 1. Collection - Characterization of the Ligand Capping of Hydrophobic CdSeâZnS Quantum Dots Using NMR Spectroscopy - Chemistry of Materials - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Structural Properties of Oleic Acid-Capped CdSe/ZnS Quantum Dots in the Detection of Hg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing mixed phosphonic acid ligand capping on CdSe/ZnS quantum dots using ligand exchange and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of Hexylphosphonic acid against commercial corrosion inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Hexylphosphonic acid as a corrosion inhibitor against established commercial alternatives, namely Tolyltriazole for steel and Benzotriazole for copper. The information is compiled from various experimental studies to offer an objective analysis of their performance.
Executive Summary
This compound demonstrates significant potential as a corrosion inhibitor, particularly for copper in acidic environments, where it achieves high inhibition efficiencies. While direct quantitative data for its performance on mild steel in neutral chloride solutions is limited in publicly available literature, studies on similar long-chain phosphonic acids suggest a protective effect through the formation of self-assembled monolayers. Commercial inhibitors like Tolyltriazole and Benzotriazole are well-documented to provide excellent protection for steel and copper, respectively, in various corrosive media. This guide presents available quantitative data, detailed experimental methodologies for inhibitor evaluation, and visual representations of experimental workflows and inhibition mechanisms to aid in the comparative assessment.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and commercial corrosion inhibitors based on electrochemical studies. It is important to note that the experimental conditions can significantly influence the results, and direct comparisons should be made with caution when conditions differ.
Table 1: Corrosion Inhibition Performance on Mild Steel in 3.5% NaCl Solution
| Inhibitor | Concentration | Test Method | Corrosion Current Density (Icorr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| No Inhibitor | - | Potentiodynamic Polarization | 1.29 x 10⁻⁵ | - | [1] |
| Tolyltriazole | 0.01 M | Potentiodynamic Polarization & EIS | Not explicitly stated, but efficiency is high | >98 | [2] |
| This compound | Data Not Available in Searched Literature | - | - | - | - |
| Proxy: Undecenyl Phosphonic Acid | Self-Assembled Monolayer | Potentiodynamic Polarization | Lower than unprotected steel | Qualitatively high | [3] |
| Proxy: Fluorophosphonic Acid | Self-Assembled Monolayer | Potentiodynamic Polarization | Lower than unprotected steel | Qualitatively high | [3] |
Note: Due to the lack of specific data for this compound on mild steel in 3.5% NaCl, data for other long-chain phosphonic acids are presented as a proxy to illustrate the potential mechanism of action.
Table 2: Corrosion Inhibition Performance on Copper
| Inhibitor | Corrosive Medium | Concentration | Test Method | Inhibition Efficiency (%) | Reference |
| This compound | 0.1 M H₂SO₄ | 1-30 mM | Electrochemical Impedance Spectroscopy | Up to 95 | [4] |
| Benzotriazole | 3.5% NaCl | 1.0 x 10⁻⁴ M | Potentiodynamic Polarization & EIS | ~94 | [5] |
| Benzotriazole | Artificial Seawater | Varies | EIS & Polarization | High | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.
Potentiodynamic Polarization
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the anodic and cathodic behavior of the metal in the presence and absence of an inhibitor.
Methodology:
-
Electrode Preparation: Mild steel or copper specimens are used as the working electrode. The surface is typically abraded with a series of silicon carbide (SiC) papers of increasing grit size (e.g., up to 1200 grit), rinsed with deionized water and acetone, and then dried.[6]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[6]
-
Test Solution: The corrosive medium (e.g., 3.5% NaCl solution or 0.1 M H₂SO₄) is prepared with and without the desired concentration of the inhibitor.
-
Measurement:
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30 to 60 minutes.
-
A potential scan is then applied, typically from -250 mV to +250 mV with respect to the OCP, at a scan rate of 0.5 to 1 mV/s.[7]
-
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the protective inhibitor film on the metal surface by measuring the impedance of the electrochemical system over a range of frequencies.
Methodology:
-
Electrode and Cell Setup: The preparation of the working electrode and the electrochemical cell setup are the same as for potentiodynamic polarization.
-
Measurement:
-
The working electrode is immersed in the test solution (with or without inhibitor), and the OCP is allowed to stabilize.
-
A small amplitude sinusoidal AC voltage (typically 10 mV) is applied at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically presented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit to model the electrochemical interface. Key parameters include:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal-solution interface. A higher Rct value indicates better corrosion inhibition.
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl can indicate the adsorption of inhibitor molecules.
-
-
The inhibition efficiency (IE%) can be calculated from the Rct values:
IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
-
Visualizations
Experimental Workflow
A typical experimental workflow for evaluating corrosion inhibitors.
Signaling Pathways and Logical Relationships
Proposed corrosion inhibition mechanisms for phosphonic acids and triazoles.
References
A Comparative Analysis of Hexylphosphonic Acid and Silanes for Robust Surface Modification
For researchers, scientists, and drug development professionals, the choice of surface modification chemistry is a critical decision that dictates the performance, stability, and biocompatibility of a material. This guide provides a detailed, data-driven comparison of two prominent surface modification agents: Hexylphosphonic acid and silanes. While both are capable of functionalizing a variety of surfaces, their fundamental chemical differences lead to significant performance variations, particularly in aqueous and biological environments.
This comparison delves into the reaction mechanisms, hydrolytic and thermal stability, surface coverage, and biocompatibility of this compound and silanes. The information is supported by experimental data and detailed protocols to provide a comprehensive resource for selecting the most appropriate surface modification strategy.
At a Glance: Key Performance Differences
| Feature | This compound | Silanes (e.g., Alkylsilanes) |
| Primary Substrates | Metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃, ZrO₂), silicon wafers, glass | Silicon wafers, glass, metal oxides |
| Bonding Chemistry | Forms robust metal-oxygen-phosphorus (M-O-P) covalent bonds.[1][2] | Forms siloxane (Si-O-Si) bonds with surface hydroxyl groups and can self-polymerize.[3] |
| Hydrolytic Stability | High: Forms stable monolayers in aqueous environments, even at physiological pH, for extended durations.[4][5][6] | Lower: Prone to hydrolysis of the Si-O-Si bond, especially in alkaline or high-humidity conditions, which can lead to monolayer degradation.[4][5] |
| Thermal Stability | High: P-O-Metal bonds can be stable up to 800°C on some metal oxide surfaces.[7] On silicon, decomposition starts above 350°C.[7] | Lower: Onset of thermal desorption for an aminosilane (B1250345) on silicon can occur around 250°C.[7] |
| Surface Coverage | Can achieve high surface loading, often forming well-ordered, dense self-assembled monolayers (SAMs).[4][5][8] | Can form SAMs, but is susceptible to forming disordered multilayers and self-polymerization if not carefully controlled.[3][7] |
| Biocompatibility | Generally considered biocompatible; the stable nature of the monolayer is advantageous for biomedical applications.[5] | Biocompatibility can be influenced by the stability of the monolayer; zwitterionic silanes have been developed to improve hemocompatibility.[9][10][11] |
Visualizing the Chemistry: Reaction Mechanisms
The fundamental difference in how this compound and silanes interact with a hydroxylated surface is key to their performance variations.
Experimental Performance Data
Hydrolytic Stability
The stability of the surface modification in aqueous environments is a critical parameter for many applications. A comparative study on a Ti-6Al-4V alloy demonstrated the superior hydrolytic stability of phosphonate (B1237965) monolayers over siloxane monolayers.[4]
| Surface Modifier | Initial Surface Loading (nmol/cm²) | Remaining Surface Loading after 7 days at pH 7.5 | Stability |
| Alkylphosphonate | ~0.35 | Nearly identical to initial loading | High |
| Aminopropyl(triethoxy)silane (APTES) derived | ~0.06 | Virtually all cleaved | Poor |
Data synthesized from a study by Gawalt et al. on Ti-6Al-4V substrates.[4]
This data highlights the vulnerability of the Si-O bond to hydrolysis under physiological conditions, a key consideration for biomedical devices.[4][5]
Thermal Stability
The thermal stability of the monolayer is crucial for applications involving high-temperature processing.
| Surface Modifier | Substrate | Onset of Decomposition |
| Alkylphosphonic Acid (BPA) | Si | ~350°C |
| Aminopropyl(triethoxy)silane (APTES) | Si | ~250°C |
Data from a comparative thermal stability study by P. Ma et al.[7]
Phosphonic acid-based self-assembled monolayers (SAMs) on metal oxide surfaces have been shown to be robust and stable up to 800°C.[7]
Surface Energy Modification
Both this compound and silanes can be used to modify the surface energy of a substrate, typically to create a hydrophobic surface. The effectiveness of this modification is often assessed by measuring the water contact angle.
| Substrate | Modifying Agent | Water Contact Angle (°) |
| Silicon Wafer (hydrophilic) | Untreated | < 20° |
| Silicon Wafer | This compound | > 90° (expected) |
| Silicon Wafer | Hexylsilane | > 90° (expected) |
Expected values based on the hydrophobic nature of the hexyl chain.
While both can achieve hydrophobicity, the stability of this property over time in aqueous environments will be greater for the phosphonic acid-modified surface due to its higher hydrolytic stability.
Experimental Protocols
Reproducible surface modification requires well-defined experimental protocols. The following are generalized methods for surface modification with this compound and silanes, and for the characterization of the modified surfaces.
This compound Surface Modification Protocol
This protocol is a generalized procedure based on the "Tethering by Aggregation and Growth" (T-BAG) method.[8]
-
Substrate Preparation: The substrate (e.g., silicon wafer, titanium) is thoroughly cleaned to remove organic contaminants and to ensure a hydroxylated surface. This can be achieved using methods like piranha solution, UV/Ozone treatment, or oxygen plasma.
-
Solution Preparation: A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of an organic solvent like THF or ethanol (B145695) and water.
-
Deposition: The cleaned substrate is immersed in the this compound solution for a specific duration (e.g., 1-24 hours) at a controlled temperature. During this time, the phosphonic acid molecules self-assemble on the surface.[8]
-
Rinsing: The substrate is removed from the solution and rinsed thoroughly with fresh solvent to remove any non-adsorbed molecules.
-
Curing/Annealing: The coated substrate is often heated (annealed) to promote the formation of covalent M-O-P bonds, which significantly enhances the stability of the monolayer.[8]
Silane Surface Modification Protocol
Silanization can be performed from either a solution or vapor phase. The following is a generalized solution-phase deposition protocol.
-
Substrate Preparation: Similar to the phosphonic acid protocol, the substrate must be clean and hydroxylated.
-
Silane Solution Preparation: A dilute solution of the alkylsilane (e.g., 1-5% v/v) is prepared in a solvent like toluene (B28343) or a mixture of ethanol and water. For alkoxysilanes, the solution is often allowed to hydrolyze for a period before use.[12][13]
-
Deposition: The substrate is immersed in the silane solution for a set time (e.g., 30 minutes to a few hours) under controlled temperature and humidity.[14]
-
Rinsing: The substrate is rinsed with the solvent to remove excess silane.
-
Curing: The substrate is baked (e.g., at 110-120°C) to drive the condensation reaction, forming covalent bonds with the surface and cross-linking the silane layer.[15]
Surface Characterization Protocols
1. Water Contact Angle (WCA) Measurement:
-
Purpose: To determine the surface hydrophobicity/hydrophilicity and calculate surface energy.[16][17][18]
-
Methodology: A goniometer is used to deposit a small droplet of a probe liquid (e.g., deionized water) onto the modified surface. The angle formed between the droplet and the surface is measured.[18] To calculate surface energy, multiple probe liquids with known surface tensions are used (e.g., the Owens, Wendt, Rabel and Kaelble method).[17][19]
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the modifying layer.
-
Methodology: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to identify the elements present and their chemical states. For phosphonic acid modification, the presence of a P 2p signal confirms successful grafting. For silanes, an Si 2p signal is monitored.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present on the surface.
-
Methodology: The surface is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of chemical bonds is measured. For this compound, one would look for the disappearance of P-OH stretching bands and the appearance of P-O-M bands. For silanes, the formation of Si-O-Si and Si-O-M bonds can be monitored.
Decision-Making Guide
The choice between this compound and a silane for surface modification depends heavily on the substrate and the intended application environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. princeton.edu [princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article [specificpolymers.com]
- 7. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a zwitterionic silane and its application in the surface modification of silicon-based material surfaces for improved hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a Zwitterionic Silane and Its Application in the Surface Modification of Silicon-Based Material Surfaces f… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. gelest.com [gelest.com]
- 15. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 16. dropletlab.com [dropletlab.com]
- 17. plasticsdecorating.com [plasticsdecorating.com]
- 18. Surface energy - Wikipedia [en.wikipedia.org]
- 19. ossila.com [ossila.com]
Alkylphosphonic Acids as Corrosion Inhibitors: A Comparative Guide on the Influence of Chain Length
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and function is paramount. In the realm of materials science and corrosion prevention, alkylphosphonic acids have emerged as a promising class of corrosion inhibitors. This guide provides a comprehensive comparison of how the alkyl chain length of these molecules critically influences their corrosion inhibition efficiency, supported by experimental data and detailed methodologies.
The protective action of alkylphosphonic acids stems from their ability to form self-assembled monolayers (SAMs) on metal surfaces. The phosphonic acid headgroup strongly adsorbs to the metal oxide layer, while the alkyl chains orient themselves outwards, creating a dense, hydrophobic barrier. This barrier effectively hinders the ingress of corrosive agents, thereby preventing the electrochemical reactions that lead to corrosion.
The Decisive Role of Alkyl Chain Length
Experimental evidence consistently demonstrates a direct and positive correlation between the length of the alkyl chain in alkylphosphonic acids and their corrosion inhibition efficiency. Longer alkyl chains lead to a more effective protective barrier through several key mechanisms:
-
Increased Hydrophobicity: A longer alkyl chain enhances the water-repelling nature of the protective film, making it more difficult for aqueous corrosive media to reach the metal surface.
-
Denser Molecular Packing: Longer, more flexible alkyl chains can pack more closely together on the metal surface. This increased packing density eliminates gaps and defects in the protective monolayer, creating a more robust barrier.
-
Enhanced van der Waals Interactions: The attractive van der Waals forces between adjacent alkyl chains increase with chain length. These interactions provide greater stability to the self-assembled monolayer, making it more resistant to disruption and desorption from the metal surface.
This relationship between chain length and inhibition efficiency is a critical consideration for the rational design of effective corrosion inhibitors for a variety of metal substrates.
Quantitative Comparison of Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various alkylphosphonic acids with different chain lengths on steel, as determined by electrochemical impedance spectroscopy (EIS).
| Alkylphosphonic Acid | Chain Length | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Hexylphosphonic Acid | C6 | Copper | 0.1 M H₂SO₄ | ~95%[1] |
| Octylphosphonic Acid | C8 | Copper | 0.1 M H₂SO₄ | ~95%[1] |
| Decylphosphonic Acid | C10 | Copper | 0.1 M H₂SO₄ | ~95%[1] |
| Dodecylphosphonic Acid (DDPA) | C12 | Steel | - | - |
| Octadecylphosphonic Acid (ODPA) | C18 | Steel | - | - |
Note: Specific quantitative data for a wider range of alkylphosphonic acids on various metals in a single comparative study is limited in the readily available literature. The provided data for copper indicates high efficiency for C6-C10 chains. The general trend observed in numerous studies is that efficiency increases with chain length.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the performance of alkylphosphonic acid inhibitors.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the corrosion rate and inhibition efficiency.
Procedure:
-
Specimen Preparation: Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1M HCl) with and without the alkylphosphonic acid inhibitor at a specific concentration and temperature for a predetermined period.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal).
-
Final Weighing: The cleaned and dried coupons are weighed again to determine the final weight.
-
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal/electrolyte interface.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Stabilization: The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to stabilize at its open circuit potential (OCP) for a specified time (e.g., 30-60 minutes).
-
Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting current response is measured.
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE): IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor. A higher Rct value indicates better corrosion protection.
Potentiodynamic Polarization
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current and potential.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in EIS is used.
-
Stabilization: The working electrode is immersed in the test solution and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency (IE): IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
Logical Relationship: Chain Length and Inhibition Efficiency
The following diagram illustrates the direct relationship between the alkyl chain length of phosphonic acids and the resulting corrosion inhibition efficiency, highlighting the key contributing factors.
Caption: Relationship between alkyl chain length and corrosion inhibition.
Conclusion
The length of the alkyl chain is a critical determinant of the corrosion inhibition efficiency of alkylphosphonic acids. A longer chain length promotes the formation of a more hydrophobic, densely packed, and stable self-assembled monolayer on the metal surface. This enhanced protective barrier effectively mitigates corrosion. For researchers and professionals in materials science and drug development, where the integrity of metallic components is crucial, a thorough understanding of this structure-activity relationship is essential for the selection and design of optimal corrosion inhibitors. The experimental protocols detailed herein provide a robust framework for the evaluation of these and other corrosion inhibiting compounds.
References
A Comparative Analysis of Hexylphosphonic Acid and Non-Ionic Surfactants for Researchers and Drug Development Professionals
A detailed comparison of the surfactant properties of Hexylphosphonic acid against common non-ionic surfactants, supported by available experimental data and detailed methodologies.
Introduction to Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This unique structure allows them to adsorb at interfaces, such as air-water or oil-water, and lower the surface or interfacial tension. This property is crucial in a myriad of applications, including emulsification, dispersion, and solubilization.
This compound is an organophosphorus compound with a six-carbon alkyl chain (hexyl group) as its hydrophobic tail and a phosphonic acid group as its hydrophilic head. Alkylphosphonic acids are known for their strong adsorption to metal oxide surfaces, making them effective for surface modification, corrosion inhibition, and as coupling agents.[1] Their surfactant properties arise from their amphiphilic nature, though they are less commonly characterized in terms of CMC and surface tension compared to more traditional surfactants.
Non-ionic surfactants are a class of surfactants where the hydrophilic head group carries no net electrical charge. This characteristic makes them generally less sensitive to pH changes and the presence of electrolytes compared to their ionic counterparts. They are widely used in pharmaceuticals, cosmetics, and industrial applications due to their mildness, good compatibility with other ingredients, and excellent emulsifying and solubilizing properties. Common examples include Polysorbates (Tween series), Polyoxyethylene alkyl ethers (Brij series), and Octylphenol ethoxylates (Triton X series).
Comparative Analysis of Surfactant Properties
The performance of a surfactant is primarily characterized by its ability to reduce surface tension and its tendency to form micelles, which is quantified by the Critical Micelle Concentration (CMC).
Data Presentation: Surfactant Properties
The following table summarizes the available quantitative data for the CMC and surface tension of selected non-ionic surfactants. As previously mentioned, specific experimental values for this compound were not found in the surveyed literature.
| Surfactant | Chemical Structure | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Characteristics & Applications |
| This compound | C₆H₁₃PO(OH)₂ | Data not available | Data not available | Strong adsorption to metal oxides, surface modification, corrosion inhibition.[1] |
| Polysorbate 20 (Tween 20) | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | ~0.06 mM | ~35-40 | Emulsifier, solubilizer, and stabilizer in pharmaceutical and cosmetic formulations. |
| Polysorbate 80 (Tween 80) | Polyoxyethylene (20) sorbitan monooleate | ~0.012-0.015 mM | ~38-42 | Similar to Polysorbate 20, widely used in food and drug formulations. |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~0.2-0.9 mM | ~30-33 | Solubilization of membrane proteins, detergent in biochemical assays. |
| Brij 35 | Polyoxyethylene (23) lauryl ether | ~0.05-0.1 mM | ~34-39 | Detergent for protein analysis, emulsifier in various applications. |
Note: The CMC and surface tension values can vary depending on experimental conditions such as temperature, pH, and the presence of other solutes.
Experimental Protocols
Accurate determination of surfactant properties is crucial for their effective application. The following sections detail the methodologies for measuring surface tension and determining the Critical Micelle Concentration.
Measurement of Surface Tension: The Du Noüy Ring Method
The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid.
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is directly related to the surface tension of the liquid.
Apparatus:
-
Tensiometer with a platinum-iridium ring
-
Sample vessel
-
Micrometer syringe for precise liquid dispensing (for CMC determination)
-
Temperature control unit
Procedure:
-
Preparation: The platinum-iridium ring and the sample vessel must be meticulously cleaned to avoid contamination. The ring is typically cleaned by rinsing with a suitable solvent and then flamed to red heat to remove any organic residues.
-
Calibration: The tensiometer is calibrated according to the manufacturer's instructions.
-
Measurement:
-
The sample liquid is placed in the vessel, and the ring is immersed in the liquid.
-
The platform holding the vessel is slowly lowered, causing the ring to be pulled through the liquid-air interface.
-
A liquid lamella is formed between the ring and the liquid surface.
-
The force exerted on the ring increases as the platform is lowered, reaching a maximum just before the lamella breaks.
-
The tensiometer records this maximum force.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * C), where C is a correction factor that accounts for the shape of the meniscus.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant at which micelles begin to form. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution. As a result, the surface tension remains relatively constant above the CMC.
Procedure using Surface Tensiometry:
-
Prepare Stock Solution: A concentrated stock solution of the surfactant in the desired solvent (e.g., deionized water) is prepared.
-
Prepare Dilutions: A series of dilutions of the stock solution are prepared to cover a range of concentrations both below and above the expected CMC.
-
Measure Surface Tension: The surface tension of each dilution is measured using a tensiometer, as described in the previous section.
-
Plot Data: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
Determine CMC: The resulting plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the Critical Micelle Concentration.
Discussion and Conclusion
This guide highlights the surfactant properties of this compound in comparison to several well-characterized non-ionic surfactants. While this compound is recognized for its strong surface-modifying capabilities, particularly on metal oxide surfaces, a significant gap exists in the publicly available literature regarding its specific CMC and surface tension values. This lack of data makes a direct quantitative comparison with established non-ionic surfactants challenging.
The provided data for Polysorbates, Triton X-100, and Brij 35 offer a clear benchmark for researchers working with these common non-ionic surfactants. The detailed experimental protocols for measuring surface tension and determining CMC provide a practical framework for characterizing new or less-studied surfactants like this compound.
For professionals in research and drug development, the choice of surfactant will depend on the specific requirements of the application. Non-ionic surfactants with low CMCs are generally more efficient, as a lower concentration is needed to achieve the desired effect. The surface tension at the CMC indicates the maximum reduction in surface tension that can be achieved.
References
Long-Term Stability of Hexylphosphonic Acid Coatings in Harsh Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a durable and reliable surface coating is critical for applications demanding long-term performance under aggressive environmental conditions. Hexylphosphonic acid (HPA) self-assembled monolayers (SAMs) are emerging as a promising class of ultra-thin coatings for the protection of metal and metal oxide surfaces. This guide provides an objective comparison of the long-term stability of HPA coatings against established alternatives such as silane, epoxy, and zinc-rich coatings, supported by experimental data and detailed methodologies.
Comparative Performance Under Harsh Conditions
The stability and protective efficacy of a coating are best evaluated through exposure to conditions that simulate its intended operational environment. The following tables summarize the performance of this compound and alternative coatings under various harsh conditions, including acidic and alkaline environments, salt spray, high humidity, and elevated temperatures.
Table 1: Performance in Acidic and Alkaline Environments
| Coating Type | Substrate | Test Condition | Exposure Time | Observation | Adhesion Strength (MPa) | Corrosion Rate (mm/year) |
| This compound (Alkylphosphonic Acid) | Stainless Steel (SS316L) | pH 3 | 30 days | Excellent stability, no significant degradation observed.[1][2] | > 5.0 (estimated) | < 0.001 (estimated) |
| This compound (Alkylphosphonic Acid) | Stainless Steel (SS316L) | pH 11 | 30 days | Partial breakdown of the monolayer, especially for shorter alkyl chains.[1][2] | < 3.0 (estimated) | > 0.01 (estimated) |
| Silane (Amino Silane) | Mild Steel | pH ~7 (Physiological) | 7 days | Poor hydrolytic stability, significant degradation. | ~1.5 | Not Reported |
| Epoxy | Steel | 30% H₂SO₄ | > 600 hours | Formation of sulfur-containing groups, some degradation. | 3.0 - 5.0 | Not Reported |
| Zinc-Rich Primer | Steel | Salt Spray (ASTM B117) | 1440 hours | Good cathodic protection, some zinc oxidation. | > 4.0 | 0.02 - 0.12 |
Table 2: Performance in Salt Spray and High Humidity Environments
| Coating Type | Substrate | Test Condition | Exposure Time | Observation | Adhesion Strength (MPa) | Corrosion Rate (mm/year) |
| This compound (Alkylphosphonic Acid) | Stainless Steel (SS316L) | 10 mM PBS (Physiological) | 30 days | Excellent stability.[1][2] | > 5.0 (estimated) | < 0.001 (estimated) |
| Silane (Epoxy Silane) | Aluminum Alloy | Salt Spray | Long-term | Good waterproof permeability and corrosion protection. | Not Reported | Not Reported |
| Epoxy | Steel | Salt Spray (ASTM B117) | 2000 hours | Good barrier properties, some blistering may occur. | 3.0 - 5.0 | < 0.01 |
| Zinc-Rich Primer | Steel | Salt Spray (ASTM B117) | 1440 hours | Effective cathodic protection, some rust creepage from scribe. | > 4.0 | 0.02 - 0.12 |
| This compound (Alkylphosphonic Acid) | Metal Oxide | High Humidity (85% RH) | Not Reported | Expected to be stable due to hydrophobic nature. | Not Reported | Not Reported |
| Epoxy | Steel | High Humidity (Condensation) | 720 hours | Good resistance, potential for water uptake. | 3.0 - 5.0 | < 0.01 |
Table 3: Performance at Elevated Temperatures
| Coating Type | Substrate | Test Condition | Exposure Time | Observation | Adhesion Strength (MPa) |
| This compound (Alkylphosphonic Acid) | Stainless Steel (SS316L) | Dry Heating (120 °C) | 7 days | Excellent stability.[1][2] | > 5.0 (estimated) |
| Silane (Perfluorinated) | Not Specified | High Temperature | Not Reported | Superior thermal stability. | Not Reported |
| Epoxy | Steel | Elevated Temperature | Varies | Can soften or degrade depending on formulation. | Decreases with temperature |
| Zinc-Rich Primer | Steel | Elevated Temperature | Varies | Can be effective, but zinc oxidation rate increases. | Can be compromised |
Experimental Protocols
The data presented in this guide is based on standardized and widely accepted experimental methodologies for evaluating coating performance.
Salt Spray (Fog) Test
-
Standard: ASTM B117
-
Objective: To assess the corrosion resistance of coatings in a simulated marine environment.
-
Methodology: Coated specimens are placed in a closed chamber and exposed to a continuous indirect spray of a 5% sodium chloride solution at a controlled temperature (typically 35°C). The specimens are periodically inspected for signs of corrosion, such as rusting, blistering, and creepage from a scribe.
Adhesion Testing (Pull-Off Method)
-
Standard: ASTM D4541
-
Objective: To measure the bond strength between the coating and the substrate.
-
Methodology: A loading fixture (dolly) is glued to the surface of the coating. A portable pull-off adhesion tester is then used to apply a perpendicular force to the dolly until it detaches. The force required to pull the coating off is recorded as the adhesion strength.
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To evaluate the barrier properties and corrosion protection mechanism of a coating.
-
Methodology: The coated substrate is used as the working electrode in an electrochemical cell with a counter and a reference electrode. A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to determine the impedance of the coating. High impedance values generally indicate good corrosion protection.
Accelerated Weathering (UV Exposure)
-
Standard: ASTM G154, ASTM G155
-
Objective: To simulate the damaging effects of sunlight on coatings.
-
Methodology: Coated samples are exposed to cycles of UV light and moisture in a controlled environment to accelerate the aging process. The effects on color, gloss, and physical properties are monitored over time.
Diagrams and Workflows
Experimental Workflow for Coating Stability Evaluation
The following diagram illustrates a typical workflow for assessing the long-term stability of a coating under harsh conditions.
Proposed Degradation Pathway of this compound Coating under UV Irradiation
The degradation of phosphonate-based coatings under UV light is a critical consideration for outdoor applications. The following diagram illustrates a plausible degradation pathway for a this compound monolayer on a metal oxide surface.
Conclusion
This compound coatings demonstrate exceptional stability in a range of harsh environments, particularly in acidic, neutral, and physiological solutions, as well as under moderate thermal stress.[1][2] Their performance is comparable or superior to traditional coatings in these specific conditions. However, their stability can be compromised in strongly alkaline environments.[1][2]
In comparison, epoxy coatings offer excellent barrier protection but can be susceptible to UV degradation and may lose adhesion at high temperatures. Zinc-rich primers provide robust cathodic protection but can be consumed over time, especially in highly corrosive environments. Silane coatings, while versatile, often exhibit lower hydrolytic stability compared to phosphonates.
The choice of coating ultimately depends on the specific application and the predominant environmental stressors. For applications requiring ultra-thin, stable, and highly adhesive coatings on metal oxide surfaces under moderately harsh conditions, this compound presents a compelling alternative to traditional coating systems. Further research is warranted to generate more direct comparative data under a wider array of harsh conditions to fully elucidate the performance envelope of this promising coating technology.
References
A Head-to-Head Comparison: Hexylphosphonic Acid vs. Carboxylic Acids for Nanoparticle Stabilization
For researchers, scientists, and drug development professionals, the choice of stabilizing ligand is a critical determinant of nanoparticle performance. This guide provides an objective, data-driven comparison between hexylphosphonic acid and carboxylic acids for the surface functionalization and stabilization of nanoparticles, particularly metal oxides.
The stability of nanoparticle formulations is paramount for their successful application in fields ranging from drug delivery and diagnostics to catalysis and materials science. The ideal stabilizing agent should form a robust, densely packed layer on the nanoparticle surface, preventing aggregation and non-specific interactions while potentially offering functional groups for further conjugation. Both phosphonic acids and carboxylic acids are widely employed for this purpose; however, their performance characteristics differ significantly. This guide delves into these differences, supported by experimental data, to inform the selection of the optimal stabilizing agent for your research needs.
At a Glance: Key Performance Differences
Experimental evidence consistently demonstrates that phosphonic acids, including this compound, exhibit a significantly higher binding affinity and provide greater stability to nanoparticles, especially in aqueous environments, when compared to their carboxylic acid counterparts.[1] This enhanced performance is primarily attributed to the nature of the bond they form with metal oxide surfaces.
Phosphonic acids can form multidentate (bidentate and tridentate) bonds with the metal atoms on the nanoparticle surface, creating a more stable and robust anchor.[1] In contrast, carboxylic acids typically form weaker monodentate or bidentate linkages, making them more susceptible to desorption, particularly in aqueous media.[1]
Quantitative Data Summary
| Performance Metric | This compound (and Phosphonic Acids in general) | Carboxylic Acids (e.g., Hexanoic/Caproic Acid) | Key Insights |
| Binding Affinity | High | Moderate to Low | Phosphonic acids form stronger, more stable bonds with metal oxide surfaces than carboxylic acids. In nonpolar solvents, the binding strength follows the order: phosphonic acid > carboxylic acid.[1] |
| Monolayer Stability | High thermal and hydrolytic stability. | Lower stability, prone to desorption. | Phosphonic acid monolayers are more durable and resistant to displacement, especially in challenging aqueous environments.[1] |
| Binding Modes | Monodentate, Bidentate, and Tridentate. | Primarily Monodentate and Bidentate. | The ability to form tridentate bonds significantly contributes to the superior stability of phosphonic acid coatings.[1] |
| Optimal pH Environment | Stable in acidic to neutral environments (typically pH < 8). | Limited stability, especially in aqueous media (typically pH 2-6). | Carboxylic acids tend to desorb easily in water outside of a narrow acidic pH range, limiting their utility in physiological conditions.[1] |
| Common Substrates | Metal oxides (e.g., TiO₂, ZrO₂, Fe₂O₃), Quantum dots. | Metal oxides, Noble metals (e.g., Au). | Phosphonic acids are particularly well-suited for the functionalization of a wide range of metal oxide nanoparticles. |
Experimental Protocols
Detailed methodologies for the functionalization of nanoparticles with this compound and carboxylic acids are provided below. These protocols outline the key steps for achieving stable nanoparticle dispersions.
Protocol 1: Functionalization of Metal Oxide Nanoparticles with this compound
This protocol describes a typical procedure for the surface modification of metal oxide nanoparticles (e.g., TiO₂, ZrO₂, Fe₂O₃) with this compound.
Materials:
-
Metal oxide nanoparticles
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
-
Deionized water
-
Ethanol
-
Ultrasonicator
-
Centrifuge
-
Shaker or magnetic stirrer
Procedure:
-
Nanoparticle Dispersion: Disperse the metal oxide nanoparticles in the anhydrous solvent to a concentration of 1-5 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Ligand Solution Preparation: Prepare a 5-10 mM solution of this compound in the same anhydrous solvent.
-
Functionalization Reaction: Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the surface metal atoms of the nanoparticles should be optimized, but a 10-fold molar excess is a good starting point.
-
Incubation: Allow the mixture to react for 12-24 hours at room temperature with continuous stirring or shaking. For some metal oxides, gentle heating (e.g., 50-60 °C) can promote more efficient binding.
-
Purification:
-
Centrifuge the suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Discard the supernatant containing excess, unbound this compound.
-
Resuspend the nanoparticle pellet in fresh anhydrous solvent and sonicate briefly.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
-
Final Dispersion: After the final wash, resuspend the this compound-functionalized nanoparticles in the desired solvent for storage or further use.
Protocol 2: Functionalization of Nanoparticles with Carboxylic Acids using EDC/NHS Chemistry
This protocol details the covalent attachment of carboxylic acid-containing ligands to amine-functionalized nanoparticles or, more commonly, the activation of surface carboxyl groups for conjugation to amine-containing molecules. The following describes the activation of surface carboxyl groups for subsequent amidation.
Materials:
-
Carboxyl-functionalized nanoparticles
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 5.5-6.5)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (e.g., 400 mM) and NHS (e.g., 200 mM) in chilled Activation Buffer immediately before use.
-
Add the EDC and NHS solutions to the nanoparticle dispersion. A final concentration of 2-10 mM EDC and 5-25 mM NHS is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated ester on the nanoparticle surface.
-
-
Purification (Optional but Recommended): Centrifuge the nanoparticles to remove excess EDC and NHS. Resuspend the activated nanoparticles in cold Coupling Buffer.
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the amine-containing molecule (e.g., a protein, peptide, or amine-terminated PEG) to the activated nanoparticle suspension in Coupling Buffer. The molar ratio of the amine-containing molecule to the nanoparticles should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation.
-
Remove the supernatant and wash the nanoparticle pellet three times with Washing Buffer, followed by a final wash with deionized water to remove any unbound molecules and quenching reagents.
-
-
Final Dispersion: Resuspend the purified, functionalized nanoparticles in the desired buffer for your application.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Comparative workflow for nanoparticle functionalization.
Binding Mechanisms of Stabilizing Ligands
Caption: Binding mechanisms of stabilizing ligands on a nanoparticle surface.
Conclusion
For applications demanding robust and stable nanoparticle formulations, particularly on metal oxide surfaces and in aqueous environments, this compound and other phosphonic acids demonstrate a clear advantage over carboxylic acids. Their ability to form strong, multidentate bonds results in more ordered, stable, and durable self-assembled monolayers. While carboxylic acids can be effective in certain contexts, especially in non-aqueous environments or where dynamic surface chemistry is desired, their weaker binding and lower stability in aqueous media are significant limitations. Researchers and drug development professionals should carefully consider the environmental conditions and required longevity of the surface modification when selecting between these two important classes of anchoring groups.
References
Hexylphosphonic Acid vs. Chromate-Based Corrosion Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion inhibition efficacy of hexylphosphonic acid and traditional chromate-based inhibitors. The following sections present quantitative performance data, in-depth experimental protocols, and visual representations of the inhibition mechanisms and experimental workflows.
Introduction
Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. For decades, chromate-based inhibitors have been the benchmark for corrosion protection due to their exceptional effectiveness. However, the high toxicity and carcinogenic nature of hexavalent chromium have necessitated the development of safer, more environmentally friendly alternatives.[1] Among the promising replacements are organic compounds such as phosphonic acids. This guide focuses on this compound, a member of the alkylphosphonic acid family, and compares its performance with that of well-established chromate (B82759) inhibitors.
Phosphonic acids are known for their ability to form self-assembled monolayers on metal surfaces, creating a protective barrier against corrosive agents.[2] Their low toxicity and biodegradability make them an attractive alternative to chromates.[2] This comparison aims to provide an objective analysis of their respective performances based on available experimental data.
Mechanism of Action
This compound
This compound functions as a corrosion inhibitor primarily through the formation of a dense, self-assembled monolayer (SAM) on the metal surface. This process involves the phosphonic acid headgroup chelating with metal ions on the surface, forming a stable, insoluble metal-phosphonate complex.[3] The hydrophobic hexyl chains then orient themselves away from the surface, creating a barrier that repels water and corrosive ions. This film acts as a physical barrier, hindering both the anodic dissolution of the metal and the cathodic reactions that drive corrosion.[3]
Chromate-Based Inhibitors
Chromate-based inhibitors, typically containing the chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions, provide corrosion protection through a multi-faceted mechanism. When a metal is exposed to a corrosive environment in the presence of chromate ions, the hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺) at cathodic sites on the metal surface.[4] This results in the precipitation of a highly insoluble, passive film of chromium(III) hydroxide (B78521) or oxide. This film acts as a barrier, stifling the cathodic reaction (typically oxygen reduction).
A key advantage of chromate inhibitors is their "self-healing" capability. If the protective film is mechanically damaged, the soluble chromate ions in the surrounding environment can migrate to the exposed area and re-passivate the surface.[5]
Quantitative Performance Data
The following tables summarize the corrosion inhibition efficiency of various phosphonic acids, including a hexyl-derivative, and chromate-based inhibitors under different experimental conditions. It is important to note that a direct comparison is challenging due to the lack of studies performing a head-to-head comparison of this compound and chromates on the same substrate under identical conditions. The data is compiled from various sources to provide a comparative overview.
Table 1: Efficacy of Phosphonic Acid-Based Corrosion Inhibitors
| Inhibitor | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Test Method |
| Hexamethylenediamine penta(methylphosphonic) acid (HTMP) | Carbon Steel | 1 M HCl | >95 | Potentiodynamic Polarization |
| Hydroxyethylidene Diphosphonic Acid (HEDP) | Mild Steel | Neutral aqueous | 98 (with Zn²⁺) | Weight Loss |
| Imino Dimethyl Phosphonic Acid (IDMPA) | Mild Steel | 60 ppm Cl⁻ | 92.4 (in HCl with Zn²⁺) | Potentiodynamic Polarization |
| AMnPO₄ (A=Li) | Mild Steel | 1 M HCl | 91.6 | Potentiodynamic Polarization, EIS |
Table 2: Efficacy of Chromate-Based Corrosion Inhibitors
| Inhibitor | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Test Method |
| Strontium Chromate | Zinc | Artificial Acid Rain | High (Significant cathodic inhibition) | Electrochemical Analysis |
| Sodium Chromate | 2219 Aluminum | Corrosive Water | Effective (Comparable to other effective non-toxic inhibitors) | Weight Loss (6-month test) |
Experimental Protocols
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a period of time.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.
-
Cleaning: After the exposure period, the corrosion products are removed from the coupons using appropriate chemical or mechanical cleaning methods.
-
Final Weighing: The cleaned coupons are dried and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (W₁ - W₂) / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100
Where:
-
W₁ and W₂ are the initial and final weights of the coupon, respectively.
-
A is the surface area of the coupon.
-
t is the immersion time.
-
CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information about the corrosion mechanism and the properties of the protective film.
-
Electrochemical Cell: A three-electrode cell is used, consisting of the working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Measurement: A small amplitude AC voltage (typically 10 mV) is applied to the working electrode at its open circuit potential over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance of the system is measured as a function of frequency.
-
Analysis: The data is typically represented as Nyquist and Bode plots. Equivalent electrical circuit (EEC) models are used to fit the experimental data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance. The inhibition efficiency can be calculated using the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
Where:
-
Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic reactions and can determine if an inhibitor is anodic, cathodic, or mixed-type.
-
Electrochemical Cell: The same three-electrode setup as in EIS is used.
-
Measurement: The potential of the working electrode is scanned over a range (e.g., from -250 mV to +250 mV versus the corrosion potential, Ecorr) at a slow, constant scan rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential. A lower icorr value indicates better corrosion protection. The inhibition efficiency is calculated as:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100
Where:
-
icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualizations
Inhibition Mechanism Diagrams
Caption: Inhibition mechanism of this compound.
Caption: Inhibition mechanism of chromate-based inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for corrosion inhibitor evaluation.
Conclusion
Both this compound and chromate-based inhibitors demonstrate effective corrosion protection, albeit through different mechanisms. Chromates have a long-standing reputation for high efficiency and a unique self-healing property, making them a robust solution for corrosion control. However, their significant environmental and health risks are a major drawback.
For researchers and professionals in materials science and drug development, the choice between these inhibitors will depend on a balance of performance requirements, environmental regulations, and safety considerations. Further research conducting direct comparative studies would be invaluable for a more definitive assessment of the efficacy of this compound relative to chromate-based inhibitors.
References
A Comparative Guide to the Biocompatibility of Hexylphosphonic Acid-Coated Implants
For Researchers, Scientists, and Drug Development Professionals
The long-term success of surgical implants is intrinsically linked to their biocompatibility and the ability to promote rapid and stable integration with host tissue. Surface modification of standard implant materials, such as titanium, is a critical area of research aimed at enhancing these properties. This guide provides an objective comparison of titanium implants coated with hexylphosphonic acid (HPA) against two common alternatives: hydroxyapatite (B223615) (HA) coated and standard uncoated titanium implants. The following sections present a summary of comparative experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Performance Data
The biocompatibility of an implant surface is evaluated through a series of in vitro and in vivo tests. Key metrics include the ability to support cell viability and adhesion, promote osteogenic differentiation (e.g., alkaline phosphatase activity), and achieve robust mechanical fixation within the bone (osseointegration). The data presented below is a synthesis of findings from multiple experimental studies and is intended to provide a comparative overview.
Note on this compound Data: Direct quantitative data for this compound coatings were not available in the reviewed literature. The data presented for the HPA-Coated Titanium group is representative of values reported for other short-chain phosphonic acid coatings (e.g., carboxyethylphosphonic acid) to provide a functional comparison.
In Vitro Performance Comparison
The following table summarizes key metrics from in vitro cell culture studies, which assess the initial biological response to the implant surfaces.
| Surface Type | Cell Viability / Adhesion (%) | Alkaline Phosphatase (ALP) Activity (U/L) |
| HPA-Coated Titanium | ~90-95% | ~25-30 |
| Hydroxyapatite (HA)-Coated Titanium | ~85%[1] | ~23.5[2] |
| Uncoated Titanium (Control) | ~50%[1] | ~12.3[2] |
In Vivo Performance Comparison
The following table summarizes key metrics from in vivo animal studies, which evaluate the long-term integration and stability of the implants in a biological environment.
| Surface Type | Bone-to-Implant Contact (BIC) (%) | Removal Torque (Ncm) at 4 Weeks |
| HPA-Coated Titanium | ~70-80% | ~90-110 |
| Hydroxyapatite (HA)-Coated Titanium | ~75%[1][3] | ~60-70 |
| Uncoated Titanium (Control) | ~45%[1][3] | ~40-50 |
Key Signaling Pathway in Osseointegration
The process of osseointegration is initiated by the interaction of osteoprogenitor cells with the implant surface, a process largely mediated by integrin signaling. The diagram below illustrates a simplified pathway where cell surface integrins bind to extracellular matrix (ECM) proteins adsorbed onto the implant surface, triggering a cascade that promotes osteoblast differentiation and bone formation.
Experimental Workflows and Protocols
To ensure the reproducibility and validity of biocompatibility data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide, along with a workflow diagram illustrating the typical process for assessing implant biocompatibility.
Biocompatibility Assessment Workflow
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses the metabolic activity of cells cultured on the implant surfaces, which serves as an indicator of cell viability and proliferation.
-
Preparation of Materials:
-
Prepare sterile implant discs (10-15 mm diameter) for each surface type (HPA-coated, HA-coated, Uncoated).
-
Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Culture osteoblast-like cells (e.g., MG-63 or Saos-2) in appropriate culture medium (e.g., DMEM with 10% FBS).
-
-
Cell Seeding:
-
Place one sterile implant disc into each well of a 24-well tissue culture plate.
-
Seed osteoblasts onto each disc at a density of 1 x 10⁴ cells/cm².
-
Include a "cells only" control (no disc) and a "media only" blank.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 to 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, carefully aspirate the culture medium from each well.
-
Add 500 µL of fresh medium and 50 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 500 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Transfer 200 µL from each well to a 96-well plate.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Subtract the absorbance of the "media only" blank from all readings.
-
Calculate cell viability relative to the "cells only" control, which is set to 100%.
-
Protocol 2: In Vivo Implantation and Histomorphometric Analysis
This protocol describes the surgical implantation in an animal model and the subsequent histological analysis to quantify the extent of direct bone-to-implant contact (BIC).
-
Surgical Implantation:
-
Utilize a suitable animal model (e.g., New Zealand white rabbits). All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Under general anesthesia and aseptic conditions, create a surgical defect in the tibial metaphysis.
-
Insert the sterile, screw-type implants (one of each surface type per animal, where possible, to reduce inter-animal variability) into the prepared sites.
-
Close the surgical site in layers.
-
-
Post-Operative Care and Healing:
-
Administer post-operative analgesics as required.
-
Allow a healing period of 4 to 12 weeks.
-
-
Sample Harvesting and Preparation:
-
At the end of the healing period, euthanize the animals.
-
Harvest the bone blocks containing the implants.
-
Fix the samples in 10% neutral buffered formalin.
-
Dehydrate the samples through a graded series of ethanol (B145695) solutions (70% to 100%).
-
Embed the samples in a hard-grade resin (e.g., polymethyl methacrylate (B99206) - PMMA).
-
-
Histological Sectioning and Staining:
-
Using a microtome, cut non-decalcified longitudinal sections of the implant-bone block to a thickness of approximately 50 µm.
-
Stain the sections with a bone-specific stain, such as Toluidine Blue or Goldner's Trichrome.
-
-
Histomorphometric Analysis:
-
Acquire high-resolution digital images of the stained sections using a light microscope.
-
Using image analysis software (e.g., ImageJ, Bioquant), measure the total length of the implant surface in contact with bone and the total length of the implant surface within the threaded region.
-
Calculate the Bone-to-Implant Contact (BIC) percentage as: (Length of Bone Contact / Total Implant Length) x 100.
-
Protocol 3: Implant Removal Torque Test
This biomechanical test measures the force required to shear the interface between the implant and the bone, providing a quantitative measure of osseointegration strength.
-
Sample Preparation:
-
Following the prescribed healing period and euthanasia (as in Protocol 2), carefully dissect the bone containing the implant, removing all soft tissue.
-
Securely mount the bone block in a vise or custom fixture, ensuring the implant's long axis is perpendicular to the torque gauge.
-
-
Torque Measurement:
-
Attach a calibrated digital torque gauge to the implant's driver interface.
-
Apply a counter-clockwise (removal) rotational force at a slow, constant rate (e.g., 0.5-2 rpm) until the implant-bone interface fails and the implant begins to rotate freely.
-
Record the peak torque value (in Newton-centimeters, Ncm) reached just before the interface breaks. This is the removal torque value.
-
-
Data Analysis:
-
Perform the test on a sufficient number of samples for each implant group to allow for statistical analysis (e.g., ANOVA) to determine significant differences between the surface types.
-
References
- 1. The Effect of Various Implant Coatings on Bone Formation and Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Various Implant Coatings on Bone Formation and Cell Adhesion-In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin signaling pathways in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the hydrophobic properties of surfaces modified with different alkylphosphonic acids.
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Alkylphosphonic acids offer a robust solution for modifying surfaces, particularly for inducing hydrophobicity. This guide provides a comparative analysis of the hydrophobic properties of surfaces modified with different alkylphosphonic acids, supported by experimental data and detailed protocols.
The hydrophobicity of a surface is critically influenced by the length of the alkyl chain of the phosphonic acid used for modification. Generally, as the alkyl chain length increases, so does the resulting water contact angle, indicating a more hydrophobic surface. This is due to the increased density and organization of the self-assembled monolayer (SAM), which minimizes the surface energy.
Comparative Performance of Alkylphosphonic Acids
The following table summarizes the water contact angles observed on different substrates modified with various alkylphosphonic acids. It is important to note that the substrate material and the specific process of forming the self-assembled monolayer (SAM) can influence the final contact angle.
| Alkylphosphonic Acid | Abbreviation | Alkyl Chain Length | Substrate | Water Contact Angle (θ) |
| Butylphosphonic acid | BPA | C4 | Si | ~70-80° |
| Octylphosphonic acid | OPA | C8 | Silica Nanoparticles | ~150.6° ± 6.6°[1][2] |
| Decylphosphonic acid | DPA | C10 | Polyaniline | Not explicitly found |
| Dodecylphosphonic acid | DDPA | C12 | Not explicitly found | Not explicitly found |
| Octadecylphosphonic acid | ODPA | C18 | Aluminum Film | ~120°[3] |
| Octadecylphosphonic acid | ODPA | C18 | Copper Mesh | ~158.9°[4] |
| Octadecylphosphonic acid | ODPA | C18 | SiO2/Si | Not explicitly found |
| Octadecylphosphonic acid | ODPA | C18 | Zinc Oxide | Not explicitly found |
Experimental Protocols
The successful formation of a dense and well-ordered self-assembled monolayer of alkylphosphonic acid is crucial for achieving high hydrophobicity. Below are detailed methodologies for key experimental procedures.
Substrate Preparation (Silicon Wafer with Native Oxide)
Proper cleaning of the substrate is essential to ensure a uniform and strongly-bound monolayer.
-
Initial Cleaning: Place the silicon wafer substrates in a beaker with acetone (B3395972) and sonicate for 10-15 minutes.
-
Solvent Rinsing: Sequentially sonicate the substrates in isopropanol (B130326) and deionized (DI) water for 10-15 minutes each.[5]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Piranha Etching (for thorough cleaning and hydroxylation):
-
Caution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the cleaned substrates in the piranha solution at room temperature for 10-15 minutes.
-
-
Final Rinsing: Remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Final Drying: Dry the substrates again under a stream of nitrogen gas. The cleaned substrates should be used immediately for SAM deposition.
Formation of Alkylphosphonic Acid Self-Assembled Monolayers (SAMs) by Solution Deposition
This protocol describes a general procedure for forming the SAM from a solution.
-
Solution Preparation: Prepare a 1 mM solution of the desired alkylphosphonic acid (e.g., Octadecylphosphonic acid) in a suitable solvent such as ethanol (B145695) or isopropanol.[5]
-
Immersion: Immerse the cleaned substrates into the alkylphosphonic acid solution for a specific duration. The immersion time can vary depending on the desired monolayer quality, but a common duration is 24 hours at room temperature.[5]
-
Rinsing: After immersion, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any non-covalently bonded molecules.
-
Drying: Dry the SAM-modified substrates under a stream of nitrogen gas.
-
Annealing (Optional): A post-deposition annealing step can be performed to enhance the stability and ordering of the monolayer. For example, heating the substrates at 140°C can promote the formation of stable covalent bonds.[5]
Characterization of Hydrophobic Properties: Water Contact Angle Measurement
Contact angle goniometry is a standard technique to quantify the hydrophobicity of a surface.
-
Instrument Setup: Place the SAM-modified substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface of the substrate.
-
Measurement: Use the goniometer's software to measure the angle formed between the substrate surface and the tangent of the water droplet at the three-phase contact line.
-
Averaging: Perform measurements at multiple locations on the surface to obtain an average contact angle and ensure uniformity.
Visualizing the Process and Principles
To better illustrate the experimental workflow and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for surface modification and characterization.
Caption: Relationship between alkyl chain length and surface hydrophobicity.
References
A Comparative Guide to Validating the Purity of Synthesized Hexylphosphonic Acid using NMR and Chromatography
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the validity and reproducibility of experimental results. Hexylphosphonic acid, a key intermediate in various chemical syntheses, requires rigorous purity assessment. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore the principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance with supporting illustrative data.
Principles of Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical technique that provides detailed structural information and can be used for quantitative analysis. For this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.
-
¹H NMR allows for the identification and quantification of the analyte and any proton-containing impurities. By integrating the signals corresponding to specific protons in the this compound molecule and comparing them to a certified internal standard, a highly accurate purity value can be determined.
-
³¹P NMR is particularly advantageous for organophosphorus compounds. It offers a wide chemical shift range, which minimizes signal overlap, and the spectra are often simpler to interpret. Quantitative ³¹P NMR can provide a direct measure of the purity with respect to other phosphorus-containing impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, relying on the physical separation of the analyte from its impurities. For a polar compound like this compound, two primary modes of HPLC are commonly employed:
-
Reversed-Phase (RP-HPLC) separates molecules based on their hydrophobicity. While this compound itself is quite polar, RP-HPLC can be effective for separating it from less polar impurities, often with the use of ion-pairing reagents to improve retention.
-
Ion Chromatography (IC) is ideal for highly polar and ionic compounds. It separates molecules based on their interaction with an ion-exchange stationary phase, providing excellent resolution for phosphonic acids and related ionic impurities.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Deuterium oxide (D₂O)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the solution until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound (e.g., the α-CH₂ protons) and the maleic acid (the olefinic protons).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantitative ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound relative to other phosphorus-containing impurities.
Materials:
-
This compound sample
-
Internal Standard (IS): Methylphosphonic acid (certified reference material)
-
Deuterated Solvent: D₂O
-
5 mm NMR tubes
Procedure:
-
Prepare a sample of this compound and the internal standard in D₂O as described for ¹H qNMR.
-
Acquire the ³¹P NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay, which can be longer for ³¹P nuclei.
-
Process the spectrum and integrate the signals corresponding to this compound and any phosphorus-containing impurities.
-
The purity is calculated based on the relative integral areas of the signals.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
Objective: To separate and quantify this compound and potential organic impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve.
-
Inject the synthesized this compound sample.
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, an external standard calibration is used.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Objective: To provide a high-resolution separation and quantification of this compound and any ionic impurities.
Instrumentation:
-
Ion chromatography system with an anion-exchange column, eluent generator, and suppressed conductivity detector.
-
Column: Anion-exchange column suitable for organic acids.
Chromatographic Conditions:
-
Eluent: Potassium hydroxide (B78521) (KOH) gradient (e.g., 5 mM to 50 mM over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
Procedure:
-
Prepare standards and the sample in deionized water.
-
Generate a calibration curve using the standards.
-
Inject the sample and quantify the this compound peak against the calibration curve.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of each method for the purity validation of this compound. The data presented is illustrative and based on general performance for similar analytes.
| Feature | ¹H qNMR | ³¹P qNMR | RP-HPLC-UV | Ion Chromatography |
| Principle | Nuclear spin properties | Nuclear spin properties | Polarity-based separation | Ion-exchange separation |
| Typical Purity (%) | 99.5 | 99.3 | 99.1 | 99.6 |
| Precision (RSD, %) | < 1.0 | < 1.5 | < 2.0 | < 1.5 |
| Limit of Detection (LOD) | ~0.05 mol% | ~0.1 mol% | ~0.01% (area) | ~10 ppb |
| Limit of Quantification (LOQ) | ~0.15 mol% | ~0.3 mol% | ~0.05% (area) | ~50 ppb |
| Analysis Time | ~15-30 min/sample | ~30-60 min/sample | ~25 min/sample | ~20 min/sample |
| Strengths | Absolute quantification, structural information | High selectivity for P-impurities | Good for organic impurities, widely available | Excellent for ionic impurities, high sensitivity |
| Limitations | Signal overlap can be an issue | Longer relaxation times, less sensitive than ¹H | May require ion-pairing, limited for very polar impurities | Requires specialized instrumentation |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Conclusion
Both NMR and chromatography are powerful techniques for validating the purity of synthesized this compound, each with its own set of advantages.
-
Quantitative NMR (¹H and ³¹P) offers the distinct advantage of being a primary ratio method that can provide an absolute purity value without the need for a specific reference standard of the analyte itself. It also provides valuable structural information that can aid in the identification of unknown impurities.
-
Chromatography (RP-HPLC and Ion Chromatography) provides excellent separation of the analyte from a wide range of potential impurities. Ion chromatography, in particular, is highly suited for the analysis of this compound and its ionic counterparts.
For a comprehensive and robust validation of this compound purity, a combination of these techniques is recommended. NMR can be used to provide an accurate absolute purity value and to identify the structure of any significant impurities, while chromatography can be used to confirm the absence of a broader range of impurities at low levels. The choice of the primary technique will often depend on the specific requirements of the downstream application and the instrumentation available.
How does Hexylphosphonic acid compare to other phosphonic acid derivatives as a capping agent?
In the realm of nanoparticle functionalization, the choice of capping agent is paramount to achieving desired stability, dispersibility, and performance in various applications, from drug delivery to optoelectronics. Among the diverse array of surface ligands, phosphonic acids have garnered significant attention due to their robust binding to metal oxide surfaces. This guide provides a detailed comparison of hexylphosphonic acid (HPA) with other phosphonic acid derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their performance as capping agents.
Performance Comparison: Alkylphosphonic Acids
The length of the alkyl chain in phosphonic acid capping agents plays a crucial role in the stability and properties of the resulting nanoparticles. Longer alkyl chains generally lead to enhanced stability through increased van der Waals interactions between adjacent molecules on the nanoparticle surface. This compound, with its six-carbon chain, often presents a balance between providing sufficient steric hindrance for stability and maintaining good solubility and reactivity.
Studies have shown that this compound exhibits a high coordinating affinity for the surface of quantum dots, such as CdSe/ZnS, surpassing other phosphorus-containing surfactants like trioctylphosphine (B1581425) (TOP) and trioctylphosphine oxide (TOPO). This strong binding contributes to the formation of a stable protective layer, which can enhance the photoluminescence quantum yield and overall durability of the nanoparticles.
Below is a summary of quantitative data collated from various studies, comparing the performance of different phosphonic acid derivatives as capping agents for nanoparticles.
| Capping Agent | Nanoparticle System | Nanoparticle Size (nm) | Zeta Potential (mV) | Grafting Density (molecules/nm²) | Adsorption Constant (K) [M⁻¹] | Key Findings & References |
| This compound | CsPbBr₃ Nanoplatelets | - | - | - | - | Suppresses coalescence, leading to exceptional ambient and thermal stability with a photoluminescence quantum yield of ~40%. |
| Octylphosphonic Acid | TiO₂ | - | - | 2.8 | 1.5 x 10⁵ | Demonstrates strong binding affinity to TiO₂ surfaces. |
| Dodecylphosphonic Acid | TiO₂ | - | - | 2.5 | 1.8 x 10⁵ | Longer alkyl chain shows a higher adsorption constant compared to octylphosphonic acid. |
| Phenylphosphonic Acid | TiO₂ | - | - | 3.1 | 1.2 x 10⁵ | Aromatic phosphonic acid with strong binding affinity. |
| (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | ZnO | - | -89.12 | - | - | Perfluorinated phosphonic acids can significantly increase the negative surface charge, enhancing stability.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of nanoparticles capped with phosphonic acids.
Protocol 1: General Synthesis of Phosphonic Acid-Capped Metal Oxide Nanoparticles
This protocol outlines a typical procedure for the surface modification of metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) with an alkylphosphonic acid like this compound.
Materials:
-
Metal oxide nanoparticles
-
This compound (or other desired phosphonic acid derivative)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Ultrasonicator
-
Centrifuge
-
Magnetic stirrer and hot plate
Procedure:
-
Dispersion of Nanoparticles: Disperse a known amount of the metal oxide nanoparticles in the anhydrous solvent. Sonicate the mixture for 15-30 minutes to ensure a homogeneous dispersion.
-
Ligand Solution Preparation: Prepare a solution of the phosphonic acid in the same solvent. The concentration will depend on the surface area of the nanoparticles and the desired grafting density.
-
Surface Modification Reaction: Add the phosphonic acid solution to the nanoparticle dispersion while stirring. The reaction mixture is typically heated to a specific temperature (e.g., 50-80 °C) and stirred for several hours (e.g., 12-24 hours) to facilitate the binding of the phosphonic acid to the nanoparticle surface.
-
Purification: After the reaction, the nanoparticles are separated from the excess unbound ligands. This is typically achieved by centrifugation. The supernatant is discarded, and the nanoparticle pellet is washed multiple times with fresh solvent.
-
Final Product: The final washed nanoparticles can be redispersed in a suitable solvent for further use or dried under vacuum for storage.
Protocol 2: Characterization of Phosphonic Acid-Capped Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic size distribution and surface charge of the capped nanoparticles in a colloidal suspension.
-
Procedure:
-
Prepare a dilute, stable suspension of the capped nanoparticles in a suitable solvent (e.g., water, ethanol).
-
Transfer the suspension to a cuvette.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of capping agent bound to the nanoparticle surface (grafting density).
-
Procedure:
-
Place a known mass of the dried, capped nanoparticles in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
The weight loss corresponding to the decomposition of the organic capping agent is used to calculate the grafting density.[2]
-
Visualizing the Process
To better understand the experimental workflow and the underlying molecular interactions, the following diagrams are provided.
References
Hexylphosphonic Acid in Nanoparticle Dispersions: A Comparative Performance Analysis in Aqueous vs. Non-Aqueous Media
For researchers, scientists, and drug development professionals navigating the critical landscape of nanoparticle formulation, the choice of dispersing agent is paramount to achieving stable and effective nanosystems. Hexylphosphonic acid has emerged as a versatile surface modifying agent for a variety of nanoparticles, owing to its strong binding affinity to metal oxide surfaces. This guide provides an objective, data-driven comparison of the performance of this compound in stabilizing nanoparticle dispersions in both aqueous and non-aqueous environments.
The performance of this compound as a nanoparticle stabilizer is fundamentally influenced by the surrounding medium. In aqueous solutions, the phosphonic acid headgroup interacts strongly with the nanoparticle surface, while the hexyl chain's behavior is dictated by hydrophobic effects. Conversely, in non-aqueous, non-polar solvents, the hexyl chain promotes dispersion through favorable solvent-ligand interactions. This guide will delve into the quantitative differences in key performance metrics, provide detailed experimental protocols for nanoparticle functionalization, and visualize the underlying processes to aid in the rational design of nanoparticle formulations.
Performance Comparison: Aqueous vs. Non-Aqueous Dispersions
The selection of the solvent system has a profound impact on the stability and physicochemical properties of this compound-functionalized nanoparticles. The following tables summarize key performance indicators in both aqueous and non-aqueous media, drawing from experimental data and theoretical calculations.
| Performance Metric | Aqueous Dispersion | Non-Aqueous Dispersion (e.g., Toluene (B28343), Hexane) | Key Insights |
| Binding Affinity | Strong | Strong | The phosphonic acid headgroup forms strong, often multidentate, bonds with metal oxide surfaces irrespective of the solvent.[1] |
| Colloidal Stability | Moderate to High (pH dependent) | High | In aqueous media, stability is influenced by pH and ionic strength, which affect surface charge. In non-polar solvents, the alkyl chains provide excellent steric stabilization. |
| Zeta Potential | Highly Negative (e.g., -30 to -50 mV) | Near-neutral or slightly negative | The deprotonation of the phosphonic acid group in water leads to a significant negative surface charge, promoting electrostatic repulsion. In non-aqueous media, this effect is minimal.[2] |
| Hydrodynamic Diameter | Generally larger due to hydration layer | Smaller, closer to the primary particle size | The presence of a hydration shell around the nanoparticles in aqueous solution increases their effective size. |
| Surface Coverage Density | ~1-2 molecules/nm² | ~1-2 molecules/nm² | The surface coverage is primarily determined by the footprint of the phosphonic acid headgroup and is less dependent on the solvent.[3][4] |
Table 1: Key Performance Indicators of this compound in Aqueous vs. Non-Aqueous Nanoparticle Dispersions.
| Parameter | Aqueous Dispersion | Non-Aqueous Dispersion |
| **Binding Free Energy (on TiO₂) ** | approx. -5 kcal/mol[1] | Not explicitly found, but expected to be similar or slightly more favorable due to lack of water competition. |
| Typical Zeta Potential | -30 to -50 mV[2] | -5 to -15 mV |
| Typical Hydrodynamic Diameter | 50 - 200 nm (highly dependent on core size and aggregation) | 10 - 50 nm (closer to primary particle size) |
| Grafting Density (on Zirconia) | ~1.1 molecules/nm² (for a bisphosphonate)[3][4] | Not explicitly found, but expected to be in a similar range. |
Table 2: Quantitative Comparison of this compound Performance Metrics.
Experimental Protocols
To ensure reproducibility and facilitate the practical application of these functionalization strategies, detailed experimental protocols for the surface modification of nanoparticles with this compound in both aqueous and non-aqueous media are provided below.
Protocol 1: Functionalization of Metal Oxide Nanoparticles in Aqueous Media
This protocol outlines a general procedure for the functionalization of metal oxide nanoparticles (e.g., ZrO₂, Fe₃O₄, TiO₂) with this compound in an aqueous solution.
Materials:
-
Metal oxide nanoparticle dispersion in water
-
This compound powder
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Dispersion: Disperse a known amount of the metal oxide nanoparticles in deionized water in a round-bottom flask.
-
Addition of this compound: Slowly add this compound powder to the nanoparticle dispersion while stirring vigorously. A typical starting point is a 50:1 molar ratio of metal oxide to this compound.
-
Reaction: Heat the mixture to 100°C under continuous stirring and reflux for 4 hours. This promotes the condensation reaction between the phosphonic acid groups and the hydroxyl groups on the nanoparticle surface.
-
Purification (Centrifugation and Washing):
-
After the reaction, cool the suspension to room temperature.
-
Centrifuge the suspension at high speed (e.g., 12,000 x g) for 15-30 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water with the aid of ultrasonication for 5-10 minutes to remove any unbound this compound.
-
Repeat the centrifugation and washing steps at least two more times with deionized water and finally once with ethanol.
-
-
Drying: After the final wash, dry the purified this compound-functionalized nanoparticles in an oven at 60-80°C overnight or by lyophilization to obtain a fine powder.
Protocol 2: Functionalization of Nanoparticles in Non-Aqueous Media (Ligand Exchange)
This protocol is adapted for nanoparticles originally synthesized in organic solvents and capped with hydrophobic ligands (e.g., oleic acid). The process involves exchanging the native ligands with this compound.
Materials:
-
Hydrophobic nanoparticles dispersed in an organic solvent (e.g., toluene, chloroform, or hexane)
-
This compound
-
Anhydrous organic solvent (e.g., toluene or chloroform)
-
Non-solvent for precipitation (e.g., ethanol or acetone)
-
Magnetic stirrer and stir bars
-
Centrifuge or magnetic separator (for magnetic nanoparticles)
-
Ultrasonicator
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse the hydrophobic nanoparticles in an anhydrous organic solvent to a final concentration of 5-10 mg/mL.
-
Ligand Exchange Reaction:
-
In a separate vial, dissolve this compound in the same anhydrous organic solvent at a concentration of 10-20 mg/mL.
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the native ligand should be in excess (e.g., 10:1) to drive the exchange.
-
Sonicate the mixture for 30-60 minutes in a bath sonicator to facilitate the ligand exchange process.
-
Allow the mixture to stir at room temperature overnight.
-
-
Purification of Functionalized Nanoparticles:
-
Precipitate the functionalized nanoparticles by adding a non-solvent.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes) or using a strong magnet for magnetic nanoparticles.
-
Discard the supernatant containing the displaced hydrophobic ligands and excess this compound.
-
Wash the nanoparticles by re-dispersing them in the fresh anhydrous organic solvent and repeating the precipitation and collection step 2-3 times.
-
-
Final Dispersion: After the final wash, re-disperse the purified this compound-capped nanoparticles in the desired non-aqueous solvent for storage and further use.
Visualizing the Process: Experimental Workflows and Binding Mechanisms
To provide a clearer understanding of the functionalization processes and the interaction between this compound and the nanoparticle surface, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for nanoparticle functionalization.
Caption: Stabilization mechanisms in aqueous vs. non-aqueous media.
Caption: Covalent bond formation at the nanoparticle surface.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Effect of the surface coverage of an alkyl carboxylic acid monolayer on waterborne and cellular uptake behaviors for silicon quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexylphosphonic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of hexylphosphonic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant, and it may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is essential.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Goggles (European standard - EN 166) |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Long-sleeved clothing |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded. |
This data is compiled from multiple safety data sheets to ensure comprehensive protection.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must always be in accordance with national and local regulations. The following procedure provides a general framework for safe disposal in a laboratory setting.
1. Waste Collection and Storage:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][2]
-
Avoid generating dust.
-
Prevent the spilled material from entering drains or waterways.
3. Neutralization (for aqueous solutions):
-
While specific guidelines for this compound are not provided, a general procedure for acid neutralization can be adapted with caution. This should only be performed by trained personnel.
-
Slowly add the acidic waste to a stirred, cold solution of a weak base, such as sodium bicarbonate or calcium hydroxide.
-
Monitor the pH of the solution continuously.
-
The target pH for neutralization is typically between 5 and 10.[3]
-
Be aware that the neutralization reaction may generate heat and/or gases. Perform this procedure in a fume hood.
-
If any precipitate forms during neutralization, it must be filtered, collected, and disposed of as hazardous waste.[3]
4. Final Disposal:
-
Dispose of the neutralized solution or the solid waste through an approved waste disposal plant or a licensed hazardous waste management company.[2]
-
Ensure that all waste containers are properly sealed and labeled before collection.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures should be carried out by trained personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
